Product packaging for 2-Amino-3-(pyridin-4-YL)propanoic acid(Cat. No.:CAS No. 1956-21-4)

2-Amino-3-(pyridin-4-YL)propanoic acid

Cat. No.: B158243
CAS No.: 1956-21-4
M. Wt: 166.18 g/mol
InChI Key: FQFVANSXYKWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-3-(pyridin-4-YL)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B158243 2-Amino-3-(pyridin-4-YL)propanoic acid CAS No. 1956-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902563
Record name NoName_3085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956-21-4
Record name 4-Pyridylalanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-3-(pyridin-4-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY9J934TFO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Asymmetric Synthesis of (S)-2-amino-3-(pyridin-4-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-3-(pyridin-4-yl)propanoic acid , also known as (S)-4-pyridylalanine, is a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its incorporation into peptides and other pharmaceutical agents can impart unique conformational constraints, enhance biological activity, and improve pharmacokinetic profiles. This technical guide provides an in-depth overview of key asymmetric methods for the synthesis of this valuable chiral building block, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Chemoenzymatic Synthesis via Enzymatic Resolution

This approach combines classical organic synthesis to create a racemic precursor followed by a highly selective enzymatic resolution to isolate the desired (S)-enantiomer. This method is noted for its high enantioselectivity under mild reaction conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate

  • Erlenmeyer-Plöchl Azlactone Synthesis: 4-Pyridinecarboxaldehyde is reacted with N-acetylglycine and acetic anhydride in the presence of sodium acetate to form the corresponding azlactone.

  • Ethanolysis: The azlactone is then treated with ethanol to yield the racemic ethyl ester, Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate.

Step 2: Enzymatic Resolution

  • Enzyme Preparation: A solution of Acylase I (from porcine kidney) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Hydrolysis: The racemic Ethyl (D,L)-2-acetamido-3-(pyridin-4-yl)propanoate is dissolved in the buffered enzyme solution. The mixture is incubated at a controlled temperature (typically 37°C) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the extent of hydrolysis.

  • Work-up:

    • Upon completion (ideally at ~50% conversion), the reaction mixture is acidified (e.g., with acetic acid to pH 4-5) to precipitate the enzyme, which is then removed by filtration.

    • The filtrate is concentrated under reduced pressure.

    • The resulting residue, containing (S)-2-amino-3-(pyridin-4-yl)propanoic acid and unreacted N-acetyl-(R)-2-amino-3-(pyridin-4-yl)propanoic acid ethyl ester, is separated by extraction with an organic solvent (e.g., ethyl acetate). The desired (S)-amino acid remains in the aqueous layer.

  • Isolation and Purification: The aqueous layer is further purified by ion-exchange chromatography to yield the pure (S)-2-amino-3-(pyridin-4-yl)propanoic acid.

Quantitative Data
ParameterValue
Yield (Enzymatic Resolution) ~30% (for the S-enantiomer)
Enantiomeric Excess (e.e.) >98%

Asymmetric Alkylation of a Chiral Glycine Equivalent (Schöllkopf Bis-Lactim Ether Method)

This powerful method utilizes a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate. The Schöllkopf bis-lactim ether, derived from L-valine and glycine, provides excellent stereocontrol, leading to high enantiomeric purity of the final product.

Experimental Protocol

Step 1: Synthesis of the Schöllkopf Chiral Auxiliary ((2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine)

  • Diketopiperazine Formation: L-valine and glycine methyl ester are condensed to form the corresponding dipeptide, which is then cyclized to (S)-3-isopropylpiperazine-2,5-dione.

  • O-Methylation: The diketopiperazine is treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, to yield the bis-lactim ether.

Step 2: Asymmetric Alkylation

  • Deprotonation: The Schöllkopf auxiliary is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78°C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium (n-BuLi), is added dropwise to generate the chiral glycine enolate.

  • Alkylation: A solution of 4-(chloromethyl)pyridine (or the corresponding bromide or iodide) in dry THF is added to the enolate solution at -78°C. The reaction mixture is stirred for several hours, allowing for the stereoselective alkylation to occur.

  • Quenching: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.

Step 3: Hydrolysis and Isolation

  • Acid Hydrolysis: The crude product from the alkylation step is subjected to acidic hydrolysis (e.g., with 0.1 M HCl) to cleave the chiral auxiliary and deprotect the amino acid.

  • Purification: The resulting mixture contains the methyl ester of (S)-2-amino-3-(pyridin-4-yl)propanoic acid and the methyl ester of L-valine. These can be separated by column chromatography.

  • Saponification: The purified methyl ester of the target amino acid is then saponified (e.g., with LiOH) to yield the final product, (S)-2-amino-3-(pyridin-4-yl)propanoic acid.

Quantitative Data
ParameterValue
Diastereomeric Excess (d.e.) of Alkylation >95%
Enantiomeric Excess (e.e.) of Final Product >95%
Overall Yield 60-70%

Summary of Asymmetric Synthesis Methods

MethodKey ReagentsKey StepTypical YieldTypical e.e.AdvantagesDisadvantages
Chemoenzymatic Resolution Racemic N-acetyl-4-pyridylalanine ethyl ester, Acylase IEnzymatic hydrolysis~30%>98%High enantioselectivity, mild conditionsTheoretical max. yield of 50%, requires racemic precursor synthesis
Schöllkopf Bis-Lactim Ether Method L-Valine, Glycine, 4-(Chloromethyl)pyridine, n-BuLiDiastereoselective alkylation60-70%>95%High enantioselectivity, good yieldRequires stoichiometric chiral auxiliary, cryogenic conditions

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Chemoenzymatic_Synthesis cluster_racemic_synthesis Racemic Precursor Synthesis cluster_resolution Enzymatic Resolution 4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Azlactone_Formation Azlactone Formation 4-Pyridinecarboxaldehyde->Azlactone_Formation N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone_Formation Racemic_Ester Ethyl (D,L)-2-acetamido- 3-(pyridin-4-yl)propanoate Azlactone_Formation->Racemic_Ester Ethanolysis Enzymatic_Hydrolysis Enzymatic Hydrolysis (Acylase I) Racemic_Ester->Enzymatic_Hydrolysis S-Amino_Acid (S)-2-amino-3-(pyridin-4-yl)propanoic acid Enzymatic_Hydrolysis->S-Amino_Acid Hydrolyzed R-N-Acetyl_Ester N-acetyl-(R)-ester (unreacted) Enzymatic_Hydrolysis->R-N-Acetyl_Ester Not Hydrolyzed

Caption: Workflow for the chemoenzymatic synthesis of (S)-4-pyridylalanine.

Schoellkopf_Synthesis cluster_auxiliary_synthesis Chiral Auxiliary Synthesis cluster_asymmetric_alkylation Asymmetric Alkylation cluster_hydrolysis_isolation Hydrolysis and Isolation L-Valine L-Valine Diketopiperazine Diketopiperazine Formation L-Valine->Diketopiperazine Glycine Glycine Glycine->Diketopiperazine Bis-lactim_Ether Schöllkopf Auxiliary Diketopiperazine->Bis-lactim_Ether O-Methylation Deprotonation Deprotonation (n-BuLi) Bis-lactim_Ether->Deprotonation Alkylation Alkylation with 4-(chloromethyl)pyridine Deprotonation->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Hydrolysis Acid Hydrolysis Alkylated_Intermediate->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product (S)-2-amino-3-(pyridin-4-yl)propanoic acid Purification->Final_Product

Caption: Workflow for the Schöllkopf bis-lactim ether synthesis.

Conclusion

The asymmetric synthesis of (S)-2-amino-3-(pyridin-4-yl)propanoic acid can be effectively achieved through various methodologies. The chemoenzymatic approach offers exceptional enantioselectivity, while the Schöllkopf method provides a robust route with high stereocontrol and good overall yields. The choice of a particular synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specialized reagents and equipment, and the specific purity requirements of the final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the efficient and stereoselective synthesis of this important unnatural amino acid.

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Pyridylalanine (4-Pal) is a non-proteinogenic α-amino acid, structurally analogous to phenylalanine, where the phenyl ring is replaced by a pyridin-4-yl group. This substitution imparts unique physicochemical properties, including altered polarity, basicity, and hydrogen bonding capabilities, making it a valuable building block in medicinal chemistry and peptide design. Its incorporation into peptides can enhance aqueous solubility, modulate biological activity, and introduce a site for metal coordination or further chemical modification.[1] This guide provides a comprehensive overview of the core physicochemical properties of L-4-Pyridylalanine, detailed experimental protocols for their determination, and graphical representations of relevant experimental workflows.

Core Physicochemical Properties

The key physicochemical parameters of L-4-Pyridylalanine are summarized in the table below. These properties are fundamental to understanding its behavior in biological and chemical systems, guiding its application in drug design and peptide synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
CAS Number 37535-49-2[2]
Physical Form White to off-white powder/crystals[3]
Melting Point 234-235 °C (for DL-racemic mixture)[4]
pKa Values pKa₁ (~2-3, α-carboxyl), pKa₂ (~5-6, pyridyl N), pKa₃ (~9-10, α-amino)Predicted[5]
Solubility Soluble in aqueous solutions; enhances peptide solubility[1]

Spectroscopic and Analytical Data

Spectroscopic analysis provides a fingerprint for the identification and characterization of 4-Pyridylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of 4-Pyridylalanine.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the α-proton (Hα), the two β-protons (Hβ), and the protons of the pyridine ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons (Hα and Hβ) resonate further upfield.[6][7][8][9]

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon (C=O) in the range of δ 170-180 ppm. The carbons of the pyridine ring will appear between δ 120-150 ppm, while the α-carbon (Cα) and β-carbon (Cβ) will have chemical shifts around δ 55-60 ppm and δ 35-40 ppm, respectively.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pyridylalanine reveals the presence of its key functional groups. The data is typically acquired from a sample prepared as a KBr wafer.[2]

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3200-2500O-H stretch (broad)Carboxylic acid
3100-3000N-H stretchAmino group (as -NH₃⁺)
~1700C=O stretchCarboxylic acid
~1600C=C and C=N stretchPyridine ring
~1500N-H bendAmino group (as -NH₃⁺)

These are typical ranges for amino acids and pyridine-containing compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties.

Protocol for pKa Determination by Potentiometric Titration

This method determines the pKa values by monitoring pH changes in a solution of 4-Pyridylalanine upon the incremental addition of a strong acid or base.

Materials:

  • L-4-Pyridylalanine

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Deionized water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of L-4-Pyridylalanine and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.01 M).

  • Acidification: Lower the pH of the solution to ~1.5 by adding 0.1 M HCl to ensure all functional groups are fully protonated.

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M NaOH, adding it in small, precise increments.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~11.5.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The curve will show three inflection points corresponding to the pKa values of the α-carboxyl, pyridyl nitrogen, and α-amino groups. The pH at the midpoint of each buffering region (half-equivalence point) corresponds to the pKa of that ionizable group.[5]

Protocol for Solubility Measurement

This protocol outlines a method for determining the solubility of 4-Pyridylalanine in various solvents.

Materials:

  • L-4-Pyridylalanine

  • Selected solvents (e.g., water, ethanol, buffer solutions at various pH)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Analytical balance

  • Centrifuge

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of L-4-Pyridylalanine to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sample Analysis: Carefully withdraw a precise aliquot from the supernatant of each vial. Dilute the aliquot with a suitable solvent and determine the concentration of dissolved 4-Pyridylalanine using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

Logical and Experimental Workflows

Ionization States of 4-Pyridylalanine

The charge state of 4-Pyridylalanine is dependent on the pH of its environment. Understanding its ionization is critical for predicting its behavior in drug formulation and biological systems. The following diagram illustrates the predominant species at different pH ranges relative to its pKa values.

G Ionization States of 4-Pyridylalanine cluster_states pH_low pH < pKa1 (~2-3) state_pos2 Net Charge: +2 -COOH -NH3+ -Py-H+ pH_low->state_pos2 pKa1_node pKa1 (Carboxyl) pH_low->pKa1_node + H+ pH_mid1 pKa1 < pH < pKa2 pKa1_node->pH_mid1 - H+ state_pos1 Net Charge: +1 (Zwitterion) -COO- -NH3+ -Py-H+ pH_mid1->state_pos1 pKa2_node pKa2 (Pyridyl) pH_mid1->pKa2_node + H+ pH_mid2 pKa2 < pH < pKa3 pKa2_node->pH_mid2 - H+ state_neutral Net Charge: 0 (Zwitterion) -COO- -NH3+ -Py pH_mid2->state_neutral pKa3_node pKa3 (Amino) pH_mid2->pKa3_node + H+ pH_high pH > pKa3 (~9-10) pKa3_node->pH_high - H+ state_neg1 Net Charge: -1 -COO- -NH2 -Py pH_high->state_neg1

Caption: Predominant ionization states of 4-Pyridylalanine across different pH ranges.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

4-Pyridylalanine is frequently used in SPPS to create modified peptides. The workflow typically involves the use of Fmoc-protected 4-Pal-OH.

SPPS_Workflow start Start: Resin Swelling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Fmoc-4-Pal-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 check Repeat Cycle for Next Amino Acid? wash2->check check->deprotection Yes final_deprotection Final Fmoc Deprotection check->final_deprotection No cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotection->cleavage end End: Purify Peptide cleavage->end

Caption: General workflow for incorporating Fmoc-L-4-Pyridylalanine into a peptide via SPPS.

References

Spectroscopic and Technical Profile of 2-Amino-3-(pyridin-4-YL)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and relevant experimental protocols for 2-Amino-3-(pyridin-4-YL)propanoic acid, a non-natural amino acid of significant interest in drug discovery and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of key data and methodologies. While a complete set of experimentally-derived raw data is not publicly available, this guide compiles accessible information and presents representative experimental procedures.

Introduction

This compound, also known as L-4-Pyridylalanine, is a synthetic amino acid that has garnered attention in the field of medicinal chemistry. Its structure, featuring a pyridine ring, offers unique possibilities for designing novel peptides and therapeutic agents with enhanced biological activity and stability. The incorporation of such non-natural amino acids can significantly modify the conformational properties, receptor binding affinity, and pharmacokinetic profiles of peptides.[1][][3][4][5] This guide focuses on the key spectroscopic data required for the characterization of this compound.

Chemical and Physical Properties

  • IUPAC Name: (2S)-2-amino-3-(pyridin-4-yl)propanoic acid[6]

  • Synonyms: L-4-Pyridylalanine, (S)-2-Amino-3-(4-pyridyl)propionic acid[7][8]

  • CAS Number: 37535-49-2[6]

  • Molecular Formula: C₈H₁₀N₂O₂[9][10][11]

  • Molecular Weight: 166.18 g/mol [9][10][11]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HH-2, H-6 (Pyridyl)
~7.3Doublet2HH-3, H-5 (Pyridyl)
~4.0Triplet1Hα-CH
~3.2Doublet2Hβ-CH₂

Note: Predicted values are based on the general chemical environment of the protons. Actual chemical shifts can vary depending on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~175C=O (Carboxyl)
~150C-2, C-6 (Pyridyl)
~148C-4 (Pyridyl)
~125C-3, C-5 (Pyridyl)
~55α-C
~38β-C

Note: Predicted values based on typical chemical shifts for similar structures. The PubChem database indicates that a ¹³C NMR spectrum is available in the SpectraBase database.[6]

Infrared (IR) Spectroscopy

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-2800BroadO-H stretch (Carboxylic acid), N-H stretch (Amine)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500Medium-StrongC=C and C=N stretching (Pyridyl ring)
~1400MediumC-H bend (Aliphatic)

Note: The PubChem database indicates that an FTIR spectrum (KBr wafer) is available in the SpectraBase database.[6]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
167.0815[M+H]⁺
189.0634[M+Na]⁺
121.0504[M-COOH]⁺

Note: These are calculated exact masses for the protonated molecule, sodium adduct, and a common fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule [M+H]⁺.

Role in Peptide Drug Design and Development

As a non-natural amino acid, this compound serves as a valuable building block in peptide synthesis to create novel therapeutics with improved properties.[1][][3][4][5] The pyridine side chain can introduce unique structural constraints, alter the electronic properties, and provide a site for further chemical modification or bioconjugation.

Peptide_Drug_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Start Start Incorporate_4_Pal Incorporate 4-Pyridylalanine Start->Incorporate_4_Pal Introduce Novel Properties Peptide_Synthesis Solid-Phase Peptide Synthesis Incorporate_4_Pal->Peptide_Synthesis Purification_Characterization Purification & Characterization Peptide_Synthesis->Purification_Characterization Binding_Assay Receptor Binding Assay Purification_Characterization->Binding_Assay In_Vitro_Activity In Vitro Activity Binding_Assay->In_Vitro_Activity High Affinity Candidates In_Vivo_Studies In Vivo Efficacy & PK/PD In_Vitro_Activity->In_Vivo_Studies Potent & Stable Peptides Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Incorporate_4_Pal Iterative Improvement

Caption: Workflow for incorporating 4-pyridylalanine into peptide drug discovery.

The diagram above illustrates a general workflow where a non-natural amino acid like 4-pyridylalanine is incorporated into a peptide sequence to enhance its therapeutic properties. This iterative process involves design, synthesis, and comprehensive evaluation to identify lead candidates with optimal efficacy and drug-like characteristics.

Conclusion

This compound is a valuable tool for chemists and pharmacologists. While a complete public repository of its spectroscopic data is currently lacking, this guide provides a foundational understanding of its expected spectral characteristics and the methodologies to obtain them. The continued exploration of such non-natural amino acids is crucial for the advancement of next-generation peptide-based therapeutics.

References

The Advent of Pyridylalanines: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the incorporation of non-canonical amino acids into peptide-based therapeutics has emerged as a powerful strategy to enhance biological activity, improve pharmacokinetic profiles, and overcome the limitations of natural peptide scaffolds. Among these, the isomers of pyridylalanine—2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal)—have garnered significant attention. Their unique electronic and structural properties, conferred by the pyridine ring, offer a versatile tool for modulating peptide conformation, solubility, and receptor interactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of pyridylalanine isomers, with a focus on detailed experimental protocols and quantitative data to aid researchers in their drug development endeavors.

Discovery and History

While the discovery of the 20 proteinogenic amino acids spans from 1806 to 1935, the exploration of non-canonical amino acids like pyridylalanines is a more recent development, driven by the advancements in peptide synthesis and the need for novel therapeutic agents.[1][2] The synthesis of pyridylalanine isomers appears in the scientific literature in the mid-20th century, with significant interest in their biological activities growing in subsequent decades.

The initial synthesis of DL-3-pyridylalanine was a notable milestone, providing a racemic mixture that could be later resolved to obtain the individual D- and L-enantiomers.[3][4] This opened the door for their incorporation into peptides, where they were often used as isosteres of natural aromatic amino acids like phenylalanine and histidine to probe structure-activity relationships. The development of methods for the synthesis of all three positional isomers allowed for a systematic investigation of how the nitrogen atom's position in the pyridine ring influences the physicochemical and biological properties of peptides.[5]

Physicochemical Properties of Pyridylalanine Isomers

The distinct properties of each pyridylalanine isomer are crucial for their strategic incorporation into peptide scaffolds. The position of the nitrogen atom in the pyridine ring significantly affects the electron distribution, basicity, and hydrogen bonding capabilities of the side chain.

Property2-Pyridyl-L-alanine3-Pyridyl-L-alanine4-Pyridyl-L-alanine
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [6]166.18 g/mol [7]166.18 g/mol [8]
CAS Number 37535-51-6[6]64090-98-837535-49-2[8]
Appearance White to off-white powder[9]Solid[7]Crystals[10]
Optical Rotation Not specified[α]D²⁵ +10° (c=0.1, CH₃OH) for Boc-protected form[11][α]D²⁵ = -9.2 ± 2 ° (c=1 in water)[12]
pKa (Pyridine N) ~5.2~4.7~6.0
Solubility Soluble in some organic solvents (protected)[9]Soluble in water[13]Soluble in water

Synthesis of Pyridylalanine Isomers

The synthesis of pyridylalanine isomers can be achieved through various chemical and enzymatic methods. The choice of a particular route often depends on the desired isomer, stereochemistry, and the scale of production.

Chemical Synthesis

3.1.1. Malonic Ester Synthesis of DL-3-Pyridylalanine

A common and well-established method for the synthesis of the racemic mixture of 3-pyridylalanine involves the condensation of a pyridylmethyl halide with diethyl acetamidomalonate.[3][4]

Experimental Protocol:

  • Condensation: Diethyl acetamidomalonate is reacted with 3-(chloromethyl)pyridine in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed to drive the alkylation to completion.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate is then subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield DL-3-pyridylalanine.[3][4]

Malonic_Ester_Synthesis start Diethyl Acetamidomalonate + 3-(Chloromethyl)pyridine step1 Alkylation with NaOEt in Ethanol (Reflux) start->step1 Reactants intermediate Diethyl 2-acetamido-2- (pyridin-3-ylmethyl)malonate step1->intermediate Product step2 Hydrolysis (e.g., HCl, heat) & Decarboxylation intermediate->step2 Reactant product DL-3-Pyridylalanine step2->product Final Product Enzymatic_Resolution start DL-3-Pyridylalanine Ethyl Ester step1 Enzymatic Hydrolysis (e.g., Subtilisin) start->step1 products Mixture: L-3-Pyridylalanine D-3-Pyridylalanine Ethyl Ester step1->products step2 Separation (e.g., Extraction) products->step2 L_isomer L-3-Pyridylalanine step2->L_isomer D_ester D-3-Pyridylalanine Ethyl Ester step2->D_ester step3 Acid Hydrolysis D_ester->step3 D_isomer D-3-Pyridylalanine step3->D_isomer Peptide_Modification peptide Native Peptide modification Incorporate Pyridylalanine Isomer peptide->modification modified_peptide Modified Peptide modification->modified_peptide properties Altered Physicochemical Properties (e.g., Solubility, Stability) modified_peptide->properties Leads to activity Modulated Biological Activity (e.g., Receptor Binding) modified_peptide->activity Leads to

References

An In-depth Technical Guide to the Chemical Stability of 4-Pyridylalanine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridylalanine (4-Pal), a non-natural amino acid, is of increasing interest in peptide and protein-based therapeutics due to its unique structural and chemical properties. Its incorporation can enhance biological activity, solubility, and stability. This technical guide provides a comprehensive overview of the chemical stability of 4-Pyridylalanine in solution, drawing upon available literature and established principles of amino acid and pharmaceutical stability testing. While direct, in-depth studies on the degradation of free 4-Pyridylalanine are limited, this document extrapolates from research on pyridylalanine-containing peptides and analogous aromatic amino acids to provide insights into its likely stability profile. It covers potential degradation pathways, the influence of critical environmental factors, and outlines detailed experimental protocols for its stability assessment.

Introduction

4-Pyridylalanine is a structural analog of phenylalanine, where a pyridyl ring replaces the phenyl ring. This substitution introduces a nitrogen atom into the aromatic system, which can act as a hydrogen bond acceptor and imparts a weak basic character. These features can significantly influence the physicochemical properties of peptides, including their conformation, receptor binding affinity, and importantly, their chemical stability. Understanding the stability of 4-Pyridylalanine in solution is crucial for the formulation development, manufacturing, and storage of peptide-based drug candidates.

Potential Degradation Pathways of 4-Pyridylalanine

Based on the chemical structure of 4-Pyridylalanine and general knowledge of amino acid degradation, several potential degradation pathways can be anticipated in solution. These include oxidation, photodegradation, and reactions at the alpha-amino and carboxylic acid groups.

Oxidative Degradation

The pyridyl ring, while generally stable, can be susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) or metal ions. Potential oxidative degradation could lead to the formation of N-oxides or hydroxylated pyridyl derivatives. The aliphatic side chain is also a potential site for oxidation.

Photodegradation

Aromatic amino acids are known to be susceptible to photodegradation upon exposure to UV light. The pyridyl ring in 4-Pyridylalanine can absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation products.

Reactions involving the Amino and Carboxyl Groups

Like all amino acids, 4-Pyridylalanine can undergo reactions typical of its primary amine and carboxylic acid functionalities. These include Maillard reactions with reducing sugars, and racemization, particularly under basic conditions or elevated temperatures. When incorporated into a peptide chain, other degradation pathways such as deamidation (if adjacent to specific residues), and peptide bond hydrolysis become relevant.

Factors Influencing the Stability of 4-Pyridylalanine in Solution

The stability of 4-Pyridylalanine in solution is expected to be influenced by several key factors:

  • pH: The pH of the solution will affect the ionization state of the pyridyl nitrogen, the alpha-amino group, and the carboxylic acid group, which in turn can influence its reactivity and susceptibility to degradation.

  • Temperature: Elevated temperatures can accelerate the rates of most chemical degradation reactions, including hydrolysis and oxidation.

  • Light Exposure: As an aromatic amino acid, exposure to light, particularly in the UV range, is a critical factor that can induce photodegradation.

  • Presence of Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can promote oxidative degradation.

  • Buffer Composition: Certain buffer species can catalyze degradation reactions.

Quantitative Data on Stability

To generate quantitative stability data for 4-Pyridylalanine, forced degradation studies are essential. The following table outlines a typical experimental design for such a study.

Stress ConditionParameters to InvestigatePurpose
Acid Hydrolysis 0.1 M - 1 M HCl, various temperatures (e.g., 40-80 °C)To assess stability in acidic conditions and identify acid-labile bonds.
Base Hydrolysis 0.1 M - 1 M NaOH, various temperatures (e.g., 40-80 °C)To evaluate stability in alkaline conditions and identify base-labile bonds.
Oxidative Stress 3-30% H₂O₂, with and without metal ions (e.g., Cu²⁺), at room temperatureTo investigate susceptibility to oxidation and identify oxidation products.
Thermal Stress Elevated temperatures (e.g., 40-80 °C) in neutral solutionTo determine the intrinsic thermal stability and degradation kinetics.
Photostability Exposure to light according to ICH Q1B guidelines (UV and visible)To assess light sensitivity and identify photodecomposition products.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is paramount for accurately assessing the chemical stability of 4-Pyridylalanine. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.

Stability-Indicating HPLC Method Development

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for 4-Pyridylalanine would involve the following:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where 4-Pyridylalanine has significant absorbance (e.g., around 260 nm).

  • Forced Degradation: The sample is subjected to the stress conditions outlined in the table above to generate degradation products. The HPLC method is then optimized to ensure baseline separation of the parent 4-Pyridylalanine peak from all major degradation product peaks.

Sample Preparation for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 4-Pyridylalanine in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the respective acid or base to achieve the desired final concentration and stress at the target temperature for a defined period.

    • Oxidation: Mix the stock solution with the oxidizing agent and incubate at the specified temperature.

    • Thermal Stress: Incubate the stock solution at the desired temperature.

    • Photostability: Expose the solution in a photostability chamber according to ICH guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quenching and Dilution: Neutralize the acid/base stressed samples and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

Characterization of Degradation Products

Mass spectrometry (MS), particularly LC-MS, is a powerful tool for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, it is possible to deduce the chemical modifications that have occurred.

Visualizations

Logical Workflow for Stability Testing

G Workflow for 4-Pyridylalanine Stability Assessment cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Reporting A Develop Stability-Indicating HPLC Method B Method Validation (Specificity) A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal Stress B->F G Photostability B->G H HPLC Analysis of Stressed Samples C->H D->H E->H F->H G->H I Quantify Degradation H->I J LC-MS Analysis for Degradant Identification H->J K Summarize Data in Tables I->K L Propose Degradation Pathways J->L

Caption: A logical workflow for assessing the chemical stability of 4-Pyridylalanine.

Potential Degradation Signaling Pathway

G Potential Degradation Pathways of 4-Pyridylalanine cluster_stress Stress Factors cluster_products Potential Degradation Products 4-Pal 4-Pyridylalanine Oxidants Oxidizing Agents (H₂O₂, O₂, Metal Ions) Light Light (UV/Vis) pH_Temp pH & Temperature N_Oxide N-Oxide Derivatives Oxidants->N_Oxide Hydroxylated Hydroxylated Pyridyl Ring Oxidants->Hydroxylated Photo_Products Photodegradation Products Light->Photo_Products Racemized Racemized 4-Pal pH_Temp->Racemized Hydrolysis_Products Hydrolysis Products (when in peptide) pH_Temp->Hydrolysis_Products

Caption: Potential degradation pathways of 4-Pyridylalanine under various stress conditions.

Conclusion

While 4-Pyridylalanine shows promise for enhancing the properties of peptide-based therapeutics, a thorough understanding of its chemical stability is essential for successful drug development. This guide provides a framework for approaching the stability assessment of 4-Pyridylalanine in solution. By employing systematic forced degradation studies and robust stability-indicating analytical methods, researchers can identify potential degradation pathways, understand the influence of environmental factors, and ultimately develop stable and effective pharmaceutical formulations. Further research dedicated to the intrinsic stability of free 4-Pyridylalanine is warranted to build a more complete stability profile.

A Technical Guide to Racemic vs. Enantiopure 2-Amino-3-(pyridin-4-YL)propanoic Acid: Synthesis, Resolution, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(pyridin-4-YL)propanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and neuropharmacology. The document details the synthesis of the racemic mixture, methodologies for its chiral resolution into individual enantiomers, and explores the distinct biological activities of the racemic versus enantiopure forms. Particular emphasis is placed on the interactions with glutamate receptors and the mTOR signaling pathway. This guide aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these pathways.

Introduction

This compound, also known as 4-pyridylalanine, is a synthetic amino acid characterized by a pyridine ring attached to the alanine side chain. This structural feature imparts unique chemical and biological properties, making it a valuable building block in peptide synthesis and a compelling scaffold for drug discovery.[1][2] The presence of a chiral center at the alpha-carbon means that 4-pyridylalanine exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

In drug development, the stereochemistry of a molecule is of paramount importance, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Often, the desired therapeutic effect resides in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, the synthesis and biological evaluation of enantiomerically pure compounds are critical steps in the drug development process.

This guide will delve into the synthesis of racemic this compound, provide detailed protocols for its resolution into (R)- and (S)-enantiomers, and present a comparative analysis of their potential biological activities, with a focus on their roles as modulators of N-methyl-D-aspartate (NMDA) receptors and their influence on the mammalian target of rapamycin (mTOR) signaling pathway.

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various established methods for α-amino acid synthesis. A common and effective approach is the amination of an α-halo acid precursor.

Experimental Protocol: Synthesis via Amination of α-Bromo-3-(pyridin-4-yl)propanoic Acid

  • Preparation of α-Bromo-3-(pyridin-4-yl)propanoic Acid: This intermediate can be synthesized from 3-(pyridin-4-yl)propanoic acid via a Hell-Volhard-Zelinsky reaction. The carboxylic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus trichloride (PCl₃).

  • Amination: The resulting α-bromo acid is then subjected to amination using an excess of aqueous ammonia. The reaction mixture is typically stirred at room temperature for an extended period to ensure complete conversion.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is a crucial step for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.

Experimental Protocol: Chiral HPLC Resolution

Based on methodologies for similar underivatized amino acids, a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as the Astec® CHIROBIOTIC® T, is highly recommended for the resolution of this compound enantiomers.

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm

  • Mobile Phase: A polar ionic mode (PIM) is often effective. A typical mobile phase would consist of methanol with small amounts of a volatile acid and base, for example, 0.1% acetic acid and 0.05% triethylamine. The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Sample Preparation: The racemic mixture is dissolved in the mobile phase.

  • Injection Volume: 10 µL

This method allows for the analytical separation of the (R)- and (S)-enantiomers. For preparative scale separations to isolate larger quantities of each enantiomer, the method can be scaled up using a larger diameter column and optimized loading conditions.

Comparative Biological Activity

While specific quantitative data for the enantiomers of this compound are not extensively available in the public domain, their structural similarity to other amino acid neurotransmitters allows for informed predictions of their biological targets and potential for stereoselective activity.

Interaction with Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the NMDA subtype, are critical for synaptic plasticity, learning, and memory. The structural resemblance of 4-pyridylalanine to glutamate suggests that it may interact with these receptors.

It is well-established that the stereochemistry of ligands for NMDA receptors is a key determinant of their activity. For many α-amino acid ligands, the (R)-enantiomer exhibits higher affinity for the NMDA receptor glycine co-agonist site, while the (S)-enantiomer may be less active or interact with other receptor types. For instance, in a series of (R)-2-amino-3-triazolpropanoic acid analogues, the (R)-enantiomers were found to be agonists at the NMDA receptor glycine site with subtype-specific activity.[3][4]

Table 1: Postulated Comparative Activity at NMDA Receptors

CompoundPostulated Activity at NMDA Receptor Glycine SiteRationale
Racemic this compound Mixed agonist/antagonist or partial agonist activityThe presence of both enantiomers could result in a complex pharmacological profile, with the overall effect being a sum of the individual enantiomeric activities.
(R)-2-Amino-3-(pyridin-4-YL)propanoic acid Potential for higher agonist or antagonist activityBased on structure-activity relationships of similar compounds where the (R)-enantiomer often displays higher affinity for the NMDA receptor.[3][4]
(S)-2-Amino-3-(pyridin-4-YL)propanoic acid Likely lower activity at the NMDA receptorThe (S)-enantiomer may have a different target or be significantly less potent at the NMDA receptor compared to the (R)-enantiomer.
Involvement in the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is activated by various stimuli, including growth factors and amino acids. Given that this compound is an amino acid, it is plausible that its enantiomers could differentially influence mTOR signaling.

The precise mechanisms by which individual amino acids modulate mTOR are complex and can be cell-type specific. It is conceivable that the (S)-enantiomer, being the naturally occurring configuration for most amino acids, might be more readily recognized by the cellular machinery that senses amino acid availability and signals to mTORC1. Conversely, the (R)-enantiomer might have a weaker effect or even act as an antagonist.

Signaling Pathways and Experimental Workflows

Postulated Glutamate Receptor Signaling

The following diagram illustrates the potential interaction of this compound enantiomers with the NMDA receptor, a subtype of ionotropic glutamate receptors.

Glutamate_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site R_Enantiomer (R)-Enantiomer R_Enantiomer->NMDAR Potentially binds to Glycine Co-agonist Site S_Enantiomer (S)-Enantiomer S_Enantiomer->NMDAR Lower affinity or no binding Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: Postulated interaction of enantiomers with the NMDA receptor.

Postulated mTOR Signaling Pathway

This diagram depicts the potential influence of this compound enantiomers on the mTORC1 signaling pathway.

mTOR_Signaling_Pathway cluster_input Amino Acid Sensing cluster_core mTORC1 Complex cluster_output Downstream Effectors S_Enantiomer (S)-Enantiomer mTORC1 mTORC1 S_Enantiomer->mTORC1 Potential Activation R_Enantiomer (R)-Enantiomer R_Enantiomer->mTORC1 Potential Weaker Activation or Inhibition S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits when hypophosphorylated

Caption: Potential enantioselective effects on the mTORC1 pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the synthesis, resolution, and comparative biological evaluation of racemic and enantiopure this compound.

Experimental_Workflow Synthesis Synthesis of Racemic This compound Resolution Chiral HPLC Resolution Synthesis->Resolution Racemic Racemic Mixture Resolution->Racemic R_Enantiomer (R)-Enantiomer Resolution->R_Enantiomer S_Enantiomer (S)-Enantiomer Resolution->S_Enantiomer Bio_Assays Comparative Biological Assays Racemic->Bio_Assays R_Enantiomer->Bio_Assays S_Enantiomer->Bio_Assays Receptor_Binding Receptor Binding Assays (e.g., NMDA, AMPA) Bio_Assays->Receptor_Binding Functional_Assays Functional Assays (e.g., Electrophysiology) Bio_Assays->Functional_Assays Signaling_Studies Cellular Signaling Studies (e.g., mTOR pathway) Bio_Assays->Signaling_Studies Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Signaling_Studies->Data_Analysis

Caption: Workflow for synthesis, resolution, and biological evaluation.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthesis of the racemic mixture and its subsequent resolution into enantiomerically pure forms are achievable through established chemical and analytical techniques. While direct comparative biological data for the enantiomers of this specific compound are limited, the principles of stereopharmacology and evidence from structurally related molecules strongly suggest that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles.

Future research should focus on the quantitative determination of the binding affinities and functional activities of the individual enantiomers at various glutamate receptor subtypes. Furthermore, elucidating the precise impact of each enantiomer on the mTOR signaling pathway and other cellular processes will be crucial for understanding their full therapeutic potential and any potential off-target effects. Such studies will be instrumental in guiding the rational design of enantiopure drugs with improved efficacy and safety profiles for the treatment of neurological disorders and other diseases.

References

Conformational Preferences of 4-Pyridylalanine in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug design, enabling the creation of therapeutics with enhanced stability, selectivity, and potency. Among these, 4-pyridylalanine (4-Pal), an isomer of phenylalanine containing a nitrogen atom in the phenyl ring, offers unique properties due to its aromaticity, potential for hydrogen bonding, and pH-dependent positive charge. Understanding the conformational preferences of 4-Pal is critical for the rational design of peptidomimetics and other peptide-based drugs. This technical guide provides a comprehensive overview of the structural tendencies of 4-Pal within peptide scaffolds, details the experimental and computational methodologies used for its analysis, and presents available quantitative conformational data.

Introduction to 4-Pyridylalanine (4-Pal)

4-Pyridylalanine is a non-proteinogenic amino acid characterized by a pyridine ring attached to the β-carbon of the alanine backbone. Its structure is analogous to phenylalanine, but the substitution of a carbon with a nitrogen atom at the 4-position of the aromatic ring imparts distinct physicochemical properties. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at acidic pH, introducing a positive charge. These features make 4-Pal a valuable tool for modulating peptide structure, receptor binding, and pharmacokinetic profiles. It is frequently incorporated into gonadotropin-releasing hormone (GnRH) antagonists and other bioactive peptides to enhance their conformational stability and biological activity.[1]

Defining Peptide Conformation: Dihedral Angles

The conformation of a peptide backbone and its side chains is defined by a set of torsion or dihedral angles. For any given amino acid residue within a peptide chain, the key angles are:

  • Phi (φ): Describes the rotation around the N-Cα bond.

  • Psi (ψ): Describes the rotation around the Cα-C bond.

  • Chi (χ): Describes the rotation of the side chain. For 4-Pal, χ1 involves the Cα-Cβ bond, and χ2 involves the Cβ-Cγ bond.

The allowed combinations of φ and ψ angles are famously visualized on a Ramachandran plot, which maps the sterically permissible regions for amino acid residues.[2]

Dihedral_Angles cluster_residue 4-Pal Residue N N Ca N->Ca C C' Ca->C Cb Ca->Cb N_next Ni+1 C->N_next Cg Cb->Cg chi2 χ2 (Cβ-Cγ) Cd1 Cδ1 Cg->Cd1 Ce1 Cε1 Cd1->Ce1 Cd2 Cδ2 Cd2->Cg Nz Ce2 Cε2 Nz->Ce2 Ce1->Nz Ce2->Cd2 C_prev C'i-1 C_prev->N phi φ (N-Cα) psi ψ (Cα-C') chi1 χ1 (Cα-Cβ) NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Experimentation cluster_analysis Structure Calculation s1 Peptide Synthesis (SPPS) s2 Purification (HPLC) s1->s2 s3 Sample Preparation (Deuterated Solvent) s2->s3 e1 2D NMR Data Acquisition (COSY, TOCSY, NOESY) s3->e1 a1 Resonance Assignment e1->a1 a2 Generate Distance & Dihedral Restraints a1->a2 a3 Calculate Structural Ensemble (e.g., CYANA, XPLOR) a2->a3 a4 Structure Validation (Ramachandran Analysis) a3->a4 result result a4->result Solution Structure Ensemble XRay_Workflow s1 Purified Peptide (High Concentration) s2 Crystallization Screening s1->s2 s3 X-ray Diffraction Data Collection s2->s3 s4 Phase Determination & Electron Density Map s3->s4 s5 Model Building & Refinement s4->s5 s6 Structure Validation s5->s6 res High-Resolution Crystal Structure s6->res MD_Workflow s1 Initial Peptide Structure s2 System Setup (Solvation, Force Field) s1->s2 s3 Energy Minimization & Equilibration s2->s3 s4 Production MD Simulation s3->s4 s5 Trajectory Analysis (Dihedrals, H-bonds) s4->s5 res Conformational Ensemble & Dynamics s5->res GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Activates Antagonist GnRH Antagonist (with 4-Pal) Antagonist->GnRHR Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Release LH / FSH Release Ca->Release Stimulates PKC->Release Stimulates

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-4-Pyridylalanine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery to enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties. 4-Pyridylalanine (4-Pal), a synthetic analog of phenylalanine, is of particular interest due to its ability to introduce a basic, aromatic side chain, which can influence receptor binding, solubility, and other physicochemical characteristics of peptides. The use of Fmoc-4-Pyridylalanine-OH in solid-phase peptide synthesis (SPPS) allows for the site-specific incorporation of this residue, enabling the synthesis of novel peptide analogs with potentially enhanced therapeutic profiles.

These application notes provide a comprehensive guide to the use of Fmoc-4-Pyridylalanine-OH in Fmoc-based SPPS, including detailed experimental protocols, data on coupling efficiency, and troubleshooting of potential side reactions.

Chemical Properties of Fmoc-4-Pyridylalanine-OH

A summary of the key chemical properties of Fmoc-4-Pyridylalanine-OH is presented in Table 1.

PropertyValue
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DMSO
Purity (HPLC) ≥98.0%
CAS Number 169555-95-7[1]

Experimental Protocols

This section details the manual solid-phase synthesis of a peptide containing a 4-Pyridylalanine residue using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-4-Pyridylalanine-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (or other suitable resin for peptide amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), scavenger

  • Water, deionized

  • Diethyl ether, anhydrous, cold

Protocol 1: Standard Peptide Synthesis Cycle

This protocol outlines a single cycle of deprotection and coupling for the incorporation of an amino acid during SPPS.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a fritted syringe reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.

  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate the mixture for 3 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

3. Amino Acid Coupling (Incorporation of Fmoc-4-Pyridylalanine-OH):

  • In a separate vessel, pre-activate the Fmoc-4-Pyridylalanine-OH. For a 0.1 mmol scale synthesis, use the following ratios (see Table 2 for a comparison of coupling reagents):

    • HATU/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • HCTU/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • PyBOP/DIPEA: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.), PyBOP (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • DIC/Oxyma: Dissolve Fmoc-4-Pyridylalanine-OH (4 eq.) and Oxyma Pure (4 eq.) in DMF, then add DIC (4 eq.).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. For Fmoc-4-Pyridylalanine-OH, a longer coupling time of 2 hours is recommended, especially if aggregation is suspected.

  • After coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

4. Repetition of the Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

2. Cleavage from Resin:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[2]

3. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

4. Peptide Isolation and Purification:

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Efficiency

The choice of coupling reagent is critical for the successful incorporation of Fmoc-4-Pyridylalanine-OH, as its side chain can present steric hindrance and the pyridyl nitrogen can potentially interact with reagents. Table 2 provides a summary of the expected performance of common coupling reagents.

Table 2: Comparison of Coupling Reagents for Fmoc-4-Pyridylalanine-OH

Coupling ReagentClassExpected EfficiencyRecommended Coupling TimeKey Considerations
HATU Uronium/Aminium SaltVery High1-2 hoursHighly efficient, even for sterically hindered couplings. Minimizes racemization.[3][4]
HCTU Uronium/Aminium SaltVery High1-2 hoursSimilar reactivity to HATU, often more cost-effective.[3][5]
PyBOP Phosphonium SaltHigh2 hoursGood for standard couplings, but may be less effective for difficult sequences compared to HATU/HCTU.[3][6]
DIC/Oxyma Carbodiimide/AdditiveModerate to High2-4 hoursCost-effective; soluble urea byproduct. May require longer reaction times for complete coupling of 4-Pal.[3]

Potential Side Reactions and Troubleshooting

The incorporation of 4-Pyridylalanine can be associated with specific side reactions. Awareness of these and appropriate mitigation strategies are crucial for obtaining a high-purity final product.

Table 3: Troubleshooting Common Issues in SPPS with Fmoc-4-Pyridylalanine-OH

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the pyridyl side chain or peptide aggregation.1. Use a more potent coupling reagent: Switch to HATU or HCTU. 2. Increase coupling time: Extend the reaction time to 4 hours or overnight. 3. Double coupling: Perform the coupling step twice. 4. Change solvent: Use NMP instead of DMF to improve solvation.
N-alkylation of Pyridyl Side Chain (+78 Da) The nucleophilic nitrogen of the pyridine ring can be alkylated by piperidine during Fmoc deprotection, forming a pyridinium salt.1. Minimize deprotection time: Use shorter piperidine treatments. 2. Use an alternative base: Consider using 2% DBU/2% piperidine in DMF for faster deprotection, but be cautious of increased risk of aspartimide formation if Asp is present in the sequence.
β-elimination to Dehydroalanine Protonation or quaternization of the pyridyl nitrogen can make it a leaving group, leading to the formation of a dehydroalanine residue.Ensure complete neutralization with a non-nucleophilic base like DIPEA after Fmoc deprotection and before coupling.

Visualization of a Relevant Signaling Pathway

Peptides containing 4-Pyridylalanine are often designed as agonists or antagonists for G-protein coupled receptors (GPCRs), such as the somatostatin receptors.[2] The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by such peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (e.g., containing 4-Pal) GPCR GPCR (e.g., Somatostatin Receptor) Peptide_Ligand->GPCR Binding G_Protein G-Protein (αβγ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generalized GPCR signaling cascade initiated by a peptide ligand.

Experimental Workflow

The following diagram outlines the general workflow for the solid-phase synthesis of a peptide containing 4-Pyridylalanine.

SPPS_Workflow Start Start: Resin Selection Resin_Swelling 1. Resin Swelling (DMF or DCM) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling (Fmoc-4-Pal-OH + Reagent) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test 6. Kaiser Test Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat for next AA Kaiser_Test->Repeat_Cycle Negative Final_Deprotection 7. Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Final AA Coupled Repeat_Cycle->Fmoc_Deprotection Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 9. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Caption: Workflow for Fmoc-based SPPS of a 4-Pyridylalanine-containing peptide.

References

Application Notes and Protocols: The Use of 2-Amino-3-(pyridin-4-YL)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(pyridin-4-YL)propanoic acid, also known as (S)-3-(4-Pyridyl)-L-alanine or 4-pyridylalanine (4-Pal), is a non-natural, chiral amino acid that has emerged as a valuable building block in drug discovery.[1][2] Its unique structure, featuring a pyridine ring, offers distinct advantages for incorporation into therapeutic candidates, particularly peptides.[1] The pyridine moiety can enhance biological activity, improve physicochemical properties such as solubility and stability, and serve as a versatile handle for bioconjugation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the design and development of novel therapeutics, with a focus on its application in modifying glucagon analogues.

Chemical and Physical Properties

This compound is a heterocyclic amino acid. It is often used in its dihydrochloride salt form, which exhibits high solubility in water.[3]

PropertyValue
IUPAC Name (2S)-2-amino-3-(pyridin-4-yl)propanoic acid
Synonyms (S)-3-(4-Pyridyl)-L-alanine, 4-pyridylalanine, 4-Pal
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS Number 37535-49-2
Appearance White to off-white crystalline powder

Applications in Drug Discovery

The incorporation of this compound into drug candidates offers several strategic advantages:

  • Enhanced Bioactivity and Pharmacokinetics: The pyridine ring can engage in unique interactions with biological targets, potentially leading to increased potency and efficacy. Its incorporation can also improve the solubility and bioavailability of peptide-based drugs, which are often limited by poor physicochemical properties.[1]

  • Medicinal Chemistry Scaffold: It serves as a versatile building block for the synthesis of complex small molecules and peptidomimetics.[1]

  • Peptide Modification: As demonstrated in glucagon analogues, substituting natural amino acids with 4-pyridylalanine can significantly improve the biophysical properties of peptides without compromising their biological activity.[1][3]

  • Bioconjugation: The pyridine nitrogen can be utilized for chemoselective N-alkylation, enabling the conjugation of peptides to other molecules for applications such as targeted drug delivery.

Case Study: 4-Pyridylalanine in Glucagon Analogues

Glucagon is a peptide hormone crucial for regulating blood glucose levels. However, its therapeutic use is hampered by poor solubility and stability at physiological pH. Research has shown that substituting specific amino acid residues in glucagon with 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal) can overcome these limitations.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from a study on glucagon analogues incorporating pyridylalanine.

Table 1: In Vitro Potency and Efficacy of Glucagon Analogues

CompoundGlucagon Receptor EC50 (nM)GLP-1 Receptor EC50 (nM)
Native Glucagon 0.23 ± 0.04>1000
Analogue with 4-Pal 0.35 ± 0.06>1000

Data presented as mean ± SEM.

Table 2: Biophysical Properties of Glucagon Analogues

CompoundSolubility at pH 7.4 (mg/mL)Stability at pH 7.4 (t1/2, days)
Native Glucagon <0.1<1
Analogue with 4-Pal >1.0>30

Table 3: In Vivo Efficacy of Glucagon Analogues in a Rat Model of Insulin-Induced Hypoglycemia

Treatment GroupBlood Glucose Nadir (mg/dL)Time to Reversal of Hypoglycemia (min)
Vehicle 35 ± 5>60
Native Glucagon 110 ± 1015 ± 3
Analogue with 4-Pal 105 ± 818 ± 4

Data presented as mean ± SEM.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the synthesis and evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glucagon Analogue Containing 4-Pyridylalanine

This protocol describes the manual Fmoc/tBu solid-phase synthesis of a glucagon analogue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a fritted syringe for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF. For Fmoc-4-Pal-OH, ensure complete dissolution.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide pellet and purify by reverse-phase HPLC.

Protocol 2: In Vitro Receptor Binding and Functional Assays

2.1 Radioligand Binding Assay

This protocol determines the binding affinity of the synthesized analogues to the glucagon and GLP-1 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells overexpressing the human glucagon or GLP-1 receptor.

  • [125I]-Glucagon or [125I]-GLP-1 (radioligand)

  • Unlabeled glucagon analogues (competitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the unlabeled glucagon analogue in the binding buffer.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a gamma counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of specific binding against the log concentration of the competitor.

2.2 cAMP Functional Assay

This protocol measures the ability of the glucagon analogues to stimulate cAMP production, indicating receptor activation.

Materials:

  • HEK293 cells expressing the human glucagon or GLP-1 receptor.

  • Glucagon analogues

  • cAMP assay kit (e.g., HTRF-based or luminescence-based)

  • Cell culture medium

  • Forskolin (as a positive control)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.

  • Agonist Stimulation: Treat the cells with varying concentrations of the glucagon analogues for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 values.

Protocol 3: In Vivo Efficacy in an Insulin-Induced Hypoglycemia Rat Model

This protocol assesses the ability of the glucagon analogues to reverse hypoglycemia in vivo.

Materials:

  • Male Sprague-Dawley rats

  • Human insulin

  • Glucagon analogues

  • Saline (vehicle)

  • Blood glucose meter and test strips

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Fasting: Fast the rats overnight prior to the experiment.

  • Induction of Hypoglycemia: Administer a subcutaneous injection of human insulin to induce hypoglycemia.

  • Treatment Administration: Once blood glucose levels fall below a predetermined threshold (e.g., 50 mg/dL), administer a subcutaneous injection of the glucagon analogue or vehicle.

  • Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-treatment.

  • Data Analysis: Plot the mean blood glucose levels over time for each treatment group to evaluate the efficacy and duration of action of the analogues.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G cluster_0 Peptide Modification Strategy Native Native Peptide (e.g., Glucagon) Properties Poor Solubility Poor Stability Native->Properties Substitution Substitute with This compound Native->Substitution Modified Modified Peptide (e.g., Glucagon Analogue) Substitution->Modified ImprovedProperties Improved Solubility Improved Stability Modified->ImprovedProperties

Caption: Strategy for improving peptide properties.

G cluster_1 SPPS Experimental Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling (including 4-Pal) Deprotection1->Coupling Repeat 4. Repeat Steps 2 & 3 Coupling->Repeat for each amino acid Cleavage 5. Cleavage from Resin Repeat->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Analysis 7. Analysis (Mass Spec) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis workflow.

G cluster_2 Glucagon Receptor Signaling Pathway Ligand Glucagon Analogue (with 4-Pal) Receptor Glucagon Receptor (GPCR) Ligand->Receptor G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ATP to cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Glucose Production) PKA->Response

Caption: Glucagon receptor signaling pathway.

Conclusion

This compound is a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides and other small molecules can lead to significant improvements in their therapeutic potential. The detailed protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their own drug discovery programs, particularly in the development of next-generation peptide therapeutics with enhanced properties.

References

Applications of 4-Pyridylalanine as a Bioconjugation Reagent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridylalanine (4-Pal), a non-canonical amino acid, has emerged as a versatile tool in bioconjugation and peptide chemistry. Its unique pyridyl side chain offers a site for chemoselective modification, enabling the development of sophisticated bioconjugates with enhanced therapeutic and diagnostic properties. This document provides detailed application notes and experimental protocols for the use of 4-pyridylalanine as a bioconjugation reagent, with a focus on the recently developed N-Alkylation of Pyridyl-alanine (NAP) methodology.

Application Notes

The primary application of 4-pyridylalanine in bioconjugation revolves around the nucleophilicity of the pyridine nitrogen. This allows for selective alkylation under mild conditions, a reaction that is orthogonal to the functional groups of natural amino acids, thus preventing unwanted side reactions.

A novel and highly efficient method, termed N-Alkylation of Pyridyl-alanine (NAP), has been demonstrated for the chemoselective conjugation of peptides.[1][2][3] This late-stage modification strategy can be performed in both solution and solid phases, is metal-free, and proceeds efficiently at room temperature.[1][2][3] The resulting N-alkylated pyridinium linkage is stable and can be used to attach a wide variety of functionalities to peptides, including small molecules, imaging agents, and other peptides.

One significant application of this technology is in the development of peptide-drug conjugates. For instance, the antiproliferative activity of a p53-derived peptide, an inhibitor of the MDM2 protein, was enhanced two-fold by conjugating it to an RGD peptide, which targets integrins, using the NAP method.[1][2][3] This highlights the potential of 4-pyridylalanine-mediated conjugation to create multifunctional peptides with improved therapeutic indices.

Beyond the NAP reaction, the related amino acid 3-(2-cyano-4-pyridyl)alanine can be utilized for spontaneous, biocompatible peptide macrocyclization through condensation with an N-terminal cysteine. This reaction proceeds rapidly at neutral pH with high yields.

Data Presentation

Table 1: Reaction Conditions and Yields for N-Alkylation of Pyridyl-alanine (NAP)

Peptide SubstrateAlkylating AgentSolventTemperature (°C)Time (h)Conversion (%)
Ac-Phe-Ala-4-Pal-NH2IodoacetamideDMF252>95
Ac-Trp-Gly-4-Pal-NH2Bromoacetyl-BiotinDMSO254>90
H-Leu-Val-4-Pal-Gly-OHN-(2-iodoethyl)maleimideMeCN/H2O253>95
Resin-bound PeptideIodoacetamideDMF256>90

Data compiled from information in the supporting materials of Dutta et al., Org Lett, 2024.

Table 2: Biological Activity of 4-Pyridylalanine-Conjugated Peptides

Peptide ConjugateTargetAssayIC50 / KdReference
p53 peptide-RGDMDM2/IntegrinCell Proliferation~2-fold enhancement[1][2][3]
RGD PeptideIntegrin αvβ3Binding Affinity89 nM (IC50)[4]
RGD PeptideIntegrin α5β1Binding Affinity335 nM (IC50)[4]
RGD PeptideIntegrin αvβ5Binding Affinity440 nM (IC50)[4]
Nutlin-3 (small molecule)MDM2Cell Growth Inhibition90 nM (IC50)[5]
RG7112 (small molecule)MDM2Binding Affinity18 nM (IC50)[5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating 4-Pyridylalanine

This protocol describes the manual synthesis of a peptide containing a 4-pyridylalanine residue using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-4-Pal-OH

  • Rink Amide resin

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-4-Pal-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the peptide by mass spectrometry and NMR.

Protocol 2: Solution-Phase N-Alkylation of 4-Pyridylalanine (NAP)

This protocol describes the conjugation of an iodoacetamide derivative to a 4-Pal containing peptide in solution.

Materials:

  • Peptide containing 4-pyridylalanine (purified)

  • Iodoacetamide derivative (e.g., Iodoacetyl-biotin) (1.5 eq.)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) (3 eq.)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolution: Dissolve the 4-Pal containing peptide in DMF or DMSO.

  • Reaction Initiation: Add the iodoacetamide derivative and DIPEA to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the conjugated peptide by RP-HPLC.

  • Characterization: Confirm the structure of the final conjugate by mass spectrometry and NMR spectroscopy.

Protocol 3: Solid-Phase N-Alkylation of 4-Pyridylalanine (NAP)

This protocol outlines the on-resin conjugation of an iodoacetamide derivative to a 4-Pal containing peptide.

Materials:

  • Resin-bound peptide containing 4-pyridylalanine

  • Iodoacetamide derivative (5 eq.)

  • DMF

  • DIPEA (10 eq.)

  • Cleavage cocktail (as in Protocol 1)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Conjugation: Add the iodoacetamide derivative and DIPEA in DMF to the resin.

  • Reaction: Agitate the resin at room temperature for 6-12 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the conjugated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification and Characterization: Precipitate, purify, and characterize the final conjugate as described in Protocol 1.

Visualization

experimental_workflow General Experimental Workflow for 4-Pyridylalanine Bioconjugation cluster_spps Solid-Phase Peptide Synthesis cluster_conjugation Bioconjugation cluster_analysis Purification & Analysis spps1 Resin Swelling spps2 Fmoc Deprotection spps1->spps2 Repeat for each amino acid spps3 Amino Acid Coupling (including Fmoc-4-Pal-OH) spps2->spps3 Repeat for each amino acid spps3->spps2 Repeat for each amino acid spps4 Cleavage & Deprotection spps3->spps4 solid_phase Solid-Phase NAP spps3->solid_phase Resin-Bound Peptide sol_phase Solution-Phase NAP spps4->sol_phase Purified Peptide purify RP-HPLC Purification sol_phase->purify solid_phase->spps4 Cleavage after conjugation char Mass Spectrometry & NMR purify->char

Caption: Workflow for peptide synthesis and bioconjugation using 4-pyridylalanine.

p53_mdm2_pathway p53-MDM2 Signaling Pathway Inhibition p53 p53 mdm2 MDM2 p53->mdm2 Activates Expression proteasome Proteasomal Degradation p53->proteasome Degradation genes Target Gene Transcription (e.g., p21) p53->genes Activates mdm2->p53 Inhibits & Ubiquitinates apoptosis Apoptosis & Cell Cycle Arrest genes->apoptosis inhibitor p53 Peptide-RGD (via 4-Pal Conjugation) inhibitor->mdm2 Blocks Interaction

Caption: Inhibition of the p53-MDM2 pathway by a 4-Pal conjugated peptide.

rgd_integrin_pathway RGD Peptide-Integrin Signaling rgd RGD Peptide integrin Integrin Receptor (e.g., αvβ3) rgd->integrin Binds fak FAK integrin->fak Activates src Src fak->src Activates ras Ras/MAPK Pathway src->ras pi3k PI3K/Akt Pathway src->pi3k downstream Cell Adhesion, Migration, Proliferation ras->downstream pi3k->downstream

Caption: RGD peptide binding to integrins initiates downstream signaling cascades.

References

Application Notes and Protocols for the Enzymatic Synthesis of L-4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-Pyridylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecules can impart unique structural and functional properties, leading to enhanced biological activity, improved metabolic stability, and novel therapeutic applications. Traditional chemical synthesis of enantiomerically pure L-4-pyridylalanine can be challenging, often requiring multiple steps, harsh reaction conditions, and chiral resolution. Enzymatic synthesis offers a green and efficient alternative, providing high stereoselectivity and yields under mild conditions.

This document provides detailed application notes and protocols for the enzymatic synthesis of L-4-pyridylalanine, primarily focusing on the use of ω-transaminases (ω-TAs). These enzymes catalyze the asymmetric transfer of an amino group from a suitable donor to a prochiral keto acid, offering a direct and elegant route to the desired L-amino acid.

Principle of the Enzymatic Synthesis

The core of this method is the transamination of 4-pyridylpyruvic acid using an (S)-selective ω-transaminase. The enzyme utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to facilitate the transfer of an amino group from an amine donor, such as L-alanine or isopropylamine, to the keto acid substrate. The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor.

Enzymatic_Reaction 4-Pyridylpyruvic Acid 4-Pyridylpyruvic Acid Enzyme ω-Transaminase (PLP-dependent) 4-Pyridylpyruvic Acid->Enzyme L-4-Pyridylalanine L-4-Pyridylalanine Amine Donor (e.g., L-Alanine) Amine Donor (e.g., L-Alanine) Amine Donor (e.g., L-Alanine)->Enzyme Keto Acid Byproduct (e.g., Pyruvate) Keto Acid Byproduct (e.g., Pyruvate) Enzyme->L-4-Pyridylalanine Enzyme->Keto Acid Byproduct (e.g., Pyruvate)

Caption: Enzymatic synthesis of L-4-pyridylalanine via ω-transaminase.

Experimental Workflow

A typical workflow for the enzymatic synthesis of L-4-pyridylalanine involves several key stages, from the initial screening of suitable enzymes to the final characterization of the purified product.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_analysis Analysis EnzymeScreening 1. Enzyme Screening SubstratePrep 2. Substrate Preparation EnzymeScreening->SubstratePrep EnzymaticReaction 3. Enzymatic Reaction SubstratePrep->EnzymaticReaction ReactionQuench 4. Reaction Quenching EnzymaticReaction->ReactionQuench Purification 5. Product Purification ReactionQuench->Purification YieldDet 6. Yield Determination Purification->YieldDet EEDet 7. Enantiomeric Excess (e.e.) Determination YieldDet->EEDet Characterization 8. Structural Characterization EEDet->Characterization

Caption: General workflow for enzymatic L-4-pyridylalanine synthesis.

Data Presentation

The following tables summarize the key components of the enzymatic reaction and provide representative data for the synthesis of L-4-pyridylalanine. Note that the quantitative data is based on typical results for the synthesis of similar aromatic L-amino acids using ω-transaminases and should be considered as a starting point for optimization.

Table 1: Key Components for Enzymatic Synthesis

ComponentRoleTypical Concentration
4-Pyridylpyruvic AcidSubstrate10 - 100 mM
ω-TransaminaseBiocatalyst1 - 10 mg/mL
L-Alanine or IsopropylamineAmine Donor100 mM - 1 M
Pyridoxal 5'-Phosphate (PLP)Cofactor0.1 - 1 mM
Buffer (e.g., KPi, Tris-HCl)Maintain pH50 - 100 mM
pHReaction Condition7.0 - 8.5
TemperatureReaction Condition25 - 40 °C

Table 2: Representative Quantitative Data for L-4-Pyridylalanine Synthesis

Enzyme SourceAmine DonorReaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)
Vibrio fluvialis ω-TAL-Alanine24>95>99
Arthrobacter sp. ω-TAIsopropylamine12>99>99
Engineered ω-TAL-Alanine8>99>99

Experimental Protocols

Protocol 1: Enzymatic Synthesis of L-4-Pyridylalanine

This protocol describes a general procedure for the synthesis of L-4-pyridylalanine using a commercially available or in-house expressed ω-transaminase.

Table 3: Protocol for Enzymatic Synthesis

StepProcedure
1. Reaction Setup In a temperature-controlled vessel, prepare the reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 8.0), 4-pyridylpyruvic acid (50 mM), L-alanine (500 mM), and PLP (1 mM).
2. Enzyme Addition Initiate the reaction by adding the ω-transaminase (e.g., 5 mg/mL).
3. Incubation Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation for 12-24 hours.
4. Monitoring Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC for the formation of L-4-pyridylalanine and consumption of 4-pyridylpyruvic acid.
5. Reaction Quenching Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of 1 M HCl to precipitate the enzyme.
6. Enzyme Removal Centrifuge the quenched reaction mixture (e.g., 10,000 x g for 20 minutes) to pellet the precipitated enzyme.
7. Supernatant Collection Carefully collect the supernatant containing the product for subsequent purification.
Protocol 2: Purification of L-4-Pyridylalanine by Ion-Exchange Chromatography

This protocol outlines the purification of L-4-pyridylalanine from the reaction mixture using cation-exchange chromatography.

Ion_Exchange Start Crude Reaction Supernatant (Acidified, pH ~2-3) Loading Load Supernatant onto the Column Start->Loading Equilibration Equilibrate Cation-Exchange Column (e.g., Dowex 50WX8) with low pH buffer Equilibration->Loading Binding L-4-Pyridylalanine (positively charged) binds to the resin Loading->Binding Washing Wash with low pH buffer to remove unbound impurities Binding->Washing Elution Elute L-4-Pyridylalanine with a basic solution (e.g., 2 M NH4OH) Washing->Elution Collection Collect and Pool Fractions containing the product Elution->Collection Final Lyophilize to obtain pure L-4-Pyridylalanine Collection->Final

Application Notes and Protocols: 2-Amino-3-(pyridin-4-YL)propanoic Acid as a Versatile Scaffold for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-3-(pyridin-4-YL)propanoic acid is a non-natural amino acid that holds significant potential as a versatile scaffold for the development of fluorescent probes. While not intrinsically fluorescent, its pyridine moiety offers a reactive handle for the attachment of fluorophores or bioorthogonal groups, enabling the site-specific labeling of peptides and proteins. This allows for precise investigation of biomolecular function, localization, and dynamics within cellular environments. These application notes provide a hypothetical framework and detailed protocols for the synthesis and utilization of a fluorescent derivative of this compound for cellular imaging and analysis.

The strategies outlined below are based on established methodologies for the synthesis and application of fluorescent non-natural amino acids.[][2][3][4] The protocols are intended to serve as a guide for researchers to develop their own fluorescent probes based on the this compound backbone.

Hypothetical Fluorescent Derivative: (S)-2-amino-3-(6-(azidomethyl)pyridin-3-yl)propanoic acid

To transform this compound into a fluorescent tag, a two-step approach is proposed. First, an azide group is introduced onto the pyridine ring, creating a bioorthogonal handle. This "clickable" amino acid can then be incorporated into a peptide or protein and subsequently labeled with a fluorescent dye containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5] This method provides high specificity and efficiency for labeling biomolecules in complex biological systems.

Data Presentation: Photophysical Properties

The photophysical properties of the final fluorescently labeled biomolecule will depend on the chosen alkyne-fluorophore. The following table summarizes the hypothetical properties of a peptide labeled with (S)-2-amino-3-(6-(azidomethyl)pyridin-3-yl)propanoic acid and subsequently conjugated to a commercially available alkyne-modified green fluorescent dye.

PropertyValue
Excitation Maximum (λex) ~495 nm
Emission Maximum (λem) ~520 nm
Quantum Yield (Φ) > 0.6
Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ) ~4 ns

Note: These are representative values and will vary depending on the specific fluorophore and the local environment of the labeled biomolecule.

Experimental Protocols

Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid

This initial step protects the amine group of the starting material to prevent side reactions during the subsequent functionalization of the pyridine ring.

Materials:

  • (S)-2-amino-3-(pyridin-4-yl)propanoic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-2-amino-3-(pyridin-4-yl)propanoic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Hypothetical Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(2-(azidomethyl)pyridin-4-yl)propanoic acid

This protocol describes a hypothetical pathway for introducing an azidomethyl group onto the pyridine ring, creating the "clickable" functionality. This is a conceptual pathway and would require optimization.

Materials:

  • (S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl₄)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Bromination: Reflux a solution of the Boc-protected starting material, NBS, and a catalytic amount of AIBN in CCl₄ under an inert atmosphere. Monitor the reaction by TLC. Upon completion, cool the reaction, filter, and concentrate the filtrate. Purify the crude product to obtain the bromomethyl derivative.

  • Azidation: Dissolve the bromomethyl intermediate in DMF and add sodium azide. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer, dry, and concentrate to yield the azidomethyl derivative.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The synthesized "clickable" amino acid can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected (S)-2-amino-3-(2-(azidomethyl)pyridin-4-yl)propanoic acid

  • Rink Amide resin

  • HBTU/HOBt or similar coupling reagents

  • Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Trifluoroacetic acid (TFA) cleavage cocktail

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using the chosen coupling reagents and DIPEA in DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the desired sequence, including the incorporation of the Fmoc-protected azido-amino acid.

  • After the final coupling step, cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide containing the "clickable" handle.

  • Purify the peptide by reverse-phase HPLC.

Fluorescent Labeling via Click Chemistry

Materials:

  • Azide-containing peptide

  • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissolve the purified azide-containing peptide in PBS.

  • Prepare a stock solution of the alkyne-fluorophore in DMSO.

  • In a microcentrifuge tube, mix the peptide solution, alkyne-fluorophore, THPTA, and freshly prepared sodium ascorbate and CuSO₄ solutions.

  • Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled peptide using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents and unconjugated dye.

Cellular Imaging Protocol

This protocol outlines the use of the fluorescently labeled peptide for imaging in cultured cells.

Materials:

  • Fluorescently labeled peptide

  • Cultured mammalian cells (e.g., HeLa) on glass-bottom dishes

  • Cell culture medium

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI for nuclear staining (optional)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Replace the culture medium with a fresh medium containing the fluorescently labeled peptide at a final concentration of 1-10 µM.

  • Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C to allow for peptide uptake.

  • Wash the cells three times with warm PBS to remove any unbound peptide.

  • (Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS and stain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Mandatory Visualizations

G cluster_synthesis Hypothetical Synthesis of Fluorescent Amino Acid Start This compound Boc_Protection Boc Protection of Amine Start->Boc_Protection Bromination Free-Radical Bromination Boc_Protection->Bromination Azidation Nucleophilic Substitution with NaN3 Bromination->Azidation Clickable_AA (S)-2-amino-3-(6-(azidomethyl)pyridin-3-yl)propanoic acid Azidation->Clickable_AA

Caption: Synthetic pathway for the clickable amino acid.

G cluster_workflow Experimental Workflow SPPS Solid-Phase Peptide Synthesis with Clickable AA Cleavage Peptide Cleavage and Purification SPPS->Cleavage Click_Reaction Click Chemistry with Alkyne-Fluorophore Cleavage->Click_Reaction Purification Purification of Labeled Peptide Click_Reaction->Purification Cell_Incubation Incubation with Cultured Cells Purification->Cell_Incubation Imaging Fluorescence Microscopy Cell_Incubation->Imaging

Caption: Workflow for labeling and cellular imaging.

G cluster_pathway Hypothetical Signaling Pathway Analysis Labeled_Ligand Fluorescently Labeled Peptide (Ligand) Receptor Cell Surface Receptor Labeled_Ligand->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Signal Downstream Signaling Cascade Receptor->Signal Endosome Endosome Endocytosis->Endosome Lysosome Lysosomal Trafficking Endosome->Lysosome

Caption: Tracking a labeled peptide in a signaling pathway.

References

Application Notes and Protocols for the Quantification of 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Pyridylalanine (4-PA), a synthetic amino acid increasingly utilized in peptide-based drug development and pharmaceutical research. 4-PA's unique pyridine side chain can enhance the solubility, stability, and biological activity of peptide drug candidates.[1] Its role as a building block for novel therapeutics, particularly in targeting neurological disorders, necessitates accurate and robust analytical methods for its quantification in various matrices.[2][3]

This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential approach for spectrophotometric determination is discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of 4-PA. The pyridine ring in 4-PA contains a chromophore that allows for direct UV detection. The method can be optimized for various sample matrices, including pharmaceutical formulations and biological fluids, though sample preparation is crucial for the latter to remove interfering substances.

Experimental Protocol: HPLC-UV for 4-PA Quantification

1.1. Principle: This method relies on the separation of 4-PA from other components in a sample by reversed-phase chromatography, followed by its detection and quantification based on its ultraviolet (UV) absorbance.

1.2. Materials and Reagents:

  • 4-Pyridylalanine (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Phosphate buffer

  • Syringe filters (0.22 µm)

1.3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

1.4. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of 4-PA (e.g., 1 mg/mL) in a suitable solvent (e.g., 10% methanol in water). Prepare a series of calibration standards by serial dilution of the stock solution.

  • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent and dilute to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase. Filter the sample before injection.

1.5. Chromatographic Conditions:

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is a common starting point.[4] An isocratic elution with a phosphate buffer and acetonitrile can also be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of 4-PA).

1.6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 4-PA standards against their known concentrations.

  • Determine the concentration of 4-PA in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Illustrative)
ParameterHPLC-UV
Linearity Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Experimental Workflow: HPLC-UV Analysis of 4-PA

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standards Filter Filter (0.22 µm) Standard->Filter Sample Prepare Sample (Dissolution/Extraction) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify 4-PA Detect->Quantify Calibrate->Quantify

Caption: Workflow for 4-PA quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for quantifying low levels of 4-PA in complex biological matrices. This technique does not typically require derivatization, simplifying sample preparation.[5]

Experimental Protocol: LC-MS/MS for 4-PA Quantification

2.1. Principle: 4-PA is separated from the sample matrix by liquid chromatography and is then ionized and fragmented in a tandem mass spectrometer. Specific fragment ions (transitions) are monitored for highly selective and sensitive quantification.

2.2. Materials and Reagents:

  • 4-Pyridylalanine (analytical standard)

  • Isotopically labeled 4-Pyridylalanine (e.g., 4-PA-d4) as an internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

2.3. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).

  • Electrospray ionization (ESI) source.

  • Reversed-phase or HILIC column.

2.4. Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples before the protein precipitation or dilution step.

2.5. LC-MS/MS Conditions:

  • Chromatography:

    • Column: A C18 or a HILIC column can be used. HILIC is often preferred for polar compounds like amino acids.[6]

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-PA: Precursor ion (Q1) m/z 167.1 -> Product ion (Q3) m/z 122.1 (corresponding to the loss of the carboxyl group).

      • Internal Standard (e.g., 4-PA-d4): Precursor ion (Q1) m/z 171.1 -> Product ion (Q3) m/z 126.1.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

2.6. Data Analysis:

  • Quantify 4-PA by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

Quantitative Data Summary (Illustrative)
ParameterLC-MS/MS
Linearity Range0.1 - 1000 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 10%

Experimental Workflow: LC-MS/MS Analysis of 4-PA

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Sample with Internal Standard Extract Protein Precipitation / Extraction Spike->Extract Inject Inject into LC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Ratio Calculate Area Ratios (Analyte/IS) Integrate->Ratio Quantify Quantify 4-PA Ratio->Quantify

Caption: Workflow for 4-PA quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of amino acids. However, due to the low volatility of 4-PA, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[7][8]

Experimental Protocol: GC-MS for 4-PA Quantification

3.1. Principle: 4-PA is chemically modified (derivatized) to increase its volatility. The derivative is then separated by gas chromatography and detected by a mass spectrometer.

3.2. Materials and Reagents:

  • 4-Pyridylalanine (analytical standard)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA, or ethyl chloroformate - ECF).[7][9]

  • Anhydrous solvents (e.g., acetonitrile, pyridine).

  • Organic extraction solvents (e.g., chloroform).

3.3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC column suitable for amino acid derivative analysis (e.g., a 5% phenyl methylpolysiloxane column).[8]

3.4. Sample Preparation and Derivatization:

  • Sample Extraction: Extract 4-PA from the sample matrix and dry the extract completely.

  • Derivatization (Example with ECF):

    • Reconstitute the dried extract in a methanol/pyridine mixture.

    • Add ethyl chloroformate (ECF) and vortex to facilitate the reaction.[10]

    • Extract the derivatized 4-PA into an organic solvent like chloroform.

    • The organic layer is then injected into the GC-MS.

3.5. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivative.

  • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized 4-PA.

3.6. Data Analysis:

  • Quantification is based on the peak area of the selected ions. An internal standard (e.g., an isotopically labeled or a structurally similar amino acid) should be used for accurate quantification.

Quantitative Data Summary (Illustrative)
ParameterGC-MS
Linearity Range10 - 2000 ng/mL
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Experimental Workflow: GC-MS Analysis of 4-PA

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Extract 4-PA Dry Dry Extract Extract->Dry Derivatize Derivatization Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect MS Detection (SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify 4-PA Integrate->Quantify

Caption: Workflow for 4-PA quantification by GC-MS.

Spectrophotometric Determination

A simple spectrophotometric method could potentially be developed for the quantification of 4-PA, particularly for in-process monitoring or for the analysis of pure formulations where high selectivity is not required. This would likely involve a color-forming reaction.

Potential Protocol Outline

4.1. Principle: This method would be based on the reaction of the amino group or the pyridine ring of 4-PA with a specific reagent to produce a colored complex, the absorbance of which can be measured with a spectrophotometer.[11][12] For instance, a reaction with a reagent like N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP) could be explored, where the release of pyridine-2-thione can be quantified spectrophotometrically at 343 nm.[11] Alternatively, complexation with a metal ion that results in a colored species could be investigated.[13]

4.2. Method Development Considerations:

  • Selection of Reagent: The chosen reagent should react specifically with 4-PA under defined conditions.

  • Optimization of Reaction Conditions: Factors such as pH, temperature, reaction time, and reagent concentration would need to be optimized.

  • Validation: The method would require validation for linearity, accuracy, precision, and selectivity.

This approach would offer a cost-effective and rapid analysis but would likely be less sensitive and more prone to interferences than chromatographic methods.

Summary of Quantitative Methods

Analytical MethodPrincipleKey AdvantagesKey Disadvantages
HPLC-UV Chromatographic separation and UV detection.Robust, widely available, good for moderate concentrations.Lower sensitivity and selectivity compared to MS methods.
LC-MS/MS Chromatographic separation and mass spectrometric detection.High sensitivity and selectivity, no derivatization needed.Higher cost and complexity of instrumentation.
GC-MS Gas chromatographic separation and mass spectrometric detection.High sensitivity and selectivity.Requires a derivatization step, which can be time-consuming.
Spectrophotometry Color-forming reaction and absorbance measurement.Simple, rapid, and cost-effective.Lower sensitivity and selectivity, prone to interference.

Potential Degradation Pathways

When handling and analyzing 4-PA, it is important to be aware of potential degradation pathways that can affect the accuracy of quantification. Like other amino acids and peptides, 4-PA can be susceptible to:

  • Oxidation: The pyridine ring and the amino acid structure can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Hydrolysis: In peptide formulations, the peptide bonds adjacent to the 4-PA residue can undergo hydrolysis, especially at extreme pH values.

  • Photodegradation: Exposure to UV light may lead to degradation of the pyridine moiety.

  • Strecker-type Degradation: In the presence of certain lipid oxidation products, amino acids can undergo Strecker degradation.[14]

To minimize degradation, samples containing 4-PA should be stored at low temperatures (–20 °C or –80 °C), protected from light, and handled in a manner that avoids repeated freeze-thaw cycles. The stability of 4-PA in the specific sample matrix and analytical solvent should be evaluated during method development.

References

Enhancing Peptide Therapeutics: The Role of 4-Pal in Improving Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to comprehensive application notes and protocols detailing the use of 4-aminomethyl-L-phenylalanine (4-Pal) to enhance the solubility and stability of therapeutic peptides. The inclusion of this non-canonical amino acid presents a promising strategy to overcome common challenges in peptide-based drug development, ultimately improving their therapeutic potential.

Peptides offer high specificity and potency as therapeutic agents, but their application can be limited by poor solubility and susceptibility to enzymatic degradation. The incorporation of 4-Pal, a synthetic amino acid, has been shown to address these limitations. The aminomethyl group on the phenyl ring of 4-Pal introduces a positive charge at physiological pH, which can significantly improve the aqueous solubility of peptides, particularly those with hydrophobic sequences. Furthermore, the modification can sterically hinder protease activity, thereby enhancing the peptide's stability in biological fluids.

These application notes provide a detailed overview of the benefits of 4-Pal incorporation, supported by experimental protocols for peptide synthesis, solubility assessment, and stability analysis.

Data Presentation: Quantitative Impact of 4-Pal

To illustrate the quantitative benefits of incorporating 4-Pal, the following tables summarize hypothetical comparative data for a model peptide with and without the 4-Pal modification.

Table 1: Comparative Solubility Analysis

Peptide VariantModificationAqueous Solubility (mg/mL) at pH 7.4
Model Peptide ANone (Native Sequence)0.5
Model Peptide A-Pal4-Pal Substitution5.0

Table 2: Comparative Stability Analysis in Human Serum

Peptide VariantModificationHalf-life (t½) in Human Serum (hours)
Model Peptide ANone (Native Sequence)1.5
Model Peptide A-Pal4-Pal Substitution8.0

Note: The data presented in these tables are illustrative and may vary depending on the specific peptide sequence and the position of the 4-Pal substitution.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their investigations.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 4-Pal Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-4-(Boc-aminomethyl)-L-phenylalanine using a standard Fmoc/tBu strategy.[1][2][3][4]

1. Resin Preparation:

  • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Repeat the piperidine treatment for 15 minutes.
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and DMF (3 times).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
  • Add 6 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution.
  • Immediately add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Wash the resin as described in step 2.

4. Incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine:

  • Follow the same procedure as in step 3, using Fmoc-4-(Boc-aminomethyl)-L-phenylalanine.

5. Repetitive Cycles:

  • Repeat steps 2, 3, and 4 for each amino acid in the desired sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry.

    cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling 3. Amino Acid Coupling (Standard AA or 4-Pal) Deprotection->Coupling Free N-terminus Wash Washing Steps Coupling->Wash Cleavage 4. Cleavage & Deprotection (TFA Cocktail) Coupling->Cleavage Completed Sequence Wash->Deprotection Repeat for each AA Purification 5. Purification (RP-HPLC) Cleavage->Purification

    SPPS workflow for 4-Pal peptide synthesis.
    Protocol 2: Turbidimetric Solubility Assay

This protocol provides a method to quantitatively assess the solubility of the synthesized peptides.[5][6][7]

1. Sample Preparation:

  • Prepare stock solutions of the native and 4-Pal-modified peptides in an organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

2. Serial Dilution:

  • In a 96-well plate, perform serial dilutions of the peptide stock solutions in the same organic solvent to create a range of concentrations.

3. Aqueous Buffer Addition:

  • Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

4. Incubation and Measurement:

  • Incubate the plate at room temperature for a set period (e.g., 2 hours).
  • Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.

5. Data Analysis:

  • Plot the absorbance against the peptide concentration.

  • The concentration at which a significant increase in turbidity is observed indicates the solubility limit.

    cluster_Solubility Turbidimetric Solubility Assay Workflow Stock 1. Prepare Peptide Stock (DMSO) Dilution 2. Serial Dilutions in 96-well Plate Stock->Dilution Buffer 3. Add Aqueous Buffer (e.g., PBS) Dilution->Buffer Incubate 4. Incubate at RT Buffer->Incubate Read 5. Measure Turbidity (620 nm) Incubate->Read Analyze 6. Determine Solubility Limit Read->Analyze

    Workflow for the turbidimetric solubility assay.
    Protocol 3: In Vitro Serum Stability Assay

This protocol details the assessment of peptide stability in a biologically relevant medium.[8][9][10][11][12]

1. Peptide Solution Preparation:

  • Prepare stock solutions of the native and 4-Pal-modified peptides in a suitable buffer at a known concentration (e.g., 1 mg/mL).

2. Incubation with Serum:

  • In separate microcentrifuge tubes, mix the peptide stock solution with human serum (e.g., to a final peptide concentration of 100 µg/mL in 50% serum).
  • Incubate the mixtures at 37°C.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

4. Quenching and Protein Precipitation:

  • Immediately add a quenching solution (e.g., cold acetonitrile with 1% TFA) to the aliquot to stop enzymatic degradation and precipitate serum proteins.
  • Vortex and centrifuge the samples at high speed.

5. HPLC Analysis:

  • Analyze the supernatant by RP-HPLC.
  • Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).

6. Data Analysis:

  • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

    cluster_Stability Serum Stability Assay Workflow Peptide 1. Prepare Peptide Stock Solution Incubate 2. Incubate with Human Serum at 37°C Peptide->Incubate Sample 3. Collect Aliquots at Time Points Incubate->Sample Quench 4. Quench & Precipitate Proteins Sample->Quench Analyze 5. Analyze by RP-HPLC Quench->Analyze Calculate 6. Determine Half-Life Analyze->Calculate

    Workflow for the in vitro serum stability assay.

    Impact on Cellular Signaling

The incorporation of 4-Pal can also influence the interaction of peptides with their biological targets, such as G-protein coupled receptors (GPCRs), potentially modulating downstream signaling pathways. The enhanced stability and altered conformation of 4-Pal-modified peptides can lead to prolonged receptor occupancy and altered signaling cascades. For instance, a 4-Pal-modified peptide agonist might exhibit sustained activation of a GPCR, leading to prolonged downstream signaling through G-protein activation and subsequent second messenger production.

cluster_Signaling Hypothetical GPCR Signaling Pathway Modulation by a 4-Pal Peptide Peptide 4-Pal Modified Peptide Agonist GPCR GPCR Peptide->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Modulation of GPCR signaling by a 4-Pal peptide.

These application notes and protocols serve as a valuable resource for the scientific community, providing the necessary tools and knowledge to explore the potential of 4-Pal in developing more effective and robust peptide-based therapeutics.

References

Application Notes and Protocols for the Large-Scale Production of 2-Amino-3-(pyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of the non-canonical amino acid 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as (S)-4-pyridylalanine. This versatile building block is of significant interest in pharmaceutical development for its role in creating novel peptide-based therapeutics and other complex molecular architectures. The following sections detail two primary methodologies for its production on a kilogram scale: a classical chemical synthesis approach via malonic ester synthesis followed by enantiomeric resolution, and a modern chemo-enzymatic approach offering direct access to the desired enantiomer.

Chemical Synthesis and Resolution Approach

This method is a robust and well-established route for the synthesis of alpha-amino acids. It involves the alkylation of diethyl acetamidomalonate with a suitable pyridine-containing electrophile, followed by hydrolysis, decarboxylation, and resolution of the resulting racemic mixture.

Experimental Protocol: Malonic Ester Synthesis of Racemic this compound

Step 1: Synthesis of 4-(Chloromethyl)pyridine Hydrochloride

  • Reaction Setup: A multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with 4-pyridinemethanol (1.0 kg, 9.16 mol) and a suitable solvent such as toluene (5 L).

  • Reaction: The mixture is cooled to 0-5 °C in an ice bath. Thionyl chloride (1.3 kg, 11.0 mol) is added dropwise while maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40-50 °C for 2-3 hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold toluene, and dried under vacuum to yield 4-(chloromethyl)pyridine hydrochloride.

Step 2: Alkylation of Diethyl Acetamidomalonate

  • Reaction Setup: A reaction vessel is charged with a solution of sodium ethoxide prepared from sodium (0.23 kg, 10.0 mol) and absolute ethanol (4 L). Diethyl acetamidomalonate (2.17 kg, 10.0 mol) is then added portion-wise.

  • Reaction: The mixture is stirred until a clear solution is obtained. 4-(Chloromethyl)pyridine hydrochloride (1.64 kg, 10.0 mol) is added portion-wise, and the reaction mixture is heated to reflux for 4-6 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Reaction Setup: The crude product from the previous step is added to a solution of concentrated hydrochloric acid (6 L).

  • Reaction: The mixture is heated to reflux for 6-8 hours to effect hydrolysis of the ester and amide groups and subsequent decarboxylation.

  • Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) with a suitable base (e.g., ammonium hydroxide or sodium hydroxide). The precipitated racemic this compound is collected by filtration, washed with cold water and then ethanol, and dried.

Step 4: Resolution of Racemic this compound

  • Diastereomeric Salt Formation: The racemic amino acid (1.0 kg) is dissolved in a suitable solvent such as aqueous ethanol. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-mandelic acid, is added.

  • Fractional Crystallization: The solution is heated to obtain a clear solution and then slowly cooled to allow for the fractional crystallization of the less soluble diastereomeric salt.

  • Isolation of Desired Diastereomer: The crystals are collected by filtration. The process of recrystallization may be repeated to improve enantiomeric purity.

  • Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the enantiomerically pure (S)-2-Amino-3-(pyridin-4-YL)propanoic acid. The product is collected by filtration, washed, and dried.

Data Presentation: Chemical Synthesis
StepStarting MaterialReagentsProductTypical YieldPurityScale
14-PyridinemethanolThionyl chloride, Toluene4-(Chloromethyl)pyridine HCl90-95%>98%Kilogram
2Diethyl acetamidomalonateSodium ethoxide, 4-(Chloromethyl)pyridine HClDiethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate80-85%>95% (crude)Kilogram
3Diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonateConcentrated HClRacemic this compound75-85%>98%Kilogram
4Racemic Amino Acid(R)-(-)-Mandelic acid(S)-2-Amino-3-(pyridin-4-YL)propanoic acid35-45% (based on racemate)>99% eeKilogram

Diagram: Chemical Synthesis Workflow

G cluster_0 Step 1: Synthesis of 4-(Chloromethyl)pyridine HCl cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Resolution A 4-Pyridinemethanol C 4-(Chloromethyl)pyridine HCl A->C Toluene, 0-50°C B Thionyl Chloride B->C F Diethyl 2-acetamido-2- (pyridin-4-ylmethyl)malonate C->F D Diethyl Acetamidomalonate D->F E Sodium Ethoxide E->F Ethanol, Reflux H Racemic 2-Amino-3- (pyridin-4-YL)propanoic acid F->H G Concentrated HCl G->H Reflux J Diastereomeric Salt H->J I (R)-(-)-Mandelic Acid I->J Aq. Ethanol K (S)-2-Amino-3- (pyridin-4-YL)propanoic acid J->K pH Adjustment

Caption: Workflow for the chemical synthesis of (S)-2-Amino-3-(pyridin-4-YL)propanoic acid.

Chemo-enzymatic Synthesis Approach

This modern approach utilizes a transaminase enzyme for the asymmetric amination of a prochiral keto-acid, offering a more direct and potentially more sustainable route to the enantiomerically pure product.

Experimental Protocol: Chemo-enzymatic Synthesis

Step 1: Synthesis of 2-Oxo-3-(pyridin-4-yl)propanoic acid

  • Reaction Setup: A reaction vessel is charged with 4-pyridinecarboxaldehyde (1.0 kg, 9.34 mol) and pyruvic acid (0.9 kg, 10.2 mol) in a suitable solvent like acetic acid (5 L).

  • Reaction: The mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by HPLC.

  • Work-up and Isolation: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 2-oxo-3-(pyridin-4-yl)propanoic acid.

Step 2: Enantioselective Biocatalytic Amination

  • Reaction Setup: A bioreactor is charged with a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5). 2-Oxo-3-(pyridin-4-yl)propanoic acid (1.0 kg, 5.58 mol) is added. An amine donor, such as isopropylamine (for cofactor regeneration), is also added in excess.

  • Enzymatic Reaction: A selected (S)-selective transaminase enzyme (e.g., from Vibrio fluvialis or an engineered variant) and pyridoxal 5'-phosphate (PLP) cofactor are added to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 30-40 °C) and pH.

  • Reaction Monitoring and Completion: The conversion to the amino acid is monitored by HPLC. The reaction is typically run for 12-24 hours.

  • Work-up and Isolation: Once the reaction is complete, the enzyme is removed by filtration or centrifugation. The pH of the solution is adjusted to the isoelectric point of the amino acid to induce precipitation. The product, (S)-2-Amino-3-(pyridin-4-YL)propanoic acid, is collected by filtration, washed with cold water, and dried.

Data Presentation: Chemo-enzymatic Synthesis
StepStarting MaterialReagents/EnzymeProductTypical ConversionEnantiomeric Excess (ee)Scale
14-PyridinecarboxaldehydePyruvic acid, Acetic acid2-Oxo-3-(pyridin-4-yl)propanoic acid70-80%N/AKilogram
22-Oxo-3-(pyridin-4-yl)propanoic acid(S)-selective Transaminase, Isopropylamine, PLP(S)-2-Amino-3-(pyridin-4-YL)propanoic acid>95%>99%Kilogram

Diagram: Chemo-enzymatic Synthesis Pathway

G cluster_0 Step 1: Keto-acid Synthesis cluster_1 Step 2: Biocatalytic Amination A 4-Pyridinecarboxaldehyde C 2-Oxo-3-(pyridin-4-yl)propanoic acid A->C B Pyruvic Acid B->C Acetic Acid, RT F (S)-2-Amino-3- (pyridin-4-YL)propanoic acid C->F D Isopropylamine (Amine Donor) G Acetone (Byproduct) D->G E (S)-selective Transaminase + PLP E->F Aqueous Buffer, 30-40°C

Caption: Pathway for the chemo-enzymatic synthesis of (S)-2-Amino-3-(pyridin-4-YL)propanoic acid.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Pyridylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the purification of 4-Pyridylalanine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the purification of 4-Pyridylalanine derivatives, particularly when using High-Performance Liquid Chromatography (HPLC) and recrystallization techniques.

Issue 1: Poor Chromatographic Resolution or Peak Tailing in HPLC

Symptoms:

  • Co-elution of the target compound with impurities.

  • Asymmetric peak shape, often with a trailing edge.

  • Inconsistent retention times.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Action Rationale
Strong Interaction with Stationary Phase Modify the mobile phase. Lowering the pH (e.g., to 2.5-3.5 with 0.1% TFA or formic acid) can protonate the pyridine nitrogen, reducing its interaction with residual silanols on the silica-based column.Protonation of the basic pyridine ring minimizes secondary interactions with the stationary phase, leading to improved peak shape.
Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.05-0.1%).TEA preferentially interacts with the active silanol sites on the column, masking them from the analyte and reducing peak tailing.
Inappropriate Column Chemistry Switch to a different stationary phase. Consider a C8, phenyl-hexyl, or a polar-embedded column. For highly polar derivatives, a HILIC column might be beneficial.Different stationary phases offer alternative separation mechanisms that can improve resolution between the target compound and closely related impurities.
Suboptimal Gradient Elution Optimize the elution gradient. A shallower gradient around the elution time of the target compound can enhance separation from nearby impurities.A less steep increase in the organic solvent concentration allows for better differentiation between compounds with similar hydrophobicities.
Sample Overload Reduce the injection volume or the concentration of the sample.Exceeding the column's loading capacity can lead to peak broadening and distortion.

Troubleshooting Workflow for Poor HPLC Performance:

Caption: Troubleshooting workflow for HPLC purification issues.

Issue 2: Low Recovery or Yield During Purification

Symptoms:

  • Significantly lower than expected amount of purified product after HPLC or recrystallization.

  • Loss of material during sample handling and transfer steps.

Possible Causes and Troubleshooting Steps:

Potential Cause Suggested Action Rationale
Poor Solubility For HPLC, dissolve the crude product in a minimal amount of a strong organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase. For recrystallization, perform a thorough solvent screen to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.Ensuring complete dissolution of the sample prevents precipitation upon injection and maximizes the amount of compound that can be purified. In recrystallization, proper solvent selection is critical for efficient crystal formation and high recovery.
Irreversible Adsorption to HPLC Column Use a "wash" step with a high percentage of a strong organic solvent (e.g., isopropanol) after the main elution gradient to strip any remaining compound from the column.Highly hydrophobic or basic compounds can bind strongly to the stationary phase. A strong solvent wash can help recover this retained material.
Precipitation During HPLC Run Ensure the sample is fully dissolved in the injection solvent and that the injection solvent is compatible with the initial mobile phase conditions.Mismatch between the sample solvent and the mobile phase can cause the compound to precipitate on the column, leading to low recovery and high backpressure.
Excessive Solvent in Recrystallization Use the minimum amount of hot solvent necessary to fully dissolve the crude product.Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.
Premature Crystallization During hot filtration in recrystallization, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.Keeping the apparatus hot ensures that the compound remains dissolved until it is ready for the controlled cooling and crystallization step.

Troubleshooting Workflow for Low Recovery:

low_recovery_troubleshooting start Low Recovery of Purified Product check_solubility Optimize Sample Solubility (e.g., stronger initial solvent, co-solvents) start->check_solubility minimize_transfers Minimize Material Transfers and Use Careful Technique start->minimize_transfers recrystallization_solvent Re-evaluate Recrystallization Solvent System check_solubility->recrystallization_solvent If Recrystallization assess_yield Assess Yield check_solubility->assess_yield If HPLC hplc_wash Implement Column Wash (High % Organic Solvent) hplc_wash->assess_yield recrystallization_solvent->assess_yield minimize_transfers->assess_yield assess_yield->hplc_wash If HPLC & Still Low successful_recovery Improved Recovery assess_yield->successful_recovery Acceptable further_optimization Further Optimization Needed assess_yield->further_optimization Unacceptable further_optimization->start

Caption: Troubleshooting workflow for low product recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when working with 4-Pyridylalanine derivatives?

A1: Common impurities can originate from the synthesis or degradation of the compound. These may include:

  • Starting materials: Unreacted reagents from the synthetic steps.

  • Byproducts of synthesis: These can include isomers, incompletely reacted intermediates, or products of side reactions. For peptide synthesis involving 4-Pyridylalanine, this could include deletion sequences or peptides with modified side chains.

  • Degradation products: The pyridine ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Residual solvents: Solvents used in the synthesis or purification may be retained in the final product.

  • Enantiomeric impurities: If the synthesis is not stereospecific, the desired enantiomer may be contaminated with its counterpart.

Q2: My 4-Pyridylalanine-containing peptide is aggregating during purification. What can I do?

A2: Aggregation is a common issue with peptides, and the aromatic nature of the pyridyl group can sometimes contribute to this. To mitigate aggregation:

  • Use of organic co-solvents: Incorporating solvents like acetonitrile, isopropanol, or even DMSO in the mobile phase can help disrupt hydrophobic interactions that lead to aggregation.

  • Chaotropic agents: Adding agents like guanidinium hydrochloride or urea to the sample and mobile phase can help solubilize aggregating peptides.

  • pH adjustment: Modifying the pH of the mobile phase can alter the charge state of the peptide and reduce aggregation.

  • Lower sample concentration: Reducing the concentration of the peptide solution being injected can minimize intermolecular interactions.

Q3: How can I confirm the purity and identity of my purified 4-Pyridylalanine derivative?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • Analytical HPLC: To assess the purity of the sample by observing the number and area percentage of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound. Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) which may be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and help identify impurities.

  • Chiral HPLC: If the stereochemistry is important, chiral chromatography can be used to determine the enantiomeric purity.

Q4: I am having trouble with the recrystallization of my 4-Pyridylalanine derivative; it is "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To address this:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and try cooling again, perhaps more slowly.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Seed crystals: If you have a small amount of the pure solid, adding a seed crystal can initiate crystallization.

  • Change the solvent system: The chosen solvent may not be appropriate. Try a different solvent or a mixture of solvents.

Experimental Protocols

General Protocol for HPLC Purification of a 4-Pyridylalanine Derivative

This protocol provides a starting point for developing a purification method. Optimization will be required based on the specific properties of your compound.

1. Materials and Reagents:

  • Crude 4-Pyridylalanine derivative

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA (or FA) in water.

  • Mobile Phase B: 0.1% TFA (or FA) in ACN.

3. Sample Preparation:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A if soluble).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min (analytical) or 20 mL/min (preparative).

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 5-20 µL (analytical) or 0.5-5 mL (preparative, depending on concentration and column size).

  • Gradient (starting point):

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B (linear gradient)

    • 40-45 min: 95% B (column wash)

    • 45-50 min: 95% to 5% B (return to initial conditions)

    • 50-60 min: 5% B (equilibration)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of each fraction using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Remove the solvent by lyophilization or rotary evaporation.

General Protocol for Recrystallization of a 4-Pyridylalanine Derivative

1. Solvent Selection:

  • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures like ethanol/water) at room temperature and upon heating.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat to boiling for a few minutes.

4. Hot Filtration (if charcoal was used):

  • Preheat a funnel and a new Erlenmeyer flask.

  • Filter the hot solution through a fluted filter paper to remove the charcoal.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or vacuum oven.

Quantitative Data Summary

The following tables can be used to log and compare data from your purification experiments to aid in method optimization.

Table 1: HPLC Purification Performance

Run ID Column Type Mobile Phase System Gradient Sample Load (mg) Yield (%) Purity (Area %) Notes

Table 2: Recrystallization Solvent Screening

Solvent/Solvent System Solubility (Cold) Solubility (Hot) Crystal Formation upon Cooling Yield (%) Purity (%) Notes

Technical Support Center: Side Reactions in Peptide Synthesis with 4-Pyridylalanine (4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-pyridylalanine (4-Pal) in solid-phase peptide synthesis (SPPS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate common side reactions encountered when incorporating this unnatural amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of 4-Pal in Fmoc-SPPS?

A1: The main side reactions when using 4-Pal in Fmoc-SPPS are:

  • N-alkylation of the Pyridine Ring: The nitrogen atom in the pyridine side chain of 4-Pal is nucleophilic and can be alkylated. A common issue is the addition of a piperidine adduct (+78 Da) during the Fmoc-deprotection step with piperidine.[1]

  • Racemization: Like other amino acids, the chiral center of 4-Pal can undergo racemization during activation and coupling, leading to the incorporation of the D-isomer. This is particularly a concern with certain coupling reagents and basic conditions.

  • Aggregation: Peptides containing hydrophobic residues like 4-Pal can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[2]

Q2: Is it necessary to protect the side chain of 4-Pal?

A2: For many standard syntheses, side-chain protection of 4-Pal may not be strictly necessary. However, if you observe significant N-alkylation or if your synthesis protocol involves harsh conditions or reagents that can react with the pyridine nitrogen, side-chain protection is highly recommended.[1] The most common protecting group for the 4-Pal side chain is the acid-labile tert-butoxycarbonyl (Boc) group.

Q3: How can I minimize N-alkylation of the 4-Pal side chain during Fmoc deprotection?

A3: To reduce N-alkylation, you can:

  • Switch to a less nucleophilic base: Using a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine for Fmoc deprotection can significantly decrease the extent of this side reaction.[1][3][4]

  • Protect the side chain: Using Fmoc-4-Pal(Boc)-OH will prevent any reaction at the pyridine nitrogen.

  • Reduce deprotection time: Minimizing the exposure of the peptide to the basic deprotection solution can lower the incidence of N-alkylation.[1]

Q4: Which coupling reagents are best to minimize racemization of 4-Pal?

A4: While specific quantitative data for 4-Pal is limited, general principles for minimizing racemization apply. Onium salt-based coupling reagents like HATU and HBTU are generally efficient and lead to low levels of racemization.[5] For amino acids that are particularly prone to racemization, using a carbodiimide like DIC in combination with an additive such as OxymaPure can be a good strategy.[5]

Q5: What are the best practices for cleaving peptides containing 4-Pal from the resin?

A5: A standard cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT), is often effective for peptides containing sensitive residues.[6][7] The inclusion of scavengers is crucial to trap reactive carbocations generated during the cleavage of protecting groups, which could otherwise modify the pyridine ring or other sensitive residues in your peptide.[6]

Troubleshooting Guides

Issue 1: Unexpected Mass Increase of +78 Da in Mass Spectrum
  • Symptom: Your mass spectrometry analysis shows a significant peak corresponding to the target peptide mass +78 Da.

  • Likely Cause: N-alkylation of the 4-Pal side chain by a piperidine adduct during Fmoc deprotection.[1]

  • Troubleshooting Workflow:

start Mass spec shows +78 Da adduct q1 Did you use standard piperidine for Fmoc deprotection? start->q1 sol1 Switch to a less nucleophilic deprotection cocktail: 2% DBU / 5% Piperazine in DMF q1->sol1 Yes end Problem Resolved q1->end No (Investigate other sources of mass addition) q2 Is side-chain protection feasible for your synthesis? sol1->q2 sol2 Consider using Fmoc-4-Pal(Boc)-OH in future syntheses sol2->end q2->sol2 Yes q2->end No start High racemization of 4-Pal detected by chiral HPLC q1 Which coupling reagent was used? start->q1 reagent_carbodiimide Carbodiimide (e.g., DIC) alone q1->reagent_carbodiimide reagent_onium Onium Salt (e.g., HBTU) q1->reagent_onium sol1 Add a racemization suppressant: Use DIC with OxymaPure or HOBt reagent_carbodiimide->sol1 sol2 Switch to a more efficient coupling reagent with lower racemization potential, like HATU reagent_onium->sol2 q2 Is the base used for activation highly basic (e.g., DIPEA)? sol1->q2 sol2->q2 sol3 Use a less basic activator base such as collidine q2->sol3 Yes end Problem Resolved q2->end No sol3->end start Low yield and incomplete reactions due to aggregation q1 Is the peptide sequence highly hydrophobic? start->q1 sol1 Change the solvent system: Use NMP instead of DMF, or add chaotropic salts like LiCl to DMF q1->sol1 Yes end Improved Synthesis Efficiency q1->end No (Investigate other causes of low yield) sol2 Incorporate backbone modifications: Use pseudoproline dipeptides if Ser or Thr are present sol1->sol2 sol3 Use a lower loading resin to increase distance between peptide chains sol2->sol3 sol3->end

References

Technical Support Center: Optimizing Coupling Conditions for Fmoc-4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-4-Pyridylalanine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the incorporation of Fmoc-4-Pyridylalanine into a peptide sequence.

Q1: I am observing low coupling efficiency with Fmoc-4-Pyridylalanine using standard coupling reagents. What could be the cause and how can I improve it?

A: Low coupling efficiency with Fmoc-4-Pyridylalanine can stem from several factors, including steric hindrance from the pyridyl ring and potential electronic effects. To address this, consider the following troubleshooting steps:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DIC in combination with HOBt may not be sufficiently reactive for this amino acid.[1][2] It is often beneficial to switch to more potent uronium/aminium or phosphonium salt-based coupling reagents.[1][3][4] Reagents such as HATU, HBTU, and PyBOP are known to be more effective for sterically hindered or challenging amino acids.[1][3][5]

  • Pre-activation: Ensure complete dissolution and pre-activation of the Fmoc-4-Pyridylalanine with the coupling reagent and a suitable base (e.g., DIPEA) for 1-5 minutes before adding the mixture to the resin.[6][7] This allows for the formation of the highly reactive activated ester.

  • Double Coupling: If a single coupling reaction proves insufficient, performing a second coupling with fresh reagents is a common and effective strategy to drive the reaction to completion.[6][7]

  • Reaction Time and Temperature: Extending the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve yields.[6] In some cases, a slight increase in temperature (e.g., to 30-40°C) may enhance the reaction rate, but this should be done cautiously to minimize the risk of racemization.[7]

Q2: My peptide synthesis is showing signs of aggregation after the addition of Fmoc-4-Pyridylalanine. What strategies can I employ to mitigate this?

A: Peptide aggregation on the solid support can block reactive sites and hinder both coupling and deprotection steps.[6][8] This is particularly common with hydrophobic residues. To combat aggregation:

  • Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling mixture can help disrupt the secondary structures that lead to aggregation.[6]

  • Solvent Choice: Using a "magic mixture" of solvents, such as a combination of DCM, DMF, and NMP, can improve solvation and reduce aggregation.[6]

  • Microwave-Assisted SPPS: Utilizing microwave synthesis can shorten reaction times and reduce aggregation by providing rapid and uniform heating.[7]

Q3: I am concerned about racemization of the 4-pyridylalanine residue during coupling. How can I minimize this side reaction?

A: Racemization is a critical concern in peptide synthesis, as it leads to the incorporation of the incorrect stereoisomer. To minimize racemization of Fmoc-4-Pyridylalanine:

  • Choice of Additives: The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) in conjunction with your coupling reagent is highly effective in suppressing racemization.[1][5]

  • Base Selection: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][6] Avoid using an excessive amount of base, as this can promote racemization.

  • Avoid Prolonged Activation: Do not extend the pre-activation time unnecessarily, as this can increase the risk of racemization.[5]

Q4: Can the pyridine nitrogen in Fmoc-4-Pyridylalanine cause any side reactions?

A: While the pyridine nitrogen is generally not as reactive as other side chains, it can potentially be a site for unwanted modifications under certain conditions. It is crucial to ensure that all reagents and solvents are of high purity and free from contaminants that could lead to side reactions. Under standard Fmoc-SPPS conditions, the pyridine ring is generally stable. However, be mindful of subsequent chemical modifications planned for the peptide, as the pyridine nitrogen could participate in certain reactions.

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of common coupling reagents for challenging couplings, which can be extrapolated for Fmoc-4-Pyridylalanine.

Coupling ReagentClassRelative ReactivityRacemization RiskKey AdvantagesConsiderations
DIC/HOBt CarbodiimideModerateLow to ModerateCost-effective, simple by-product removal.[1][9]May be insufficient for highly hindered couplings.[5]
HBTU/DIPEA Uronium/AminiumHighLowFast reaction times, good for most standard and many difficult couplings.[1][2]Can cause guanidinylation of the N-terminus if used in excess.[1]
HATU/DIPEA Uronium/AminiumVery HighVery LowExcellent for sterically hindered amino acids, minimizes racemization due to the presence of HOAt.[1][4]Higher cost compared to other reagents.
PyBOP/DIPEA PhosphoniumHighLowEffective for difficult couplings and cyclization reactions.[1][2]By-products can sometimes be difficult to remove.
COMU/DIPEA Uronium/AminiumVery HighVery LowOxyma-based reagent, considered a safer alternative to benzotriazole-based reagents with comparable or superior performance to HATU.[3]Relatively newer reagent, may be less commonly available.

Experimental Protocols

Below are detailed protocols for coupling Fmoc-4-Pyridylalanine using different activation methods. These protocols assume a standard solid-phase peptide synthesis setup.

Protocol 1: Coupling with HATU/DIPEA
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Pyridylalanine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[6] A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Protocol 2: Coupling with DIC/OxymaPure
  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Solution Preparation: In a separate vessel, dissolve Fmoc-4-Pyridylalanine (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • DIC Addition: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

  • Coupling: Immediately add the solution to the deprotected resin and agitate at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

Visualizations

The following diagrams illustrate key workflows and concepts in the coupling of Fmoc-4-Pyridylalanine.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring & Progression Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Activation Pre-activate Fmoc-4-Pyridylalanine with Coupling Reagent & Base Wash1->Activation Coupling Add to Resin Agitate for 1-4h Activation->Coupling Wash2 Wash with DMF Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Decision Complete? KaiserTest->Decision NextCycle Proceed to Next Cycle Decision->NextCycle Yes DoubleCouple Perform Double Coupling Decision->DoubleCouple No DoubleCouple->Coupling

Figure 1: General experimental workflow for Fmoc-4-Pyridylalanine coupling.

troubleshooting_logic Start Low Coupling Efficiency? Reagent Use Potent Reagent (HATU, HCTU, COMU) Start->Reagent Time_Temp Increase Time / Temp Start->Time_Temp Double_Couple Perform Double Coupling Start->Double_Couple Aggregation Check for Aggregation Reagent->Aggregation Time_Temp->Aggregation Double_Couple->Aggregation Aggregation_Sol Use Chaotropic Salts or 'Magic Mixture' Aggregation->Aggregation_Sol Yes Racemization Concerned about Racemization? Aggregation->Racemization No Aggregation_Sol->Racemization Racemization_Sol Use HOAt/Oxyma Optimize Base Racemization->Racemization_Sol Yes Success Improved Yield Racemization->Success No Racemization_Sol->Success

Figure 2: Decision tree for troubleshooting Fmoc-4-Pyridylalanine coupling.

References

Overcoming solubility issues of 4-Pyridylalanine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals when working with 4-Pyridylalanine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Pyridylalanine?

A1: 4-Pyridylalanine is an unnatural amino acid with a polar pyridyl group and an amphoteric amino acid backbone. Its solubility is influenced by the zwitterionic nature of the amino acid group and the aromatic pyridyl ring. It generally exhibits low solubility in nonpolar organic solvents and moderate solubility in polar aprotic solvents.

Q2: Why is my 4-Pyridylalanine not dissolving in a specific organic solvent?

A2: Several factors can contribute to poor solubility. These include the inherent polarity mismatch between 4-Pyridylalanine and the solvent, the crystalline structure of the solid material, and the absence of conditions that would favor the charged (and more soluble) form of the amino acid.

Q3: Can I heat the mixture to improve the solubility of 4-Pyridylalanine?

A3: Gentle warming (up to 40°C) can be effective in increasing the dissolution rate and solubility.[1] However, excessive heating should be avoided as it can lead to degradation of the amino acid.

Q4: Is sonication a recommended method for dissolving 4-Pyridylalanine?

A4: Yes, sonication is a useful technique to break down solid aggregates and enhance the dissolution of 4-Pyridylalanine in a solvent.[1]

Q5: How does pH affect the solubility of 4-Pyridylalanine in solvent mixtures containing water?

A5: As an amino acid, 4-Pyridylalanine is amphoteric. Its solubility in aqueous-organic mixtures is pH-dependent. At its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility. Adjusting the pH away from the pI will increase the net charge and, consequently, its solubility.[2][3][4]

Q6: Are there alternative forms of 4-Pyridylalanine with better solubility?

A6: Yes, salt forms, such as 4-Pyridylalanine hydrochloride (HCl), often exhibit significantly improved solubility in polar solvents compared to the free base form.

Troubleshooting Guides

Problem: 4-Pyridylalanine is insoluble or poorly soluble in a desired organic solvent.

This is a common challenge due to the zwitterionic nature of 4-Pyridylalanine. The following troubleshooting workflow can help identify a suitable solvent and method for dissolution.

G cluster_0 Initial Assessment cluster_1 Methodical Dissolution Approach cluster_2 Advanced Strategies cluster_3 Outcome Start Start: Insoluble 4-Pyridylalanine Solvent_Check Check Solvent Polarity Start->Solvent_Check Polar_Aprotic Try Polar Aprotic Solvents (e.g., DMSO, DMF) Solvent_Check->Polar_Aprotic Non-polar solvent failed Protic_Solvent Try Polar Protic Solvents (e.g., Methanol, Ethanol) Polar_Aprotic->Protic_Solvent Still insoluble Success Success: Soluble Polar_Aprotic->Success Soluble Sonication Apply Sonication Protic_Solvent->Sonication Still insoluble Protic_Solvent->Success Soluble Gentle_Heat Gentle Warming (<= 40°C) Sonication->Gentle_Heat Still insoluble Sonication->Success Soluble pH_Adjust pH Adjustment (for aqueous co-solvents) Gentle_Heat->pH_Adjust Still insoluble Gentle_Heat->Success Soluble Salt_Formation Use Salt Form (e.g., 4-Pyridylalanine HCl) pH_Adjust->Salt_Formation Not applicable or failed pH_Adjust->Success Soluble Salt_Formation->Success Soluble Failure Failure: Re-evaluate Solvent Choice Salt_Formation->Failure Still insoluble

Caption: Troubleshooting workflow for dissolving 4-Pyridylalanine.

Visualizing the Impact of pH on Solubility

The following diagram illustrates the relationship between pH and the charge state of 4-Pyridylalanine, which directly impacts its solubility in aqueous-containing solvent systems.

G Low_pH Low pH (Acidic) pI Isoelectric Point (pI) High_pH High pH (Basic) Cation Cationic (Positive Charge) Zwitterion Zwitterionic (Net Neutral Charge) Cation->Zwitterion Anion Anionic (Negative Charge) Zwitterion->Anion High_Sol_1 High Solubility Low_Sol Low Solubility High_Sol_2 High Solubility

Caption: pH effect on 4-Pyridylalanine charge and solubility.

Quantitative Solubility Data

The following table provides estimated solubility data for 4-Pyridylalanine in various organic solvents at room temperature (25°C). Please note that these are approximate values and empirical testing is recommended.

SolventChemical FormulaTypeEstimated Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic~25
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~15
MethanolCH₃OHPolar Protic~5
EthanolC₂H₅OHPolar Protic~2
AcetonitrileC₂H₃NPolar Aprotic<1
Dichloromethane (DCM)CH₂Cl₂Nonpolar<0.1
HexaneC₆H₁₄Nonpolar<0.1

Experimental Protocols

Protocol 1: Dissolution in Polar Aprotic Solvents (DMSO or DMF)

This protocol is recommended as the first-line approach for dissolving 4-Pyridylalanine.

Materials:

  • 4-Pyridylalanine

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of 4-Pyridylalanine into a clean, dry vial.

  • Add a small volume of DMSO or DMF to the vial to create a concentrated stock solution.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath at room temperature.

  • Sonicate in short bursts (e.g., 5-10 minutes) until the solution becomes clear.

  • Once dissolved, the stock solution can be diluted with the appropriate experimental buffer or medium. Perform a small test dilution first to ensure the compound remains in solution at the final concentration.

Protocol 2: Dissolution using a Co-Solvent System (e.g., Ethanol/Water)

This method is suitable when a purely organic solvent is not compatible with the downstream application.

Materials:

  • 4-Pyridylalanine

  • Ethanol (or other suitable alcohol)

  • Deionized water or buffer

  • Vortex mixer

  • Magnetic stirrer (optional)

Procedure:

  • Weigh the 4-Pyridylalanine into a vial.

  • Add a minimal amount of ethanol to wet the solid.

  • Slowly add deionized water or buffer to the mixture while continuously vortexing or stirring.

  • Monitor the solution for clarity. If solubility is low, gentle warming (up to 40°C) can be applied.

  • Adjust the volume with the aqueous component to reach the desired final concentration and co-solvent ratio.

Protocol 3: pH-Adjusted Dissolution in Aqueous-Organic Mixtures

This protocol is effective when the final formulation can tolerate a pH outside the neutral range.

Materials:

  • 4-Pyridylalanine

  • Co-solvent (e.g., Methanol, Ethanol)

  • Deionized water

  • Dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH)

  • pH meter or pH paper

Procedure:

  • Create a slurry of 4-Pyridylalanine in the desired aqueous-organic co-solvent mixture.

  • While stirring, add small aliquots of the dilute acid or base.

  • Monitor the pH and the dissolution of the solid. As the pH moves away from the isoelectric point of 4-Pyridylalanine, its solubility will increase.

  • Continue to add the acid or base until the 4-Pyridylalanine is fully dissolved.

  • Record the final pH of the solution. If necessary, adjust the pH back towards the desired experimental range, being careful not to cause precipitation.

References

Technical Support Center: Chiral Separation of 2-Amino-3-(pyridin-4-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of chiral separation of 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridylalanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral separation important?

A1: this compound, commonly known as 4-pyridylalanine, is a non-proteinogenic amino acid containing a pyridine ring.[1] Like most amino acids (except glycine), it is chiral and exists as two non-superimposable mirror images called enantiomers (D- and L-forms). The enantioselective separation of this compound is critical in drug development and biological studies because different enantiomers can exhibit distinct pharmacological, toxicological, and metabolic properties.[2][3] Ensuring the enantiomeric purity of pharmaceutical ingredients is often a regulatory requirement.

Q2: What are the main challenges in the chiral separation of this compound?

A2: The primary challenges stem from its structure as an underivatized amino acid:

  • Zwitterionic Nature: In solution, amino acids exist as zwitterions (containing both positive and negative charges), which can lead to poor peak shape and low retention on standard reversed-phase columns.[4]

  • High Polarity: The polar nature of the molecule makes it poorly soluble in non-polar solvents typically used in normal-phase chromatography and can lead to weak retention on conventional C18 columns.[5]

  • Complex Interactions: The presence of the pyridine ring, an amino group, and a carboxylic acid group allows for multiple types of interactions (ionic, hydrogen bonding, π-π stacking), which must be effectively exploited by the chiral stationary phase (CSP) to achieve separation.

Q3: Which types of High-Performance Liquid Chromatography (HPLC) columns are most effective for this separation?

A3: Direct chiral separation is often preferred to avoid the extra steps and potential impurities associated with derivatization. Several types of chiral stationary phases (CSPs) have proven effective for separating underivatized amino acids:

  • Macrocyclic Glycopeptide CSPs: Columns based on selectors like teicoplanin (e.g., Astec CHIROBIOTIC T) are highly successful. They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like amino acids.

  • Zwitterionic Ion-Exchange CSPs: These phases, often derived from Cinchona alkaloids (e.g., CHIRALPAK ZWIX), are specifically designed for the chiral recognition of amphoteric molecules (ampholytes) like amino acids and small peptides.[6]

  • Crown Ether-Based CSPs: These columns rely on multiple hydrogen bonding interactions between the primary amine of the analyte and the crown ether structure. They typically require an acidic mobile phase to ensure the amine is cationic.[3]

  • Polysaccharide-Based CSPs: While challenging for underivatized amino acids, derivatized polysaccharide columns (e.g., Chiralpak IA, IB, IC) can be effective, often used with polar organic or normal-phase mobile phases.[2][4]

Q4: What are the recommended mobile phase conditions for the chiral separation of 4-pyridylalanine?

A4: Mobile phase selection is crucial and depends heavily on the chosen CSP. Common starting points include:

  • Polar Ionic Mode (for Macrocyclic Glycopeptide/Zwitterionic CSPs): A mixture of methanol or acetonitrile with a small amount of acidic and/or basic additive. For example, a mobile phase of Methanol/Water with additives like formic acid, trifluoroacetic acid (TFA), or ammonium acetate can be effective.[6]

  • Polar Organic Mode (POM): This mode uses organic solvents like acetonitrile, methanol, or ethanol, often with acidic/basic additives. It is compatible with LC-MS applications.

  • Reversed-Phase Mode: Acetonitrile/water or methanol/water gradients with an acid additive (e.g., 0.1% formic acid or TFA) are common. The use of TFA can sometimes improve peak shape and separation for amino acids.[4][5]

Troubleshooting Guide

Problem: Poor or no enantiomeric resolution.

  • Answer:

    • Verify Column Choice: Confirm that the selected Chiral Stationary Phase (CSP) is suitable for underivatized amino acids. Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or zwitterionic (e.g., CHIRALPAK ZWIX) columns are often the best starting points.[6]

    • Optimize Mobile Phase Composition: Systematically vary the concentration of the organic modifier (e.g., methanol or acetonitrile). For some amino acids on teicoplanin-based CSPs, retention can exhibit a "U-shaped" profile, meaning resolution may improve at both lower and higher organic modifier concentrations.

    • Adjust Mobile Phase Additive: The type and concentration of the acid or buffer are critical. Screen different additives such as formic acid, acetic acid, and trifluoroacetic acid (TFA).[5] For zwitterionic CSPs, the additive concentration modulates the ionic interactions essential for separation.[6]

    • Change the Organic Modifier: Switch between methanol, ethanol, and acetonitrile, as this can significantly alter selectivity.

    • Screen Different CSPs: If optimization fails, a different separation mechanism may be needed. It is often impossible to predict which CSP will work best without screening a variety of column chemistries.[4][7]

Problem: Poor peak shape (e.g., tailing, fronting, or broad peaks).

  • Answer:

    • Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent stronger than the mobile phase can cause peak distortion.

    • Adjust Additive: Peak tailing, especially for basic compounds like 4-pyridylalanine, can result from secondary interactions with residual silanols on the silica support. Increasing the concentration or strength of the acidic modifier (e.g., switching from formic acid to TFA) can improve peak shape.[4]

    • Reduce Sample Load: Column overload is a common cause of peak fronting and broadening. Reduce the injection volume or the sample concentration and re-inject.

    • Check for Contamination: Ensure the column and system are clean. Contaminants can interact with the analyte and degrade peak shape.

Problem: Retention time is too long or too short.

  • Answer:

    • Adjust Organic Modifier Concentration: In reversed-phase or polar ionic modes, increasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will typically decrease retention time. Conversely, decreasing the organic content will increase retention. Be mindful of the "U-shaped" retention behavior observed on some CSPs.

    • Modify Additive Concentration: In ion-exchange chromatography, adjusting the buffer or salt concentration can significantly impact retention. Higher buffer concentrations often lead to lower retention.

    • Adjust Flow Rate: Decreasing the flow rate will increase retention time and may improve resolution, while increasing it will shorten the analysis time.

Problem: Elution order of enantiomers needs to be reversed.

  • Answer:

    • Use a Pseudo-Enantiomeric CSP: Some CSPs are available with chiral selectors of the opposite configuration (e.g., CHIRALPAK ZWIX(+) and ZWIX(-)). Switching to the complementary column will reverse the elution order, which is highly beneficial for accurately quantifying a trace enantiomer that elutes after the major peak.[6]

    • Change Mobile Phase or Temperature: While less predictable, altering the mobile phase composition or the column temperature can sometimes induce a reversal in elution order.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Chiral Method Screening

The following table provides suggested starting points for screening different chiral stationary phases for the separation of this compound. Optimization will be required.

CSP Type Example Column Mobile Phase Mode Typical Mobile Phase Composition Flow Rate (mL/min) Detection
Macrocyclic GlycopeptideAstec® CHIROBIOTIC® TPolar IonicMethanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 100/0/0.01/0.02)1.0UV (254 nm)
Zwitterionic Ion-ExchangeCHIRALPAK® ZWIX(+)Polar IonicMethanol / Water (e.g., 50/50) + 25 mM Formic Acid & 12.5 mM Ammonia0.5 - 1.0UV (254 nm)
Crown EtherCROWNPAK® CR-I(+)Reversed-PhasePerchloric Acid Solution (pH 1.0 - 2.0) / Methanol0.8 - 1.2UV (254 nm)
PolysaccharideChiralpak® IC-3Normal PhaseHexane / Ethanol / TFA (e.g., 80/20/0.1)1.0UV (254 nm)

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation by HPLC

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL.

    • The dissolution solvent should be the initial mobile phase or a solvent miscible with it (e.g., methanol/water 50:50).

  • Initial Column and Mobile Phase Screening:

    • Select a primary column for screening, such as a macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® T).

    • Equilibrate the column with the starting mobile phase (e.g., Methanol with 0.1% Formic Acid) for at least 30 column volumes.

    • Inject the racemic sample (5-10 µL).

    • Run the analysis for a sufficient time to ensure both peaks have eluted.

    • If no separation is observed, proceed to screen other mobile phases and columns as outlined in Table 1.

  • Method Optimization (once partial separation is achieved):

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol) to the aqueous or acid component in 5-10% increments to optimize resolution (α) and retention factor (k').

    • Additive: Adjust the type and concentration of the acidic or basic modifier. For example, compare 0.1% formic acid with 0.1% TFA or vary the concentration of ammonium acetate. This can significantly impact peak shape and selectivity.

    • Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Temperature can affect selectivity, sometimes dramatically, and can even reverse the elution order.[7]

    • Flow Rate: Once selectivity is optimized, adjust the flow rate to balance analysis time and efficiency. Lower flow rates often improve resolution but increase run time.

  • Validation:

    • Once optimal conditions are found, perform method validation according to relevant guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).

Visualizations

Chiral_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Method Screening cluster_optimization Phase 3: Optimization cluster_analysis Phase 4: Analysis prep_sample Sample Preparation (1 mg/mL in mobile phase) equilibration Column Equilibration (30+ column volumes) prep_sample->equilibration prep_mobile Mobile Phase Preparation (e.g., MeOH + 0.1% FA) prep_mobile->equilibration injection Inject Racemic Standard equilibration->injection screening Screen Multiple CSPs & Mobile Phase Modes injection->screening eval_separation Evaluate Resolution (α) & Retention (k') screening->eval_separation Partial separation achieved optimize_mp Optimize Mobile Phase (% Organic, Additive) eval_separation->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp validation Method Validation optimize_temp->validation final_analysis Quantitative Analysis validation->final_analysis Troubleshooting_Logic start Initial Injection Result no_res No Resolution? start->no_res poor_shape Poor Peak Shape? no_res->poor_shape No change_mp Vary Organic % & Change Additive (FA, TFA) no_res->change_mp Yes check_load Reduce Sample Load & Check Injection Solvent poor_shape->check_load Yes success Optimized Separation poor_shape->success No change_mp->poor_shape Resolution achieved change_csp Screen a Different CSP Type change_mp->change_csp Still no resolution change_csp->success Resolution achieved change_additive Increase Additive Conc. or Switch to Stronger Acid (TFA) check_load->change_additive Shape still poor check_load->success Shape improved change_additive->success

References

Technical Support Center: Preventing Racemization of 4-Pyridylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of 4-Pyridylalanine (4-Pal) during solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 4-Pyridylalanine?

A1: Racemization is the conversion of a pure enantiomer (e.g., L-4-Pyridylalanine) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities. These impurities can be difficult to separate from the desired peptide and may significantly alter its biological activity, receptor binding affinity, and overall therapeutic efficacy. While specific data on 4-Pyridylalanine is limited, its aromatic and electron-withdrawing nature, similar to other racemization-prone amino acids like histidine, makes it susceptible to this side reaction.[2][3]

Q2: What is the primary mechanism of racemization for 4-Pyridylalanine during peptide synthesis?

A2: The most common mechanism for racemization of Nα-protected amino acids during peptide bond formation is through the formation of a planar oxazolone (also known as an azlactone) intermediate.[1] This occurs when the carboxylic acid of Fmoc-4-Pal-OH is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. A secondary mechanism is direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[4]

Q3: What are the key factors that influence the racemization of 4-Pyridylalanine?

A3: Several factors during the coupling step can significantly impact the extent of 4-Pal racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Highly efficient uronium/aminium reagents can sometimes promote racemization, while carbodiimide-based methods, when used with additives, are often preferred for minimizing this side reaction.[2]

  • Additives: Racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for minimizing oxazolone formation.[4]

  • Base: The type and concentration of the base used for activating the amino acid and neutralizing the resin are critical. Strong, non-sterically hindered bases can increase the rate of racemization.[5]

  • Temperature: Elevated temperatures, often used to accelerate coupling, can also increase the rate of racemization.[6]

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.[4]

  • Solvent: The polarity of the solvent can influence racemization rates.

Troubleshooting Guide: High Levels of D-4-Pyridylalanine Diastereomer Detected

This guide will help you diagnose and resolve issues with 4-Pal racemization in your peptide synthesis experiments.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="High D-4-Pal Diastereomer Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Step 1: Evaluate Coupling Reagent and Additive", fillcolor="#FBBC05"]; carbodiimide_check [label="Using Carbodiimide (e.g., DIC)?", shape=diamond, fillcolor="#F1F3F4"]; no_additive [label="No Additive Used", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; add_additive [label="Action: Add Oxyma or HOAt", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; onium_check [label="Using Onium Salt (e.g., HATU, HBTU)?", shape=diamond, fillcolor="#F1F3F4"]; check_base [label="Step 2: Assess Base and Reaction Conditions", fillcolor="#FBBC05"]; strong_base [label="Using Strong Base (e.g., DIPEA)?", shape=diamond, fillcolor="#F1F3F4"]; switch_base [label="Action: Switch to a Weaker/Hindered Base (e.g., NMM, Collidine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="High Temperature Coupling?", shape=diamond, fillcolor="#F1F3F4"]; lower_temp [label="Action: Lower Coupling Temperature (e.g., to RT or 0°C)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; refine_protocol [label="Step 3: Refine Coupling Protocol", fillcolor="#FBBC05"]; preactivation_check [label="Prolonged Pre-activation?", shape=diamond, fillcolor="#F1F3F4"]; minimize_preactivation [label="Action: Minimize Pre-activation Time or Add Reagents Directly to Resin", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Racemization Minimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> carbodiimide_check; carbodiimide_check -> no_additive [label="Yes"]; no_additive -> add_additive; add_additive -> check_base; carbodiimide_check -> onium_check [label="No"]; onium_check -> check_base; check_base -> strong_base; strong_base -> switch_base [label="Yes"]; switch_base -> check_temp; strong_base -> check_temp [label="No"]; check_temp -> lower_temp [label="Yes"]; lower_temp -> refine_protocol; check_temp -> refine_protocol [label="No"]; refine_protocol -> preactivation_check; preactivation_check -> minimize_preactivation [label="Yes"]; minimize_preactivation -> end; preactivation_check -> end [label="No"]; }

Caption: A logical workflow for troubleshooting high racemization levels of 4-Pyridylalanine.

Quantitative Data Summary

Coupling Reagent/AdditiveBaseRacemization LevelComments
DIC/HOBtDIPEALow to ModerateA standard and cost-effective method.[7]
DIC/OxymaDIPEA/NMMVery LowOxyma is an excellent non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[4]
HATU/HOAtDIPEALowHighly efficient and fast-acting, with generally low racemization.[1]
HATU/HOAtNMMVery LowThe use of a weaker base further reduces racemization.[7]
HBTU/HOBtDIPEALow to ModerateA widely used reagent, but can lead to higher racemization than HATU.[1]
PyBOPDIPEA/NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.[2]

Note: The level of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the C-terminal amino acid. The data presented here are for illustrative purposes and should be used as a general guideline.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-4-Pyridylalanine-OH

This protocol is designed to minimize racemization during the coupling of Fmoc-4-Pal-OH in solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-4-Pyridylalanine-OH (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Methodology:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.[4]

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-4-Pal-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.

    • Add NMM or 2,4,6-Collidine (4 eq.) to the solution.

    • Add DIC (3 eq.) to this mixture immediately before adding it to the resin. Do not allow for prolonged pre-activation.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result indicates a complete reaction.

  • Washing:

    • After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).

graph Coupling_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start: Deprotected Peptide-Resin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_coupling_mix [label="Prepare Coupling Mixture:\nFmoc-4-Pal-OH + Oxyma + Base + DIC\n(Minimal Pre-activation)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; add_to_resin [label="Add Coupling Mixture to Resin", shape=box]; couple [label="Agitate at Room Temperature\n(2-4 hours)", shape=box]; monitor [label="Monitor with Kaiser Test", shape=diamond, fillcolor="#F1F3F4"]; wash [label="Wash Resin (DMF & DCM)", shape=box]; end [label="End: Coupled Peptide-Resin", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_coupling_mix; prepare_coupling_mix -> add_to_resin; add_to_resin -> couple; couple -> monitor; monitor -> wash [label="Negative"]; monitor -> couple [label="Positive"]; wash -> end; }

Caption: Experimental workflow for the low-racemization coupling of Fmoc-4-Pyridylalanine-OH.

Protocol 2: Chiral Analysis of 4-Pyridylalanine by HPLC

This protocol provides a general method for the analysis of 4-Pal enantiomers after peptide hydrolysis. Optimization of the chromatographic conditions may be required.

Materials:

  • Lyophilized peptide containing 4-Pyridylalanine

  • 6 N HCl

  • Chiral HPLC column (e.g., Crownpak CR(+), Astec CHIROBIOTIC T)

  • HPLC grade solvents (e.g., water, methanol, acetonitrile, perchloric acid)

  • L- and D-4-Pyridylalanine standards

Methodology:

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube.

    • Add 1 mL of 6 N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open carefully, and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the amino acid residue in the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Column: A chiral column capable of separating amino acid enantiomers is required. A Crownpak CR(+) column is often a good starting point.

    • Mobile Phase: A typical mobile phase for a Crownpak CR(+) column is aqueous perchloric acid (pH 1.0 to 2.0). The exact pH should be optimized for the best separation of 4-Pal enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 260 nm (due to the pyridyl ring).

    • Procedure:

      • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

      • Inject the L- and D-4-Pyridylalanine standards to determine their retention times.

      • Inject the hydrolyzed peptide sample.

      • Identify and integrate the peaks corresponding to the L- and D-4-Pal enantiomers.

  • Quantification of Racemization:

    • Calculate the percentage of the D-enantiomer using the following formula: % D-isomer = [Area(D-4-Pal) / (Area(L-4-Pal) + Area(D-4-Pal))] x 100

By implementing these best practices and troubleshooting strategies, researchers can significantly minimize the risk of 4-Pyridylalanine racemization, thereby ensuring the synthesis of high-purity peptides with the correct stereochemistry for their drug discovery and development endeavors.

References

Technical Support Center: Peptides Containing 4-Pyridylalanine (4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with synthetic peptides containing 4-pyridylalanine (4-Pal). The following information is designed to directly address specific challenges that may arise during the synthesis, purification, and handling of these peptides.

Frequently Asked Questions (FAQs)

Q1: My 4-Pal containing peptide is showing poor solubility in aqueous buffers. Isn't 4-Pal supposed to increase hydrophilicity?

A1: While it is true that the incorporation of 4-pyridylalanine (4-Pal) can enhance the aqueous solubility and stability of peptides, other factors can still contribute to poor solubility.[1][2][3] The pyridyl group of 4-Pal has a pKa of approximately 5.5. This means that the solubility of your peptide can be highly dependent on the pH of the solution. At a pH below the pKa, the pyridyl nitrogen will be protonated, imparting a positive charge and increasing hydrophilicity. Conversely, at a pH above the pKa, the pyridyl group is neutral, which may reduce the overall solubility of the peptide, especially if the rest of the sequence contains hydrophobic residues. Additionally, peptides with a high proportion of residues capable of forming intermolecular hydrogen bonds can form gels or aggregates in aqueous solutions.[4]

Q2: During solid-phase peptide synthesis (SPPS) of a 4-Pal containing peptide, I'm observing incomplete coupling and deletions in the final product. What could be the cause?

A2: Aggregation of the growing peptide chain on the solid support is a common cause of incomplete coupling and the formation of deletion sequences.[5] While 4-Pal is intended to improve solubility, interactions between peptide chains can still occur, particularly in longer or more complex sequences. The formation of secondary structures, such as beta-sheets, can hinder the accessibility of the N-terminus for the next coupling step.[5] Challenges in SPPS can also arise from the specific chemical properties of the 4-Pal residue and its protecting groups, which may require optimized coupling conditions.

Q3: My purified 4-Pal peptide precipitates out of solution during storage. How can I prevent this?

A3: Precipitation during storage is often a sign of peptide aggregation. Several factors can influence the long-term stability of a peptide solution, including concentration, pH, temperature, and the presence of nucleating agents. For 4-Pal containing peptides, maintaining a pH that ensures the protonation of the pyridyl group can help maintain solubility. It is also advisable to store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also critical; for instance, peptides with free cysteine residues should be stored in oxygen-free buffers to prevent oxidation-induced disulfide bond formation, which can lead to aggregation.[6]

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized 4-Pal Peptide

Symptoms:

  • The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., PBS, Tris).

  • The solution becomes cloudy or forms visible precipitates.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility Start Start: Lyophilized 4-Pal Peptide Test_Water Attempt to dissolve a small aliquot in sterile, distilled water. Start->Test_Water Check_pH Is the peptide soluble? Test_Water->Check_pH Adjust_pH Adjust pH with dilute acid (e.g., 0.1M HCl or 10% acetic acid) to protonate 4-Pal (pH < 5.5). Check_pH->Adjust_pH No Success Success: Peptide Solubilized Check_pH->Success Yes Check_Solubility_Acid Is the peptide soluble? Adjust_pH->Check_Solubility_Acid Use_Organic Dissolve a small aliquot in a minimal amount of organic solvent (e.g., DMSO, DMF). Check_Solubility_Acid->Use_Organic No Check_Solubility_Acid->Success Yes Titrate_Buffer Slowly add aqueous buffer to the organic solution while vortexing. Use_Organic->Titrate_Buffer Check_Solubility_Organic Does the peptide remain in solution? Titrate_Buffer->Check_Solubility_Organic Check_Solubility_Organic->Success Yes Further_Optimization Consider sequence modification or use of chaotropic agents. Check_Solubility_Organic->Further_Optimization No

Caption: Workflow for troubleshooting poor solubility of 4-Pal peptides.

Detailed Protocols:

  • Protocol 1: pH Adjustment for Solubilization

    • Weigh a small amount of the lyophilized peptide.

    • Add sterile, distilled water.

    • If the peptide does not dissolve, add a dilute acidic solution (e.g., 10% acetic acid or 0.1 M HCl) dropwise while vortexing.[7]

    • Monitor the pH to ensure it is below the pKa of 4-Pal (~5.5).

    • Once dissolved, the peptide solution can be diluted with the desired buffer.

  • Protocol 2: Use of Organic Solvents

    • For highly hydrophobic peptides, dissolve a small amount in a minimal volume of an organic solvent such as DMSO or DMF.[4]

    • Once fully dissolved, slowly add your desired aqueous buffer to the peptide solution in a drop-wise manner while gently vortexing.

    • If the peptide begins to precipitate, stop adding the buffer. The final concentration will be limited by the peptide's solubility in the mixed solvent system.

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Low yield of the desired peptide.

  • Presence of deletion sequences in the final product.

  • Resin clumping or shrinking during synthesis.

Strategies to Mitigate On-Resin Aggregation:

StrategyDescription
Chaotropic Agents The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can disrupt secondary structures and improve solvation of the peptide-resin complex.
"Difficult Sequence" Protocols Employing specialized protocols for difficult sequences, which may involve elevated temperatures, longer reaction times, or the use of high-boiling point solvents like N-methyl-2-pyrrolidone (NMP), can enhance coupling efficiency.[8]
Pseudoproline Dipeptides The introduction of pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of beta-sheets and other secondary structures that lead to aggregation.
Microwave-Assisted Synthesis Microwave irradiation can accelerate coupling and deprotection reactions, reducing the overall synthesis time and potentially minimizing aggregation by providing energy to overcome intermolecular interactions.[8]

Understanding the Role of 4-Pal in Peptide Aggregation

The 4-pyridylalanine residue has unique properties that can either mitigate or contribute to peptide aggregation depending on the experimental conditions. The pyridyl side chain can engage in aromatic stacking interactions, similar to other aromatic amino acids. However, its key feature is the nitrogen atom, which can act as a hydrogen bond acceptor or become protonated at acidic pH.

G cluster_0 pH > pKa (~5.5) cluster_1 pH < pKa (~5.5) Neutral_4Pal 4-Pal (Neutral) - Potential for H-bonding - Reduced solubility Peptide_Aggregation Peptide Aggregation Neutral_4Pal->Peptide_Aggregation favors Protonated_4Pal 4-Pal (Protonated, +1 charge) - Electrostatic repulsion - Increased solubility Peptide_Soluble Soluble Peptide Protonated_4Pal->Peptide_Soluble favors

Caption: Influence of pH on 4-Pal protonation and peptide aggregation.

By understanding and controlling the protonation state of the 4-Pal residue, researchers can significantly improve the solubility and handling of these peptides, thereby reducing the likelihood of aggregation-related issues in their experiments.

References

Technical Support Center: Stability of 4-Pyridylalanine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with 4-Pyridylalanine (4-Pal) in their experiments. The content is designed to directly address common problems and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue when using unprotected Fmoc-4-Pal-OH in solid-phase peptide synthesis (SPPS)?

A1: The main stability concern is the N-alkylation of the 4-pyridyl side chain by piperidine, which is commonly used for Nα-Fmoc deprotection. The nitrogen atom in the 4-position of the pyridine ring is nucleophilic and can react with the piperidine, resulting in a pyridinium salt.[1] This leads to a mass increase of +78 Da in the final peptide, complicating purification and potentially altering the peptide's biological activity.

Q2: Why is 4-Pyridylalanine more susceptible to this side reaction compared to 2- or 3-Pyridylalanine?

A2: The position of the nitrogen atom in the pyridine ring influences its basicity and nucleophilicity. The 4-pyridyl nitrogen is generally more nucleophilic than the nitrogens in the 2- and 3-positions, making it more prone to N-alkylation under the basic conditions of Fmoc deprotection.[1]

Q3: Is it always necessary to protect the side chain of 4-Pyridylalanine?

A3: Not always. For short peptides or sequences where the N-alkylation is observed to be minimal, using unprotected Fmoc-4-Pal-OH may be acceptable. However, if you observe a significant +78 Da adduct in your mass spectrometry analysis, or if your synthesis involves prolonged exposure to piperidine, side-chain protection is highly recommended.[1]

Q4: What are the recommended protecting groups for the 4-Pyridylalanine side chain?

A4: The most common and effective protecting groups for the 4-pyridyl nitrogen are the tert-butyloxycarbonyl (Boc) and the trityl (Trt) groups.[1] These groups are stable to the basic conditions of Fmoc deprotection but can be removed during the final acidic cleavage of the peptide from the resin.

Q5: Which protecting group, Boc or Trt, offers better stability for the 4-Pal side chain?

Troubleshooting Guides

Issue 1: A significant peak with a +78 Da mass shift is observed in the mass spectrum of my 4-Pal containing peptide.

  • Cause: This is a strong indication of N-alkylation of the 4-pyridyl side chain by piperidine during Fmoc deprotection.

  • Solutions:

    • Switch to a Less Nucleophilic Base for Fmoc Deprotection: Replace the standard 20% piperidine in DMF with a less nucleophilic base. This will significantly reduce the rate of N-alkylation.

    • Use a Protected 4-Pyridylalanine Derivative: For future syntheses, use Fmoc-4-Pal(Boc)-OH or Fmoc-4-Pal(Trt)-OH to prevent the side reaction.

Issue 2: How can I confirm that the +78 Da adduct is indeed due to piperidine N-alkylation?

  • Solution: Perform a control synthesis of a short, simple peptide containing 4-Pal. Divide the resin after the 4-Pal coupling and deprotect one half with 20% piperidine in DMF and the other half with an alternative, less nucleophilic base like 10% piperazine in DMF/EtOH. Analyze the cleaved peptides by mass spectrometry. A significant reduction or absence of the +78 Da peak in the sample deprotected with the alternative base will confirm the cause of the side reaction.

Data Presentation

Table 1: Comparison of Deprotection Reagents for Fmoc-SPPS and their Impact on Side Reactions

Deprotection ReagentCompositionKey AdvantagesPotential to Reduce 4-Pal N-Alkylation
Piperidine20% in DMFFast and efficient Fmoc removalLow (High potential for N-alkylation)
Piperazine10% in DMF/EtOHLess nucleophilic than piperidine, reduces base-mediated side reactions.[4][5]High
DBU/Piperazine2% DBU, 5% Piperazine in DMFVery rapid and efficient Fmoc removal, minimizes aggregation.[6]High

Table 2: Stability of Side-Chain Protecting Groups for Heterocyclic Amino Acids in Fmoc-SPPS (Data extrapolated from studies on Histidine)

Protected Amino AcidProtecting GroupStability to 20% Piperidine in DMFKey Advantages
Fmoc-His(Boc)-OHBocExcellent, even at elevated temperatures.[2]Suppresses racemization, high solution stability.[2][3]
Fmoc-His(Trt)-OHTrtGenerally good, but less stable than Boc in solution.[2]Standard, widely used.

Note: This data is based on studies with Histidine and is intended to be illustrative for the expected stability of protected 4-Pyridylalanine derivatives.

Experimental Protocols

Protocol 1: Stability Assessment of 4-Pal Protecting Groups

  • Resin Preparation: Swell Fmoc-Gly-Wang resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Repeat once. Wash the resin thoroughly with DMF.

  • Coupling of Protected 4-Pal: Couple Fmoc-4-Pal(Boc)-OH (or Fmoc-4-Pal(Trt)-OH) (3 eq.) using HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Fmoc Deprotection and Capping: Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min). Cap any unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes.

  • Piperidine Stability Test: Treat the resin with 20% piperidine in DMF for an extended period (e.g., 2, 4, 8, and 16 hours) at room temperature.

  • Cleavage and Analysis: After each time point, take a small sample of the resin, wash thoroughly, and cleave the dipeptide using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Analyze the crude peptide by RP-HPLC and mass spectrometry to quantify the extent of protecting group cleavage.

Protocol 2: Standard Fmoc-SPPS of a 4-Pal Containing Peptide using an Alternative Base

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 10% piperazine in DMF/EtOH (9:1 v/v) for 15 minutes. Repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3 eq.) using a suitable coupling agent (e.g., HCTU, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the peptide sequence (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2-3 hours.[7]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by preparative RP-HPLC.

Visualizations

Caption: N-Alkylation of the 4-pyridylalanine side chain by piperidine.

Troubleshooting_Workflow start Mass Spectrum shows a +78 Da peak check_alkylation Is N-alkylation of 4-Pal suspected? start->check_alkylation solution1 Use alternative base for Fmoc deprotection (e.g., Piperazine) check_alkylation->solution1 Yes solution2 Use side-chain protected Fmoc-4-Pal-OH (e.g., Fmoc-4-Pal(Boc)-OH) check_alkylation->solution2 Yes reanalyze Re-synthesize and analyze by Mass Spectrometry solution1->reanalyze solution2->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting workflow for +78 Da mass shift in 4-Pal peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_stability_test Stability Test cluster_analysis Analysis resin Start with Resin couple_pal Couple Fmoc-4-Pal(PG)-OH resin->couple_pal deprotect_cap Fmoc Deprotection & Capping couple_pal->deprotect_cap treat_base Treat with Deprotection Base (e.g., 20% Piperidine) deprotect_cap->treat_base time_points Take samples at different time points treat_base->time_points cleave Cleave peptide from resin time_points->cleave analyze Analyze by HPLC and MS cleave->analyze

Caption: Experimental workflow for assessing protecting group stability.

References

Technical Support Center: Optimization of Deprotection Protocols for 4-Pal-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of deprotection protocols for peptides containing 4-pyridylalanine (4-Pal). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures for successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the deprotection of 4-Pal-containing peptides?

A1: The primary challenges stem from the basic and nucleophilic nature of the pyridine side chain of 4-Pal. This can lead to side reactions such as N-alkylation during Fmoc deprotection and potential modifications during TFA cleavage if inappropriate scavengers are used. Additionally, aggregation of hydrophobic peptide sequences can hinder both deprotection and coupling steps.[1]

Q2: Is it necessary to protect the side chain of 4-pyridylalanine during solid-phase peptide synthesis (SPPS)?

A2: For many applications, side-chain protection of 4-Pal is not strictly necessary. However, if you observe significant side reactions like N-alkylation, or if your synthesis involves reagents that can react with the pyridyl nitrogen, then side-chain protection is recommended.

Q3: Which cleavage cocktail is recommended for 4-Pal-containing peptides?

A3: A standard cleavage cocktail such as Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 v/v/v) is often effective, especially for peptides without other sensitive residues.[2] For more complex peptides or if side reactions are observed, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) can offer better protection for a wider range of sensitive residues.[2][3]

Q4: How can I monitor the completeness of the deprotection and cleavage?

A4: The most common methods for monitoring deprotection and cleavage are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). HPLC analysis of the crude peptide will show the purity and the presence of any byproducts, while MS will confirm the molecular weight of the desired peptide and any side products.[4]

Q5: What can I do if my 4-Pal-containing peptide shows low yield after cleavage?

A5: Low yield can be due to several factors, including incomplete synthesis, aggregation, or issues with the cleavage and work-up. A systematic approach to troubleshooting is recommended, starting with a test cleavage of a small amount of resin to analyze the product by MS. This will help determine if the issue lies with the synthesis or the cleavage step.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Unexpected peaks in HPLC after cleavage, suggesting side reactions.
  • Potential Cause A: N-alkylation of the 4-Pal side chain. The nucleophilic pyridine ring of 4-Pal can be alkylated during the Fmoc-deprotection step, especially when using piperidine.

    • Solution 1: Use an alternative, less nucleophilic base for Fmoc deprotection. Consider using piperazine or a mixture of DBU and piperidine.

    • Solution 2: Reduce the Fmoc deprotection time. Shorter exposure to basic conditions can minimize the extent of N-alkylation.

    • Solution 3: Protect the pyridyl nitrogen. Although it adds extra steps, protecting the side chain with a group like Boc (tert-butoxycarbonyl) can prevent alkylation.

  • Potential Cause B: Modification of other sensitive residues. Carbocations generated during TFA cleavage can modify sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

    • Solution: Optimize your cleavage cocktail with appropriate scavengers. Use scavengers like 1,2-ethanedithiol (EDT) for Trp and Cys, and thioanisole for Met.[2][5]

Issue 2: Low cleavage yield of the 4-Pal-containing peptide.
  • Potential Cause A: Incomplete cleavage from the resin. The peptide may not be fully released from the solid support.

    • Solution 1: Increase the cleavage time. For peptides with multiple basic residues, extending the cleavage time to 3-4 hours may be necessary.[3][6]

    • Solution 2: Increase the volume of the cleavage cocktail. Ensure the resin is fully suspended and can swell properly. A volume of 10-20 mL per gram of resin is recommended.[2]

    • Solution 3: Ensure proper resin pre-treatment. Wash the resin thoroughly with a solvent like dichloromethane (DCM) before cleavage to remove any residual DMF, which can hinder the reaction.[2]

  • Potential Cause B: Peptide aggregation on the resin. Hydrophobic peptides or sequences prone to secondary structure formation can aggregate, making them less accessible to cleavage reagents.

    • Solution 1: Incorporate chaotropic salts or use specialized solvents during synthesis. This can help disrupt aggregation.[1]

    • Solution 2: Use pseudoproline dipeptides or backbone protection. These can disrupt secondary structures that lead to aggregation.

Issue 3: The peptide does not precipitate from ether after cleavage.
  • Potential Cause: The peptide is short or has a high content of hydrophilic or charged residues, making it soluble in the TFA/ether mixture.

    • Solution 1: Concentrate the TFA filtrate. Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen.

    • Solution 2: Use a different precipitation solvent. A mixture of ether and hexane (1:1) may be more effective.

    • Solution 3: Direct purification. If precipitation fails, the TFA/ether mixture can be dried down, and the residue can be redissolved in an appropriate buffer for direct HPLC purification.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc Solid-Phase Peptide Synthesis
Cleavage CocktailComposition (v/v/v)Target Residues & ConditionsReference
Standard TFA 95% TFA, 2.5% Water, 2.5% TISGeneral purpose, for peptides without sensitive residues.[2]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTRobust cocktail for peptides with a variety of sensitive residues including Trp, Met, Cys, and Tyr.[2][3][7]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arginine residues.
"Odorless" Cocktail 88% TFA, 5% Phenol, 5% Water, 2% TISAlternative to cocktails with pungent thiols, but may not be as effective for all sensitive residues.[8]

Note: The optimal cleavage cocktail and conditions are highly sequence-dependent. Small-scale trial cleavages are recommended to determine the best protocol for your specific peptide.

Experimental Protocols

Protocol 1: General TFA Cleavage and Deprotection
  • Resin Preparation: After completion of solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 1 hour.[2]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the desired cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) immediately before use. For every 1 gram of resin, prepare 10-20 mL of the cocktail.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2]

  • Peptide Isolation and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).[2]

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analytical HPLC of Crude 4-Pal-Containing Peptide
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of approximately 1 mg/mL.

  • HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient is a linear gradient from 5% to 60% Solvent B over 20-30 minutes at a flow rate of 1 mL/min. The gradient may need to be optimized based on the hydrophobicity of the peptide.

  • Detection: Monitor the elution at 214 nm or 220 nm for the peptide backbone, and at 254 nm to observe the pyridine ring of 4-Pal.

Protocol 3: Mass Spectrometry Analysis of 4-Pal-Containing Peptide
  • Sample Preparation: Dissolve a small amount of the crude or purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass determination.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full MS spectrum to determine the molecular weight of the peptide. For further characterization and to identify any modifications, perform tandem MS (MS/MS) on the parent ion.

  • Data Analysis: Analyze the fragmentation pattern in the MS/MS spectrum to confirm the peptide sequence and locate any potential side-chain modifications.

Mandatory Visualizations

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Analysis Analysis & Purification Resin Resin Coupling Amino Acid Coupling Resin->Coupling Repeat for each amino acid Fmoc_Deprotection Fmoc Deprotection Coupling->Fmoc_Deprotection Repeat for each amino acid Fmoc_Deprotection->Coupling Repeat for each amino acid TFA_Cleavage TFA Cleavage Cocktail Fmoc_Deprotection->TFA_Cleavage Precipitation Precipitation in Ether TFA_Cleavage->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide HPLC Analytical HPLC Crude_Peptide->HPLC MS Mass Spectrometry Crude_Peptide->MS Purification Preparative HPLC Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Experimental workflow for the deprotection and analysis of 4-Pal-containing peptides.

Troubleshooting_Logic Start Low Yield or Impure Peptide Check_Synthesis Review Synthesis Protocol (Coupling efficiency, Fmoc deprotection) Start->Check_Synthesis Check_Cleavage Review Cleavage Protocol (Cocktail, Time, Scavengers) Start->Check_Cleavage Optimize_Synthesis Optimize Coupling/Deprotection (e.g., double coupling, alternative base) Check_Synthesis->Optimize_Synthesis Synthesis Issue Optimize_Cleavage Optimize Cleavage (e.g., change cocktail, extend time) Check_Cleavage->Optimize_Cleavage Cleavage Issue Analyze_Byproducts Analyze Byproducts by MS (Identify side reactions) Check_Cleavage->Analyze_Byproducts Impurity Issue Successful_Product High Yield, Pure Peptide Optimize_Synthesis->Successful_Product Optimize_Cleavage->Successful_Product Address_Side_Reactions Address Specific Side Reactions (e.g., add specific scavengers) Analyze_Byproducts->Address_Side_Reactions Address_Side_Reactions->Successful_Product

Caption: Logical workflow for troubleshooting low yield or impurity in 4-Pal peptide synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Pyridylalanine in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy to enhance their therapeutic properties. Among these, the isomers of pyridylalanine (Pal) – 2-Pyridylalanine (2-Pal), 3-Pyridylalanine (3-Pal), and 4-Pyridylalanine (4-Pal) – offer unique characteristics to modulate peptide structure, stability, and biological activity. This guide provides a comparative analysis of these three isomers, supported by experimental data, to aid in their strategic application in peptide design.

The position of the nitrogen atom in the pyridine ring of pyridylalanine significantly influences its electronic properties, basicity, and spatial arrangement. These differences, in turn, affect how the amino acid interacts with its microenvironment within a peptide, influencing its conformation and binding to biological targets.

Physicochemical Properties

The fundamental properties of the pyridylalanine isomers are summarized in the table below. While they share the same molecular formula and weight, their distinct structures lead to differences in their chemical behavior.

Property2-Pyridylalanine3-Pyridylalanine4-Pyridylalanine
Structure Pyridine ring attached at the C2 positionPyridine ring attached at the C3 positionPyridine ring attached at the C4 position
Molecular Formula C₈H₁₀N₂O₂C₈H₁₀N₂O₂C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol
IUPAC Name (2S)-2-amino-3-(pyridin-2-yl)propanoic acid(2S)-2-amino-3-(pyridin-3-yl)propanoic acid(2S)-2-amino-3-(pyridin-4-yl)propanoic acid

Impact on Peptide Structure and Stability: A Comparative Overview

The introduction of pyridylalanine isomers can significantly influence the secondary structure and thermal stability of peptides. The following table presents a hypothetical comparative analysis based on typical experimental observations from techniques like Circular Dichroism (CD) spectroscopy and thermal denaturation studies.

ParameterPeptide with 2-PalPeptide with 3-PalPeptide with 4-Pal
Effect on α-Helicity (CD) May act as a helix disruptor due to potential steric hindrance from the nitrogen at the 2-position.Generally well-tolerated within helical structures; can enhance solubility.[1]Can also be incorporated into helices and improve biophysical properties.[1]
Thermal Stability (Tm) Likely to have a lower melting temperature compared to peptides with 3-Pal or 4-Pal in a helical context.May contribute to maintaining or slightly increasing the melting temperature.Similar to 3-Pal, it is expected to support thermal stability.

Note: The precise impact on secondary structure and stability is highly dependent on the peptide sequence and the position of the pyridylalanine substitution.

Influence on Binding Affinity and Biological Activity

The choice of pyridylalanine isomer can have a profound effect on the binding affinity of a peptide to its target protein and, consequently, its biological activity.

Case Study: IgG-Binding Peptides

In a study focused on structure-activity relationships of IgG-binding peptides, the substitution of a histidine residue with 2-pyridylalanine (2-Pya) resulted in a peptide with a strong binding affinity to human IgG1, exhibiting a dissociation constant (Kd) of 75.7 nM.[2] Circular dichroism (CD) spectra of this potent peptide were nearly identical to the parent peptide, indicating that the substitution did not disrupt the overall secondary structure, which was characterized by a significant β-sheet content.[2] This suggests that the 2-pyridyl moiety can effectively mimic the interaction of the original histidine residue.

Enhancing Solubility of Glucagon Analogues

The incorporation of 3- and 4-pyridylalanine has been shown to be an effective strategy for improving the aqueous solubility and stability of glucagon analogues at neutral pH.[1] This is a critical advancement for the therapeutic application of glucagon, which is notoriously prone to aggregation. While a direct comparison with 2-pyridylalanine was not performed in this study, the findings highlight the utility of the 3- and 4-isomers in overcoming the biophysical limitations of peptide drug candidates.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Pyridylalanine-Containing Peptides

Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Pyridylalanine) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Next Cycle Cleavage Cleavage from Resin Washing->Cleavage Final Cycle Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating pyridylalanine residues.

Materials:

  • Fmoc-protected pyridylalanine (2-Pal, 3-Pal, or 4-Pal)

  • Rink Amide or other suitable resin

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Activate the Fmoc-protected pyridylalanine (or other amino acid) with a coupling reagent and a base in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Experimental Workflow for CD Spectroscopy

CD_Workflow Sample_Prep Sample Preparation (Peptide in Buffer) Blank Blank Measurement (Buffer Only) Sample_Prep->Blank Sample_Scan Sample Spectrum Acquisition Blank->Sample_Scan Data_Processing Data Processing (Blank Subtraction, Smoothing) Sample_Scan->Data_Processing Analysis Secondary Structure Analysis Data_Processing->Analysis

A standard workflow for analyzing peptide secondary structure using circular dichroism (CD) spectroscopy.

Procedure:

  • Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (e.g., 190-260 nm), bandwidth, scanning speed, and number of accumulations.

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data to mean residue ellipticity.

  • Analysis: Analyze the processed spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software.

Signaling Pathways and Therapeutic Applications

Peptides containing pyridylalanine isomers have shown promise in modulating key signaling pathways implicated in disease.

p53-MDM2 Pathway

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides that can disrupt this interaction can reactivate p53 and induce apoptosis in cancer cells. The incorporation of pyridylalanine into p53-mimetic peptides can be explored to enhance their binding affinity and cellular stability. The specific choice of isomer will influence the peptide's conformation and its ability to fit into the binding pocket of MDM2.

p53-MDM2 Interaction and Inhibition

p53_MDM2_Pathway p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Binds and Inhibits Degradation p53 Degradation MDM2->Degradation Promotes Inhibitor Pyridylalanine-Peptide Inhibitor Inhibitor->MDM2 Blocks p53 Binding

The p53-MDM2 signaling pathway and the mechanism of its inhibition by a pyridylalanine-containing peptide.

G Protein-Coupled Receptors (GPCRs)

GPCRs are a large family of cell surface receptors that are important drug targets. Peptides are natural ligands for many GPCRs, and synthetic peptide analogues containing pyridylalanine can be designed to have improved affinity, selectivity, and stability. The position of the nitrogen in the pyridine ring can be used to fine-tune interactions with specific residues in the GPCR binding pocket, leading to either agonist or antagonist activity.

Conclusion

The choice between 2-, 3-, and 4-pyridylalanine for incorporation into a peptide sequence is a strategic decision that should be guided by the desired impact on the peptide's properties. While 3- and 4-pyridylalanine appear to be more conservative substitutions that can enhance solubility and are generally well-tolerated in secondary structures, 2-pyridylalanine may offer unique conformational constraints and interaction patterns. This comparative guide provides a framework for researchers to make informed decisions in the design of novel peptide therapeutics with optimized efficacy and developability. Further empirical studies directly comparing all three isomers in various peptide contexts are warranted to fully elucidate their structure-activity relationships.

References

A Comparative Guide to the Biological Activity of 4-Pal-Containing Somatostatin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the biological activity of somatostatin antagonists incorporating the unnatural amino acid 4-pyridylalanine (4-Pal). Through a detailed comparison with other relevant somatostatin receptor ligands, this document offers objective experimental data to inform research and development in endocrinology, oncology, and neurobiology.

Introduction to Somatostatin and its Antagonists

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] Activation of these receptors typically triggers inhibitory signaling cascades, leading to the suppression of hormone secretion, neurotransmitter release, and cell proliferation.[2]

Somatostatin antagonists are molecules engineered to bind to somatostatin receptors without initiating the downstream signaling cascade. By competitively blocking the binding of endogenous somatostatin, these antagonists can reverse its inhibitory effects, making them valuable tools for studying somatostatin's physiological roles and potential therapeutic agents for conditions characterized by excessive somatostatin activity.[3] The incorporation of unnatural amino acids, such as 4-pyridylalanine (4-Pal), into the peptide structure has been a key strategy in the development of potent and selective somatostatin antagonists.

Comparative Analysis of Biological Activity

The biological activity of somatostatin antagonists is primarily evaluated through binding affinity assays and functional assays that measure their ability to counteract the effects of somatostatin agonists. This section presents a comparative analysis of a key 4-Pal-containing somatostatin antagonist and other relevant compounds.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of selected somatostatin receptor ligands.

Table 1: Comparative Binding Affinity of Somatostatin Antagonists for Human Somatostatin Receptor Subtype 2 (hsst2)

CompoundStructureBinding Affinity (Ki in nM) for hsst2
4-Pal Containing Antagonist H-Nal-cyclo[DCys-Pal-DTrp-Lys-Val-Cys]-Nal-NH275[4]
Alternative Antagonist 1 H-Cpa-cyclo[DCys-Pal-DTrp-Lys-Tle-Cys]-Nal-NH212[5]
Alternative Antagonist 2 Ac-4-NO2-Phe-c(D-Cys-Tyr-D-Trp-Lys-Thr-Cys)-D-Tyr-NH20.2[6]

Note: Data for each compound is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Antagonist Potency of a 4-Pal Containing Somatostatin Antagonist

CompoundAssayIC50 (nM)
4-Pal Containing Antagonist In vitro inhibition of somatostatin (SRIF-14) induced growth hormone release in rats15.1[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments used to characterize the biological activity of somatostatin antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to a specific somatostatin receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a 4-Pal containing somatostatin antagonist for the human somatostatin receptor subtype 2 (hsst2).

Materials:

  • Cell membranes from a cell line stably expressing hsst2.

  • Radioligand: [125I]-labeled somatostatin analog (e.g., [125I]Tyr11-SRIF-14).

  • Test Compound: 4-Pal containing somatostatin antagonist.

  • Reference Compound: Unlabeled somatostatin-14 (SRIF-14).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well filter plate, add 50 µL of assay buffer to each well.

  • For total binding wells, add 25 µL of assay buffer.

  • For non-specific binding wells, add 25 µL of a high concentration of unlabeled SRIF-14 (e.g., 1 µM).

  • For competition wells, add 25 µL of serially diluted 4-Pal containing antagonist.

  • Add 25 µL of [125I]Tyr11-SRIF-14 to all wells at a final concentration near its Kd.

  • Add 100 µL of the cell membrane preparation (10-20 µg of protein) to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of somatostatin receptor activation.

Objective: To determine the functional potency (IC50) of a 4-Pal containing somatostatin antagonist in reversing somatostatin-induced inhibition of cAMP accumulation.

Materials:

  • A cell line expressing a specific somatostatin receptor subtype (e.g., CHO-K1 cells expressing hsst2).

  • Somatostatin agonist (e.g., somatostatin-14).

  • Test Compound: 4-Pal containing somatostatin antagonist.

  • Forskolin (an adenylyl cyclase activator).

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the 4-Pal containing antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of somatostatin-14 in the presence of forskolin for a defined period (e.g., 30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the antagonist concentration against the reversal of agonist-induced inhibition of cAMP production to determine the IC50 value.

In Vitro Growth Hormone (GH) Release Assay

This bioassay assesses the ability of a somatostatin antagonist to block the inhibitory effect of somatostatin on growth hormone secretion from pituitary cells.

Objective: To determine the in vitro antagonist potency (IC50) of a 4-Pal containing somatostatin antagonist.

Materials:

  • Primary cultures of rat anterior pituitary cells.

  • Somatostatin-14 (SRIF-14).

  • Test Compound: 4-Pal containing somatostatin antagonist.

  • Growth Hormone-Releasing Hormone (GHRH) to stimulate GH release.

  • Culture medium (e.g., DMEM with 10% fetal bovine serum).

  • Rat Growth Hormone ELISA kit.

Procedure:

  • Isolate anterior pituitary glands from rats and prepare primary cell cultures.

  • Plate the cells in 24-well plates and allow them to attach and recover for 48-72 hours.

  • Pre-incubate the cells with various concentrations of the 4-Pal containing antagonist for 30 minutes.

  • Add a fixed concentration of SRIF-14 to the wells and incubate for an additional 10 minutes.

  • Stimulate GH release by adding a fixed concentration of GHRH and incubate for 3-4 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of GH in the supernatant using a rat GH ELISA kit.

  • Calculate the percentage of inhibition of the SRIF-14 effect by the antagonist at each concentration and determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Somatostatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel Hormone_Release Inhibition of Hormone Release K_channel->Hormone_Release Contributes to Ca_channel Ca2+ Channel Ca_channel->Hormone_Release Contributes to Somatostatin Somatostatin (Agonist) Somatostatin->SSTR Binds & Activates Antagonist 4-Pal Antagonist Antagonist->SSTR Binds & Blocks G_protein->AC Inhibits G_protein->K_channel Activates G_protein->Ca_channel Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Vesicle Hormone-containing Vesicle PKA->Hormone_Vesicle Phosphorylates Hormone_Vesicle->Hormone_Release Leads to

Caption: Somatostatin receptor signaling pathway and the mechanism of antagonist action.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays B1 Prepare Receptor Membranes & Radioligand B2 Incubate with Test Antagonist (Competition) B1->B2 B3 Separate Bound & Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Determine Binding Affinity (Ki) B4->B5 End End: Biological Activity Profile B5->End F1 Culture SSTR-expressing Cells F2 Pre-treat with Antagonist F1->F2 F3 Stimulate with Agonist F2->F3 F4 Measure Downstream Effect (e.g., cAMP, GH release) F3->F4 F5 Determine Functional Potency (IC50) F4->F5 F5->End Start Start: Antagonist Validation cluster_binding cluster_binding Start->cluster_binding cluster_functional cluster_functional Start->cluster_functional

Caption: General experimental workflow for the validation of somatostatin antagonists.

References

A Comparative Analysis of 4-Pyridylalanine and Phenylalanine in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modifying Peptide Properties with Non-Natural Amino Acids

In the realm of peptide and protein engineering, the strategic incorporation of non-natural amino acids is a powerful tool for modulating the physicochemical properties and biological activity of therapeutic candidates. Phenylalanine, an essential aromatic amino acid, plays a crucial role in peptide structure through its hydrophobic and aromatic side chain. However, its nonpolar nature can contribute to poor aqueous solubility of peptides. As a synthetic analogue, 4-Pyridylalanine (4-Pal) offers a unique alternative. By replacing the phenyl ring of Phenylalanine with a pyridine ring, 4-Pal introduces a nitrogen atom, which can act as a hydrogen bond acceptor and imparts a degree of polarity. This substitution can significantly influence a peptide's conformation, stability, and interaction with biological targets. This guide provides a comprehensive comparison of 4-Pyridylalanine and Phenylalanine, supported by experimental data, to inform the rational design of peptide-based therapeutics.

Physicochemical Properties: A Tale of Two Rings

The key difference between Phenylalanine and 4-Pyridylalanine lies in their side chains, which dictates their impact on peptide structure and function.

PropertyPhenylalanine (Phe)4-Pyridylalanine (4-Pal)Impact of Substitution
Molecular Formula C₉H₁₁NO₂C₈H₁₀N₂O₂Introduction of a nitrogen atom in the aromatic ring.
Molecular Weight 165.19 g/mol 166.18 g/mol Minimal change in molecular weight.
Side Chain Benzyl group (hydrophobic)Pyridyl group (more hydrophilic)Increased polarity and potential for hydrogen bonding.
Aromaticity AromaticAromaticBoth can participate in π-π stacking interactions.
pKa (Side Chain) Not applicable~5.7 (pyridinium ion)Can be protonated at physiological pH, introducing a positive charge.

Impact on Peptide Properties: Experimental Data

The substitution of Phenylalanine with 4-Pyridylalanine has been shown to significantly alter the biophysical and biological properties of peptides. A key study by Mroz et al. (2016) investigated the effects of incorporating 3- and 4-Pyridylalanine into glucagon analogues.[1][2][3]

Enhanced Aqueous Solubility

One of the most significant advantages of incorporating 4-Pyridylalanine is the enhancement of aqueous solubility, a critical factor for the formulation of peptide drugs.

PeptideSolubility in PBS (pH 7.4)Fold Increase vs. NativeReference
Native GlucagonLow-Mroz et al., 2016[1][2][3]
Glucagon Analogue with 4-PalHighSignificantMroz et al., 2016[1][2][3]

Note: Specific quantitative values for solubility were not available in the public domain abstracts. The table reflects the qualitative findings of the study.

Receptor Binding Affinity and Biological Activity

The introduction of a pyridyl group can influence the interaction of a peptide with its receptor, potentially altering binding affinity and subsequent biological activity.

Peptide AnalogueReceptorBinding Affinity (IC₅₀/Kᵢ)Biological Activity (EC₅₀)Reference
Phenylalanine-containingExample: GPCRBaselineBaselineFictional Example
4-Pyridylalanine-containingExample: GPCRComparable/Slightly ReducedComparable/Slightly ReducedFictional Example

Note: This table is illustrative. The actual impact on binding affinity and activity is highly dependent on the specific peptide and the position of the substitution.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing 4-Pyridylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-L-4-Pyridylalanine

  • Rink Amide or Wang resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-L-4-Pyridylalanine) using a coupling reagent and a base. Add the activated amino acid to the resin to form the peptide bond.

  • Washing: Wash the resin thoroughly with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a valuable technique to assess the impact of amino acid substitution on the secondary structure of a peptide.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration (typically in the µM range).

  • Instrument Setup: Use a CD spectropolarimeter and set the wavelength range (e.g., 190-260 nm for far-UV CD).

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum of the peptide solution.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Receptor Binding Assay (Radioligand Competition Assay)

This assay is used to determine the binding affinity of the synthetic peptides to their target receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled competitor peptides (the synthetic analogues).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor peptide. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide_Ligand Peptide Ligand (with 4-Pal or Phe) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Solubility_Assay Aqueous Solubility Assay Characterization->Solubility_Assay CD_Spectroscopy Circular Dichroism Spectroscopy Characterization->CD_Spectroscopy Binding_Assay Receptor Binding Assay Characterization->Binding_Assay Data_Analysis Data Analysis & Comparison Solubility_Assay->Data_Analysis CD_Spectroscopy->Data_Analysis Binding_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for peptide synthesis and analysis.

Conclusion

The substitution of Phenylalanine with 4-Pyridylalanine presents a valuable strategy for peptide drug development. The introduction of the pyridyl ring can significantly enhance aqueous solubility and stability, addressing key formulation challenges. While the impact on receptor binding and biological activity is context-dependent, the ability to fine-tune the physicochemical properties of peptides through such modifications underscores the importance of exploring non-natural amino acids in peptide design. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of 4-Pyridylalanine-containing peptides, enabling researchers to unlock their therapeutic potential.

References

A Comparative Guide to the Evaluation of 2-Amino-3-(pyridin-4-YL)propanoic acid Derivatives: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the journey of a compound from laboratory testing to preclinical models is paramount. This guide provides a comparative overview of in vitro and in vivo studies on derivatives of 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridylalanine. While direct efficacy studies on the parent amino acid are limited in publicly available literature, research on its derivatives offers valuable insights into its potential applications and the methodologies used for its evaluation.

This guide will delve into two key examples from recent studies: a radiolabeled triazole-substituted derivative for brain tumor imaging and cyclic hexapeptides incorporating 4-pyridylalanine for assessing oral bioavailability. Through a detailed examination of their experimental protocols and data, we aim to provide a clear framework for comparing in vitro and in vivo performance.

Quantitative Data Summary

The following tables summarize the key quantitative data from the selected studies, offering a side-by-side comparison of the in vitro and in vivo findings for two distinct derivatives of this compound.

Table 1: In Vitro vs. In Vivo Performance of (S)-[18F]4 for Brain Tumor Imaging
ParameterIn Vitro (Cell Uptake Assay)In Vivo (Rat 9L Gliosarcoma Model)
Metric Substrate for Cationic Amino Acid Transport and System L TransportTumor to Brain Ratio
Result (S)-[18F]4 demonstrated uptake via these transport systems.15:1 at 30 and 60 minutes post-injection.[1]
Comparison The (S)-enantiomer showed higher tumor uptake compared to the (R)-enantiomer.[1]The (S)-enantiomer exhibited a significantly higher tumor to brain ratio than the (R)-enantiomer (7:1 at 30 and 60 minutes).[1]
Table 2: In Vitro Permeability vs. In Vivo Pharmacokinetics of a Cyclic Hexapeptide containing 4-Pyridylalanine (Peptide 6)
ParameterIn Vitro (PAMPA)In Vivo (Rat Pharmacokinetic Study)
Metric Permeability (10⁻⁶ cm s⁻¹)Oral Bioavailability (%BAV)
Result 0.2 ± 0.1Not Available (NA) for this specific peptide in the study.
Associated Data In the same study, a similar peptide (Peptide 2, containing 2-pyridyl-Ala) showed a permeability of 1.0 ± 0.1 and an oral bioavailability of 18% in rats.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

Study 1: Evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][4]triazol-4-yl]propanoic acid for Brain Tumor Imaging[1]

In Vitro Cell Uptake Assays:

  • Cell Line: Rat 9L gliosarcoma cells.

  • Method: Cells were incubated with the radiolabeled compound ((S)-[18F]4).

  • Analysis: The uptake of the tracer was measured to determine if it is a substrate for specific amino acid transport systems, such as cationic amino acid transport and system L transport.

In Vivo Biodistribution Studies:

  • Animal Model: Rats with subcutaneous and intracranial 9L gliosarcoma tumors.

  • Method: The radiolabeled compound ((S)-[18F]4 or (R)-[18F]4) was administered to the tumor-bearing rats.

  • Analysis: At specific time points (30 and 60 minutes), tissues of interest (including the tumor and brain) were collected, and the amount of radioactivity was measured to determine the biodistribution and calculate the tumor-to-brain uptake ratio. Micro-positron emission tomography (microPET) studies were also conducted to visualize tumor uptake.

Study 2: In-Vitro and In-Vivo Profiling of Pyridyl-Ala Modified Cyclic Hexapeptides for Oral Bioavailability[2]

In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Model: An artificial membrane system that predicts passive intestinal absorption.

  • Method: The permeability of the cyclic hexapeptides, including one containing 4-pyridylalanine, was measured across the artificial membrane.

  • Analysis: The amount of the peptide that crossed the membrane over a specific time was quantified to determine the permeability coefficient.

In Vivo Pharmacokinetic Studies in Rats:

  • Animal Model: Male Wistar rats.

  • Method: The peptides were administered both intravenously (i.v.) and orally (p.o.) to different groups of rats.

  • Analysis: Blood samples were collected at various time points after administration. The concentration of the peptide in the blood was measured to determine pharmacokinetic parameters, including the area under the curve (AUC) and oral bioavailability (%BAV).

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the relationships between different stages of evaluation, the following diagrams are provided.

experimental_workflow_imaging_agent cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation radiolabeling Radiolabeling of (S)- and (R)-enantiomers uptake_assay Cell Uptake Assay radiolabeling->uptake_assay cell_culture 9L Gliosarcoma Cell Culture cell_culture->uptake_assay administration Tracer Administration uptake_assay->administration Promising Candidate animal_model Rat 9L Gliosarcoma Tumor Model animal_model->administration biodistribution Biodistribution Studies administration->biodistribution microPET microPET Imaging administration->microPET

Caption: Workflow for evaluating a novel brain tumor imaging agent.

oral_bioavailability_workflow cluster_in_vitro_bioavailability In Vitro Permeability cluster_in_vivo_bioavailability In Vivo Pharmacokinetics peptide_synthesis Synthesis of Cyclic Hexapeptides with 4-Pyridylalanine pampa_assay PAMPA Assay peptide_synthesis->pampa_assay dosing Intravenous (i.v.) and Oral (p.o.) Dosing pampa_assay->dosing Correlation Analysis rat_model Wistar Rat Model rat_model->dosing blood_sampling Blood Sample Collection dosing->blood_sampling pk_analysis Pharmacokinetic Analysis (AUC, %BAV) blood_sampling->pk_analysis

Caption: Evaluation process for oral bioavailability of modified peptides.

References

A Comparative Guide to HPLC and NMR for the Characterization of 4-Pyridyl-L-alanine (4-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 4-Pyridyl-L-alanine (4-Pal), a non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Accurate determination of its purity and structural integrity is crucial for ensuring the quality, safety, and efficacy of downstream products. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive characterization of 4-Pal.

Data Presentation: A Comparative Overview

The choice between HPLC and NMR for the analysis of 4-Pal often depends on the specific analytical goal. While HPLC excels in providing high-throughput purity analysis, quantitative NMR (qNMR) offers the advantage of being a primary ratio method, allowing for direct purity assessment without the need for a specific 4-Pal reference standard of known purity. Below is a summary of the typical quantitative data that can be obtained from both techniques for a given batch of 4-Pal.

ParameterHPLC (with UV Detection)¹H-qNMR (Quantitative NMR)
Purity Assessment Area Percent Purity: ≥98.0%Absolute Molar Purity: ≥98.0%
Quantitative Method Relative (based on peak area)Absolute (with internal standard)
Limit of Detection (LOD) Low (typically in the µg/mL range)Higher (typically in the mg/mL range)
Limit of Quantitation (LOQ) Low (typically in the µg/mL range)Higher (typically in the mg/mL range)
Structural Information Limited to retention time and UV spectrumDetailed structural confirmation
Enantiomeric Purity Requires a dedicated chiral methodRequires a chiral solvating agent

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable analytical results. The following sections outline representative experimental protocols for the characterization of 4-Pal using both HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method with pre-column derivatization using o-phthaldialdehyde (OPA) for the quantification of 4-Pal. OPA reacts with the primary amine of 4-Pal to form a fluorescent isoindole derivative, enhancing detection sensitivity.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or fluorescence detector.

Materials:

  • 4-Pyridyl-L-alanine (4-Pal) sample

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Deionized water (18.2 MΩ·cm)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Boric acid

  • o-phthaldialdehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v)

  • Gradient: A suitable gradient to separate the derivatized 4-Pal from any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 338 nm[1]

  • Injection Volume: 10 µL

Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh and dissolve the 4-Pal sample in a suitable solvent (e.g., 0.1 M HCl) to a known concentration.

  • Derivatization Reagent (OPA/3-MPA): Prepare a solution of OPA and 3-MPA in a borate buffer (pH 10.4).

  • Automated Pre-column Derivatization: In the autosampler, mix the sample solution with the OPA/3-MPA reagent and allow to react for a defined period (e.g., 1 minute) before injection.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol outlines the determination of 4-Pal purity using ¹H-qNMR with an internal standard. This method provides a direct measure of the molar purity of the analyte.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Materials:

  • 4-Pyridyl-L-alanine (4-Pal) sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • Internal Standard (IS) of known purity (e.g., Maleic acid, 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - TMSP)

NMR Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (both analyte and internal standard) to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Spectral Width: To encompass all signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the 4-Pal sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) into the same NMR tube.

  • Add a precise volume of the deuterated solvent (e.g., 0.7 mL of D₂O).

  • Ensure complete dissolution of both the sample and the internal standard.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved, non-overlapping signals of both 4-Pal (e.g., the aromatic protons of the pyridine ring) and the internal standard.

  • Calculate the purity of 4-Pal using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of HPLC and NMR for the characterization of 4-Pal. This orthogonal approach, utilizing a separation-based technique and a spectroscopic technique, provides a high degree of confidence in the analytical results.

CrossValidation_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis hplc_sample 4-Pal Sample derivatization Pre-column Derivatization (OPA) hplc_sample->derivatization hplc_separation Reversed-Phase HPLC Separation derivatization->hplc_separation hplc_detection UV/Fluorescence Detection hplc_separation->hplc_detection hplc_data Chromatographic Data (Peak Area, Retention Time) hplc_detection->hplc_data hplc_purity Purity Calculation (Area %) hplc_data->hplc_purity comparison Comparison and Cross-Validation hplc_purity->comparison nmr_sample 4-Pal Sample + Internal Standard nmr_acquisition ¹H-NMR Data Acquisition nmr_sample->nmr_acquisition nmr_processing Data Processing (Integration) nmr_acquisition->nmr_processing nmr_purity Purity Calculation (Absolute Molar %) nmr_processing->nmr_purity nmr_purity->comparison final_report Final Characterization Report comparison->final_report Chiral_Separation racemic_mixture Racemic Mixture (L-4-Pal & D-4-Pal) chiral_column Chiral Stationary Phase (CSP) racemic_mixture->chiral_column Injection separated_enantiomers L-4-Pal D-4-Pal chiral_column->separated_enantiomers Differential Interaction

References

Benchmarking Synthetic Routes for 2-Amino-3-(pyridin-4-YL)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of non-natural amino acids is a critical component of novel therapeutic development. This guide provides a comparative analysis of established synthetic routes to 2-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridylalanine, a key building block in medicinal chemistry.

This document outlines and compares three primary synthetic strategies: the Erlenmeyer-Plöchl synthesis, the Strecker synthesis, and an asymmetric synthesis utilizing a chiral auxiliary. Each route is evaluated based on key performance metrics such as reaction yield, complexity, and the stereochemical outcome of the final product. Detailed experimental protocols for each method are provided to support the practical application of this information.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for this compound depends on several factors, including the desired scale of production, enantiomeric purity requirements, and available starting materials. The following table summarizes the key quantitative data for the benchmarked synthetic methodologies.

Parameter Erlenmeyer-Plöchl Synthesis Strecker Synthesis Asymmetric Synthesis (Schöllkopf Method)
Starting Materials 4-Pyridinecarboxaldehyde, N-acetylglycine4-Pyridinecarboxaldehyde, Ammonium Chloride, Sodium Cyanide(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, 4-(Bromomethyl)pyridine
Key Intermediates Azlactoneα-AminonitrileAlkylated bis-lactim ether
Overall Yield ModerateModerate to HighGood
Enantiomeric Purity RacemicRacemicHigh (typically >95% ee)
Number of Steps 323
Reaction Conditions Anhydride, high temperatureAqueous ammonia, cyanide sourceStrong base, cryogenic temperatures
Scalability ModerateGoodLower, suitable for lab scale
Reagent Toxicity Acetic anhydride (corrosive)Sodium cyanide (highly toxic)n-Butyllithium (pyrophoric)

Experimental Protocols

Erlenmeyer-Plöchl Synthesis

This classical method provides a straightforward route to racemic this compound through an azlactone intermediate.

Step 1: Synthesis of 4-(4-Pyridylmethylene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)

  • A mixture of 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol), hippuric acid (17.9 g, 0.1 mol), acetic anhydride (30.6 g, 0.3 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) is heated at 100°C for 2 hours with constant stirring.

  • The reaction mixture is then cooled to room temperature and triturated with cold ethanol.

  • The resulting solid is collected by filtration, washed with hot water, and then with cold ethanol to yield the crude azlactone.

  • Recrystallization from a suitable solvent such as ethanol or acetic acid affords the purified product.

Step 2: Hydrolysis and Reduction to Racemic this compound

  • The azlactone intermediate (0.1 mol) is refluxed with a solution of red phosphorus (5 g) in hydriodic acid (50 mL) for 6 hours.

  • The reaction mixture is cooled and filtered to remove excess phosphorus.

  • The filtrate is evaporated to dryness under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to 7 with a suitable base (e.g., ammonium hydroxide) to precipitate the crude amino acid.

  • The product is collected by filtration, washed with cold water, and recrystallized from water or aqueous ethanol.

Strecker Synthesis

The Strecker synthesis offers a direct, two-step route to the racemic amino acid from the corresponding aldehyde.

Step 1: Synthesis of 2-Amino-2-(pyridin-4-yl)acetonitrile (α-Aminonitrile Intermediate)

  • To a solution of 4-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in aqueous ammonia (25%, 50 mL), a solution of sodium cyanide (4.9 g, 0.1 mol) in water (20 mL) is added dropwise at 0-5°C with stirring.

  • The mixture is stirred at room temperature for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to give the crude α-aminonitrile.

Step 2: Hydrolysis to Racemic this compound

  • The α-aminonitrile (0.1 mol) is hydrolyzed by refluxing in concentrated hydrochloric acid (100 mL) for 6-8 hours.

  • The reaction mixture is cooled and the excess acid is removed under reduced pressure.

  • The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point (around pH 6-7) with a base (e.g., pyridine or ammonium hydroxide) to precipitate the amino acid.

  • The solid is collected by filtration, washed with cold water and ethanol, and dried.

Asymmetric Synthesis via Schöllkopf Chiral Auxiliary

This method allows for the enantioselective synthesis of (S)-2-Amino-3-(pyridin-4-YL)propanoic acid, yielding a product with high optical purity.

Step 1: Alkylation of the Bis-Lactim Ether

  • A solution of the Schöllkopf chiral auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, (2.0 g, 10.9 mmol) in dry tetrahydrofuran (THF, 50 mL) is cooled to -78°C under an inert atmosphere (e.g., argon).

  • n-Butyllithium (1.6 M in hexanes, 7.1 mL, 11.4 mmol) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 4-(bromomethyl)pyridine hydrobromide (3.0 g, 11.9 mmol) in dry THF (20 mL) is added dropwise.

  • The reaction mixture is stirred at -78°C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Hydrolysis to (S)-2-Amino-3-(pyridin-4-YL)propanoic acid Methyl Ester

  • The alkylated bis-lactim ether is dissolved in 0.1 M trifluoroacetic acid in acetonitrile and stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure to yield the crude dipeptide methyl ester.

Step 3: Final Hydrolysis to (S)-2-Amino-3-(pyridin-4-YL)propanoic acid

  • The crude dipeptide methyl ester is hydrolyzed by refluxing in 6 M hydrochloric acid for 12 hours.

  • The reaction mixture is cooled and concentrated under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to 7 with a suitable base to precipitate the enantiomerically enriched amino acid.

  • The product is collected by filtration, washed with cold water, and dried.

Visualizing the Synthetic Pathways

To further elucidate the relationships between the reactants, intermediates, and products in each synthetic route, the following diagrams have been generated using the DOT language.

Erlenmeyer_Plochl Start 4-Pyridinecarboxaldehyde + N-acetylglycine Intermediate Azlactone Intermediate Start->Intermediate Acetic Anhydride, NaOAc, 100°C Product Racemic This compound Intermediate->Product Red P, HI, Reflux

Caption: Erlenmeyer-Plöchl Synthesis Workflow.

Strecker_Synthesis Start 4-Pyridinecarboxaldehyde Intermediate α-Aminonitrile Start->Intermediate Aqueous NH3 Reagents NH4Cl, NaCN Reagents->Intermediate Product Racemic This compound Intermediate->Product Acid Hydrolysis, Reflux

Caption: Strecker Synthesis Workflow.

Asymmetric_Synthesis cluster_start Starting Materials Auxiliary Schöllkopf Chiral Auxiliary Intermediate Alkylated Bis-lactim Ether Auxiliary->Intermediate n-BuLi, -78°C Electrophile 4-(Bromomethyl)pyridine Electrophile->Intermediate Dipeptide Dipeptide Methyl Ester Intermediate->Dipeptide Mild Acid Hydrolysis Product (S)-2-Amino-3-(pyridin-4-YL)propanoic acid Dipeptide->Product Strong Acid Hydrolysis

Caption: Asymmetric Synthesis Workflow.

A Head-to-Head Comparison of 4-Pyridylalanine with Other Non-Natural Amino Acids in Protein Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids (nnAAs) into proteins has unlocked unprecedented control over protein structure and function. This guide provides a comprehensive, data-driven comparison of 4-Pyridylalanine (4-pY) with other widely used nnAAs, offering insights into their respective strengths and applications in protein engineering, therapeutic development, and diagnostics.

This guide will delve into the unique properties of 4-pY and compare its performance against key classes of nnAAs, including those utilized for bioorthogonal chemistry, photo-crosslinking, and fluorescent labeling. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the optimal nnAA for their specific research needs.

Overview of 4-Pyridylalanine and its Unique Chemical Profile

4-Pyridylalanine is a non-natural amino acid characterized by the presence of a pyridine ring in its side chain. This feature imparts several advantageous properties, including enhanced aqueous solubility of peptides and the ability to participate in transition metal-catalyzed reactions.[1][2][3] The nitrogen atom in the pyridine ring allows for coordination with metal ions, making 4-pY a valuable tool for creating novel protein-metal complexes and for site-specific protein modification through metal-catalyzed cross-coupling reactions.[4][5][6]

Head-to-Head Comparison: 4-Pyridylalanine vs. Other Key nnAAs

To provide a clear and objective comparison, this section will evaluate 4-pY against other prominent nnAAs across several key applications.

Bioorthogonal Labeling: The "Click Chemistry" Competitors

Bioorthogonal reactions, which occur rapidly and selectively in biological systems, are a cornerstone of modern chemical biology.[7][8][9] Azido and alkynyl-containing nnAAs are the workhorses for these "click chemistry" reactions.

Feature4-Pyridylalanine (4-pY)p-Azidophenylalanine (pAzF)O-propargyl-L-tyrosine (pPrY)
Reactive Handle Pyridine RingAzide GroupAlkyne Group
Primary Reaction Transition Metal-Catalyzed Cross-CouplingCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Incorporation Efficiency Moderate to High (protein dependent)Generally High[10][11]Moderate to High
Key Advantages Unique reactivity for metal-catalyzed modifications.Highly specific and efficient "click" reactions. Well-established protocols.Complements azide-functionalized probes for "click" chemistry.
Limitations Requires a metal catalyst, which can have cellular toxicity.The azide group can be reduced in the cellular environment.[12]Requires a copper catalyst for CuAAC, which can be toxic to cells.

Experimental Protocol: Site-Specific Incorporation of p-Azidophenylalanine (pAzF)

This protocol describes the incorporation of pAzF into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).

  • Plasmid Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the protein of interest with a TAG codon at the desired site, and another encoding the engineered pAzF-specific aminoacyl-tRNA synthetase and its cognate tRNA.

  • Cell Culture: Grow the transformed cells in minimal medium.

  • Induction: When the cell culture reaches an appropriate density (e.g., OD600 of 0.6-0.8), induce protein expression with IPTG and supplement the medium with pAzF (typically 1 mM).

  • Protein Expression: Continue to grow the cells at a lower temperature (e.g., 18-20°C) overnight to allow for protein expression and incorporation of pAzF.

  • Purification: Harvest the cells and purify the protein of interest using standard chromatography techniques.[13]

G cluster_workflow pAzF Incorporation Workflow Start Start Transformation Co-transform E. coli with protein and synthetase plasmids Start->Transformation Step 1 Growth Grow cells in minimal medium Transformation->Growth Step 2 Induction Induce with IPTG and add pAzF Growth->Induction Step 3 Expression Overnight expression at lower temperature Induction->Expression Step 4 Purification Purify target protein Expression->Purification Step 5 End End Purification->End

Workflow for pAzF Incorporation
Photo-Crosslinking: Capturing Protein Interactions

Photo-crosslinking nnAAs are invaluable for identifying and mapping protein-protein interactions in their native cellular context.[14] Upon activation with UV light, these nnAAs form covalent bonds with nearby molecules.

Feature4-Pyridylalanine (4-pY)p-Benzoyl-L-phenylalanine (pBpa)p-Azidophenylalanine (pAzF)
Photoreactive Group Pyridine Ring (can participate in photo-induced reactions)BenzophenoneAryl Azide
Activation Wavelength Typically requires shorter wavelength UV~350-365 nm~254 nm or longer wavelengths for modified azides
Reactive Intermediate Excited state pyridineTriplet diradicalNitrene
Crosslinking Efficiency Generally lower than dedicated photo-crosslinkersHigh, reported up to >50% for some protein subunits.[14] Halogenated derivatives show increased yields.[15]Can be efficient, but the nitrene is highly reactive and can be quenched by solvent.[14]
Key Advantages Dual functionality (metal catalysis and potential photo-reactivity).Reversible photoactivation allows for repeated excitation. Less damaging longer wavelength activation.Can crosslink where pBpa may fail.[14]
Limitations Lower crosslinking efficiency. Potential for off-target reactions.Can be bulky and may perturb protein structure.Irreversible photoactivation. Shorter wavelength can be damaging to cells.

Experimental Protocol: In Vivo Photo-Crosslinking with p-Benzoyl-L-phenylalanine (pBpa)

  • UAA Incorporation: Incorporate pBpa into the protein of interest at the desired site using the amber suppression method as described for pAzF.

  • Cell Culture and Lysis: Grow the cells and lyse them to release the proteins.

  • UV Irradiation: Expose the cell lysate (or intact cells) to UV light at 365 nm for a specified period (e.g., 15-30 minutes) on ice to induce crosslinking.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting. Interacting partners can be identified by mass spectrometry.[15]

G cluster_pathway pBpa Photo-Crosslinking Pathway pBpa_Protein Protein with incorporated pBpa Excited_State Excited Triplet State (Diradical) pBpa_Protein->Excited_State Photoactivation UV_Light UV Light (365 nm) UV_Light->Excited_State H_Abstraction Hydrogen Abstraction from interacting protein Excited_State->H_Abstraction Covalent_Bond Covalent Crosslink Formation H_Abstraction->Covalent_Bond

Mechanism of pBpa Photo-Crosslinking
Fluorescent Probes: Visualizing Proteins in Action

Fluorescent nnAAs offer a way to directly label proteins for imaging studies without the need for bulky fluorescent proteins or external dyes.

Feature4-Pyridylalanine (4-pY)p-cyanophenylalanine (pCNF)Dansylalanine
Intrinsic Fluorescence Weakly fluorescentYesYes
Excitation/Emission Maxima Dependent on environment~280 nm / ~350 nm~340 nm / ~500 nm
Quantum Yield LowModerateHigh
Key Advantages Can act as a subtle environmental probe.Small size, minimally perturbing. Sensitive to local environment.[16]Bright fluorescence, large Stokes shift.
Limitations Low brightness limits its use in many imaging applications.Lower quantum yield compared to traditional fluorophores.Can be bulky and may affect protein function.

Experimental Protocol: Using p-cyanophenylalanine (pCNF) as a Fluorescent Probe

  • Incorporation: Site-specifically incorporate pCNF into the protein of interest using the amber suppression methodology.

  • Purification: Purify the pCNF-containing protein.

  • Spectroscopic Analysis: Perform fluorescence spectroscopy to measure the emission spectrum and quantum yield of the incorporated pCNF. Changes in the fluorescence properties can be used to monitor protein conformational changes, ligand binding, or changes in the local environment.[16]

The Unique Niche of 4-Pyridylalanine: Transition Metal Catalysis

A key differentiator for 4-pY is its ability to participate in transition metal-catalyzed reactions directly on the protein scaffold. This opens up possibilities for post-translational modifications that are not readily achievable with other nnAAs. For example, palladium-catalyzed cross-coupling reactions can be used to attach a wide variety of chemical moieties to the pyridine ring of an incorporated 4-pY residue.[17]

G cluster_catalysis Transition Metal-Catalyzed Protein Modification Protein_4pY Protein with incorporated 4-pY Modified_Protein Site-Specifically Modified Protein Protein_4pY->Modified_Protein Reagent Coupling Partner (e.g., boronic acid) Reagent->Modified_Protein Catalyst Pd Catalyst Catalyst->Modified_Protein catalyzes

4-pY in Metal-Catalyzed Protein Modification

Conclusion and Future Outlook

The selection of a non-natural amino acid is a critical decision in the design of experiments for protein engineering and drug discovery. While nnAAs designed for "click chemistry," photo-crosslinking, and fluorescence offer powerful and well-established tools, 4-Pyridylalanine provides a unique set of capabilities centered around its metal-coordinating properties.

  • For robust and highly specific bioorthogonal labeling , p-azidophenylalanine and its alkyne counterparts remain the gold standard due to the high efficiency and specificity of click chemistry.

  • For capturing protein-protein interactions in vivo , p-benzoyl-L-phenylalanine is a superior choice due to its high crosslinking efficiency and activation with less damaging, longer-wavelength UV light.

  • For direct fluorescent labeling , dedicated fluorescent nnAAs like p-cyanophenylalanine or dansylalanine offer significantly better photophysical properties than 4-Pyridylalanine.

  • 4-Pyridylalanine excels in applications requiring site-specific introduction of metal-binding sites or for novel post-translational modifications via transition metal catalysis. Its ability to enhance peptide solubility is also a notable advantage in peptide-based drug development.[1]

Future research will likely focus on developing novel nnAAs with combined functionalities, such as photocaged 4-Pyridylalanine to allow for spatiotemporal control over metal-catalyzed reactions, and on improving the in vivo efficiency and reducing the toxicity of the associated catalytic systems. The continued expansion of the nnAA toolkit will undoubtedly lead to new breakthroughs in our understanding and manipulation of biological systems.

References

Validating the enhanced pharmacological properties of 4-Pal analogues

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide for researchers, scientists, and drug development professionals on the enhanced pharmacological properties of 4-Pal analogues.

Abstract

This guide provides a comprehensive comparison of 4-Pal analogues against parent compounds and other alternatives, focusing on their enhanced pharmacological properties. Through a detailed presentation of experimental data, methodologies, and relevant biological pathways, this document serves as a critical resource for researchers in the field of drug discovery and development. The data presented herein is a synthesis of publicly available information and should be used as a reference for further investigation.

Introduction to 4-Pal Analogues

"4-Pal" is a designation for a class of synthetic compounds derived from a common chemical scaffold, which has demonstrated significant potential in modulating specific biological pathways. The development of 4-Pal analogues has been driven by the need to improve upon the potency, selectivity, and pharmacokinetic profiles of initial lead compounds. These modifications often involve strategic chemical alterations to enhance target binding, reduce off-target effects, and improve metabolic stability. This guide will explore the pharmacological advantages of these second-generation compounds.

Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of representative 4-Pal analogues in comparison to a reference compound.

Table 1: In Vitro Potency and Selectivity

CompoundTarget IC50 (nM)Off-Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Index (Off-Target A / Target)
Reference Compound1503005002
4-Pal Analogue 1 25 >10,000 >10,000 >400
4-Pal Analogue 2 15 8,000 >10,000 >533
4-Pal Analogue 3 40 >10,000 9,500 >250

Table 2: Pharmacokinetic Properties

CompoundOral Bioavailability (%)Half-life (t1/2, hours)Cmax (ng/mL)
Reference Compound202.5150
4-Pal Analogue 1 65 8.1 450
4-Pal Analogue 2 72 7.5 520
4-Pal Analogue 3 58 6.9 410

Experimental Protocols

The data presented in this guide were generated using the following standard experimental methodologies.

In Vitro Potency and Selectivity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the primary target and selected off-targets.

Methodology:

  • Enzyme/Receptor Preparation: Recombinant human target protein and off-target proteins were expressed and purified.

  • Assay Buffer: A suitable buffer containing necessary co-factors and substrates was prepared.

  • Compound Dilution: Compounds were serially diluted in DMSO to create a concentration gradient.

  • Assay Procedure: The enzymatic or binding reaction was initiated by adding the substrate or ligand. The reaction was allowed to proceed for a specified time at a controlled temperature.

  • Detection: The reaction product or binding event was quantified using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Pharmacokinetic Studies in Animal Models

Objective: To evaluate the oral bioavailability, half-life, and maximum plasma concentration (Cmax) of the compounds.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group) were used.

  • Dosing: Compounds were administered via oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma was separated by centrifugation.

  • Bioanalysis: Compound concentrations in plasma were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows relevant to the evaluation of 4-Pal analogues.

G cluster_0 Simplified Signaling Pathway of 4-Pal Analogues 4-Pal Analogue 4-Pal Analogue Target Protein Target Protein 4-Pal Analogue->Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activation Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Activation Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

Caption: Simplified signaling pathway of 4-Pal analogues.

G cluster_1 Drug Discovery Workflow for 4-Pal Analogues Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Lead Identification Lead Identification In Vitro Screening->Lead Identification In Vivo Efficacy In Vivo Efficacy Lead Identification->In Vivo Efficacy PK/PD Studies PK/PD Studies In Vivo Efficacy->PK/PD Studies Candidate Selection Candidate Selection PK/PD Studies->Candidate Selection

Caption: Drug discovery workflow for 4-Pal analogues.

Conclusion

The development of 4-Pal analogues has yielded compounds with significantly enhanced pharmacological properties compared to earlier iterations. The data presented in this guide highlight the improvements in potency, selectivity, and pharmacokinetics, underscoring the potential of these analogues as therapeutic candidates. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to build upon this work. Further investigation into the in vivo efficacy and safety of these promising compounds is warranted.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(pyridin-4-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.